molecular formula C12H10O2 B178332 8-Methyl-1-naphthoic acid CAS No. 19310-98-6

8-Methyl-1-naphthoic acid

Cat. No.: B178332
CAS No.: 19310-98-6
M. Wt: 186.21 g/mol
InChI Key: FLBHUCKQJRXXQB-UHFFFAOYSA-N
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Description

8-Methyl-1-naphthoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBHUCKQJRXXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344563
Record name 8-Methyl-1-naphthoic acid
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19310-98-6
Record name 8-Methyl-1-naphthalenecarboxylic acid
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Record name 8-Methyl-1-naphthoic acid
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Record name 8-methylnaphthalene-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19310-98-6

This technical guide provides a comprehensive overview of 8-Methyl-1-naphthoic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of both a carboxylic acid and a methyl group on the naphthalene ring influences its physicochemical properties. While extensive experimental data for this specific compound is limited, the following tables summarize available information and provide estimated values based on related compounds.

Table 1: General Properties of this compound

PropertyValueSource/Reference
CAS Number 19310-98-6[1][2]
Molecular Formula C₁₂H₁₀O₂[1]
Molecular Weight 186.21 g/mol [1]
IUPAC Name 8-methylnaphthalene-1-carboxylic acid
SMILES Cc1cccc2cccc(c12)C(=O)O

Table 2: Physical Properties of this compound

PropertyValueSource/Reference
Melting Point 150.2-151 °C[3]
152.2-153.2 °C (recrystallized)[3]
Boiling Point Not available
Solubility No specific data is available. By analogy to 1-naphthoic acid, it is expected to be slightly soluble in hot water and soluble in organic solvents like acetone, ether, and hot ethanol.[4][5]

Table 3: Spectroscopic Data (Predicted/Analogous)

SpectrumDataSource/Reference
¹H NMR No experimental data found. Predicted shifts would show aromatic protons between 7-9 ppm, a methyl singlet around 2.5 ppm, and a carboxylic acid proton above 10 ppm.
¹³C NMR No experimental data found. Predicted shifts would include aromatic carbons between 120-140 ppm, a methyl carbon around 20 ppm, and a carbonyl carbon around 170 ppm.
IR Spectroscopy No experimental data found. Expected characteristic peaks would include a C=O stretch for the carboxylic acid around 1700 cm⁻¹, O-H stretch from 2500-3300 cm⁻¹, and C-H stretches for the aromatic and methyl groups.
Mass Spectrometry No experimental data found. The molecular ion peak (M+) would be expected at m/z 186.

Experimental Protocols

The synthesis of this compound has been reported, with a notable procedure involving the hydrogenation of 1,8-naphthalide.

Synthesis of this compound from 1,8-Naphthalide

This procedure is adapted from the work of Cason and Wordie.[3]

Reaction Scheme:

G Naphthalide 1,8-Naphthalide Reaction Hydrogenation Naphthalide->Reaction NaOH NaOH (aq) NaOH->Reaction H2 H₂ (2500 psi) H2->Reaction Catalyst Copper Chromite Catalyst->Reaction Heat 250 °C Heat->Reaction Acid This compound Reaction->Acid

Caption: Synthesis of this compound.

Materials:

  • 1,8-Naphthalide (9.8 g)

  • 1.85 N Sodium Hydroxide (37.4 ml)

  • Water (18.5 ml)

  • Copper chromite catalyst (1.95 g)

  • Hydrogen gas

  • Steel bomb reactor

Procedure:

  • A steel bomb is charged with 9.8 g of 1,8-naphthalide, 37.4 ml of 1.85 N sodium hydroxide solution, 18.5 ml of water, and 1.95 g of copper chromite catalyst.[3]

  • The initial pressure of hydrogen in the bomb at 20 °C is set to 2500 p.s.i.[3]

  • The reaction mixture is heated to 250 °C, at which the maximum pressure reaches 4800 p.s.i.[3]

  • Hydrogenation is continued at 250 °C for approximately 3 hours, or until the pressure becomes constant.[3]

  • After cooling, the bomb is washed out with water.[3]

  • The reaction mixture is filtered to remove the catalyst.

  • The clear yellow filtrate is acidified, leading to the precipitation of the crude product.

  • The precipitate is collected, yielding 8.7 g of carbonate-soluble product.[3]

  • Sublimation of the crude product at a bath temperature of 130-190 °C (2 mm) yields 5.4 g (55%) of nearly white this compound with a melting point of 147.2-151.0 °C.[3]

  • For further purification, the product can be recrystallized from an acetone-hexane mixture (1:5) to yield a product with a melting point of 152.2-153.2 °C.[3]

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motif as a substituted naphthoic acid suggests potential for investigation in several areas of drug discovery. Naphthalene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The introduction of a methyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This "magic methyl" effect can influence a compound's potency, selectivity, and metabolic stability. Therefore, this compound could serve as a valuable building block or lead compound in medicinal chemistry for the development of novel therapeutic agents.

Potential Areas of Investigation:

  • Anti-inflammatory Agents: Naphthoic acid derivatives have been explored for their anti-inflammatory properties.

  • Antimicrobial Agents: The naphthalene scaffold is present in some antimicrobial compounds.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme targets.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

G Start This compound Derivatization Chemical Derivatization Start->Derivatization Screening Biological Screening Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow.

Conclusion

This compound is a readily synthesizable organic compound with potential for further exploration in medicinal chemistry. This guide provides the foundational information, including its CAS number, physical properties, and a detailed synthesis protocol, to facilitate future research into its biological activities and applications in drug development. While a complete set of experimental data is not yet available, the information compiled herein serves as a valuable starting point for scientists and researchers.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 8-Methyl-1-naphthoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for the well-characterized parent compound, 1-naphthoic acid, to provide a valuable contextual reference. This guide covers available data on physical properties, spectral characteristics, and synthetic methodologies. Information on the biological activity and associated signaling pathways for this compound is not currently available in the public domain.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. For comparative purposes, the corresponding data for the parent compound, 1-naphthoic acid, is also included.

Table 1: Physicochemical Properties of this compound and 1-Naphthoic Acid

PropertyThis compound1-Naphthoic Acid
Molecular Formula C₁₂H₁₀O₂C₁₁H₈O₂[1][2]
Molecular Weight 186.21 g/mol 172.18 g/mol [1][2]
Melting Point 150.2-151 °C157-160 °C
Boiling Point Data not available300 °C
pKa Data not availableData not available
Solubility Data not availableSlightly soluble in hot water; freely soluble in hot alcohol and ether.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

TechniqueData
¹H NMR Data available from supporting information of scientific literature.
¹³C NMR Data available from supporting information of scientific literature.
Mass Spectrometry ESI-mass data has been acquired using a Thermo LTQ Orbitrap XL Instrument.

For reference, extensive spectral data for 1-naphthoic acid, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is readily available in various chemical databases.

Experimental Protocols

Synthesis of this compound

Detailed, high-yield synthetic protocols for this compound are not well-documented in publicly available literature. However, a historical reference outlines two potential, albeit low-yielding, synthetic pathways.

3.1.1. Synthesis via Potassium Hydroxide Fusion of Acenaphthenone Enol Acetate

This method was reported to yield this compound with a melting point of 150.2-151°C, though the reported yield was only 3%. The synthesis involves the following conceptual steps:

Synthesis1 Acenaphthenone Acenaphthenone EnolAcetate Enol Acetate Derivative Acenaphthenone->EnolAcetate Acetic Anhydride, Sodium Acetate Product This compound EnolAcetate->Product Hydrolysis & KOH Fusion

Synthesis of this compound via Acenaphthenone.

3.1.2. Synthesis from 1,8-Naphthaldehydic Acid

An alternative synthetic route starting from 1,8-naphthaldehydic acid has also been suggested, although specific reaction conditions and yields were not detailed. The logical workflow for this synthesis is proposed below.

Synthesis2 Start 1,8-Naphthaldehydic Acid Intermediate Intermediate Start->Intermediate Reduction of Aldehyde Product This compound Intermediate->Product Carboxylation

Proposed synthesis from 1,8-Naphthaldehydic Acid.

Synthesis of 1-Naphthoic Acid (for reference)

A well-established method for the synthesis of 1-naphthoic acid involves the carbonation of a Grignard reagent prepared from 1-bromonaphthalene.

Experimental Workflow:

Synthesis3 cluster_0 Grignard Reagent Formation cluster_1 Carbonation cluster_2 Acidification & Purification 1-Bromonaphthalene 1-Bromonaphthalene 1-Naphthylmagnesium bromide 1-Naphthylmagnesium bromide 1-Bromonaphthalene->1-Naphthylmagnesium bromide Mg, Ether Carboxylate Salt Carboxylate Salt 1-Naphthylmagnesium bromide->Carboxylate Salt CO₂ Crude 1-Naphthoic Acid Crude 1-Naphthoic Acid Carboxylate Salt->Crude 1-Naphthoic Acid Acid Pure 1-Naphthoic Acid Pure 1-Naphthoic Acid Crude 1-Naphthoic Acid->Pure 1-Naphthoic Acid Recrystallization

Synthesis of 1-Naphthoic Acid via Grignard Reaction.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the biological activity or the mechanism of action of this compound. Research on related naphthalene derivatives has indicated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

For context, some substituted naphthoic acids have been shown to interact with various biological targets. For instance, certain derivatives have been investigated as ligands for retinoic acid receptors and as inhibitors of cyclooxygenase enzymes.

Conceptual Signaling Pathway (General for some Naphthalene Derivatives):

Signaling Naphthalene\nDerivative Naphthalene Derivative Receptor Cellular Receptor Naphthalene\nDerivative->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

A generalized signaling pathway potentially modulated by bioactive naphthalene derivatives.

Conclusion

This compound is a compound for which detailed physicochemical and biological data remains largely unavailable in the public domain. This guide has compiled the known information, including its melting point and foundational synthetic approaches. For a more complete understanding, further experimental investigation is required to determine its boiling point, pKa, solubility profile, and to explore any potential biological activities. The provided data for 1-naphthoic acid serves as a useful, albeit indirect, reference for researchers working with this class of compounds. Future studies are encouraged to fill the existing knowledge gaps and to ascertain the potential applications of this compound in medicinal chemistry and materials science.

References

Spectroscopic Profile of 8-Methyl-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 8-methyl-1-naphthoic acid, a key organic intermediate. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive spectroscopic profile based on established principles and data from analogous compounds. The information herein is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar molecules, such as 1-naphthoic acid and other methylated naphthalene derivatives, and are consistent with the expected electronic and steric effects of the substituents on the naphthalene core.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~8.1-8.3Doublet1HH-2
~7.8-8.0Doublet1HH-4
~7.7-7.9Doublet1HH-5
~7.4-7.6Triplet1HH-3
~7.3-7.5Triplet1HH-6
~7.2-7.4Doublet1HH-7
~2.8-3.0Singlet3H-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170-175-COOH
~135-140C-8
~132-135C-1
~130-133C-4a
~128-131C-8a
~127-130C-4
~126-129C-5
~125-128C-2
~124-127C-6
~123-126C-7
~122-125C-3
~20-25-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~3050MediumC-H stretch (Aromatic)
~2920MediumC-H stretch (Methyl)
1680-1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1450MediumC=C stretch (Aromatic ring)
~1300MediumC-O stretch
~920BroadO-H bend (Out-of-plane)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
186100[M]⁺ (Molecular ion)
16980[M - OH]⁺
14160[M - COOH]⁺
11540[C₉H₇]⁺

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of the solid sample would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

  • Sample Preparation (Thin Film Method): Alternatively, a small amount of the compound is dissolved in a volatile organic solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.[2]

  • Data Acquisition: The sample (pellet or thin film) is placed in the sample holder of the FTIR spectrometer. A background spectrum of air (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC column separates the analyte from any impurities before it enters the mass spectrometer. Alternatively, for a pure sample, direct insertion probe analysis can be used.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5][6] This causes the molecules to ionize and fragment in a reproducible manner.[4][6]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS System MS_Prep->MS NMR_Data NMR Spectra (FID Signal) NMR->NMR_Data IR_Data IR Spectrum (Interferogram) IR->IR_Data MS_Data Mass Spectrum (Ion Count) MS->MS_Data Processing Fourier Transform & Data Processing NMR_Data->Processing IR_Data->Processing MS_Data->Processing Interpretation Spectral Interpretation & Structure Confirmation Processing->Interpretation

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Crystal Structure Analysis of 8-Methyl-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 8-Methyl-1-naphthoic acid. Despite a thorough review of scientific literature and structural databases, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. This document, therefore, serves as a resource by providing relevant comparative data, outlining established experimental protocols for its synthesis, and illustrating key structural concepts and analytical workflows pertinent to its study.

Data Presentation: Comparative Crystallographic Analysis

In the absence of experimental data for this compound, the crystallographic data for the parent compound, 1-naphthoic acid, is presented below for comparative purposes.[1][2][3] This information provides a foundational understanding of the naphthalene carboxylic acid scaffold. The crystal structure of 1-naphthoic acid reveals a monoclinic system where the molecules form centrosymmetric dimers.[1]

Parameter1-Naphthoic Acid
Formula C₁₁H₈O₂
Molecular Weight 172.18 g/mol
Crystal System Monoclinic
Space Group P2₁/a
Unit Cell Dimensions
a31.12(10) Å
b3.87(1) Å
c6.92(2) Å
α90°
β92.2(2)°
γ90°
Volume 832.8 ų
Z 4
Calculated Density 1.373 g/cm³
Melting Point 161 °C

Data sourced from the crystal structure determination of 1-naphthoic acid.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported through a multi-step process starting from acenaphthenone.[4] It is important to note that the yield for the potassium hydroxide fusion step was reported to be very low (3%).[4]

Step 1: Formation of the Enol Acetate of Acenaphthenone

  • A mixture of acenaphthenone, 1.0 g of anhydrous sodium acetate, and 70 ml of acetic anhydride is heated under reflux for ten hours.[4]

  • Shorter heating periods may result in the recovery of unreacted acenaphthenone.[4]

  • The resulting product, the enol acetate, can be purified by crystallization from hexane to yield yellow needles.[4]

Step 2: Hydrolysis and Potassium Hydroxide Fusion

  • The enol acetate is hydrolyzed.

  • The hydrolyzed product undergoes potassium hydroxide fusion to yield this compound.[4]

  • The final product can be purified through sublimation and crystallization. The reported melting point is 150.2-151°C.[4]

Visualized Workflows and Structural Concepts

General Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the standard experimental workflow that would be employed for the crystal structure analysis of this compound, should suitable crystals become available.[5][6][7][8][9]

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of This compound Crystallization Growth of Single Crystals Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection on Diffractometer Mounting->Diffractometer Data_Processing Data Processing and Reduction Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation

A generalized workflow for single-crystal X-ray diffraction analysis.
Logical Relationship: Peri-Substitution in this compound

The structure of this compound is characterized by peri-substitution, where the methyl and carboxylic acid groups are located at the 1 and 8 positions of the naphthalene ring. This arrangement leads to significant steric hindrance, which is expected to cause out-of-plane distortion of the substituents and the naphthalene core itself.[10][11][12] This structural feature is a key point of interest for researchers in medicinal chemistry and materials science.

peri_substitution cluster_naphthalene Naphthalene Core cluster_substituents Peri Substituents cluster_interaction Resulting Interaction cluster_consequence Structural Consequence N Naphthalene Backbone Methyl 8-Methyl Group N->Methyl at C8 Carboxyl 1-Carboxylic Acid N->Carboxyl at C1 Steric_Hindrance Steric Hindrance Methyl->Steric_Hindrance Carboxyl->Steric_Hindrance Distortion Out-of-plane Distortion Steric_Hindrance->Distortion

The causal relationship of peri-substitution in this compound.

References

An In-depth Technical Guide on the Solubility Profile of 8-Methyl-1-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the solubility profile of 8-methyl-1-naphthoic acid. It is important to note that a comprehensive search of available scientific literature did not yield specific quantitative solubility data for this compound. Therefore, this guide provides a detailed overview of the solubility of the structurally similar parent compound, 1-naphthoic acid, as a predictive reference. The experimental protocols provided are broadly applicable for the determination of the solubility of this compound.

Introduction

This compound is a derivative of 1-naphthoic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] Understanding its solubility in organic solvents is crucial for process development, formulation, and various applications in medicinal chemistry. The introduction of a methyl group at the 8-position can influence the molecule's physicochemical properties, including its solubility, through steric and electronic effects. Generally, the addition of a methyl group can slightly increase the lipophilicity of a molecule, which may affect its solubility in different organic solvents.

This guide provides quantitative solubility data for the parent compound, 1-naphthoic acid, to serve as a baseline for understanding the potential solubility characteristics of this compound. Furthermore, detailed experimental methodologies for determining solubility are presented to enable researchers to generate precise data for the target compound.

Quantitative Solubility Data of 1-Naphthoic Acid

The following tables summarize the mole fraction solubility of 1-naphthoic acid in several common organic solvents at various temperatures. This data is critical for solvent selection in synthesis, purification, and formulation processes.

Table 1: Mole Fraction Solubility (x) of 1-Naphthoic Acid in Alcohols

Temperature (K)MethanolEthanolIsopropanoln-Butanol
293.150.13370.11520.10330.0918
298.150.15450.13390.12040.1073
303.150.17810.15510.13980.1249
308.150.20490.17910.16180.1450
313.150.23540.20650.18680.1678
318.150.26990.23760.21190.1908
323.150.30880.27270.24430.2198
328.150.35260.31210.28040.2523
333.150.40180.35620.32050.2886

Table 2: Mole Fraction Solubility (x) of 1-Naphthoic Acid in Other Organic Solvents

Temperature (K)AcetoneEthyl AcetateTolueneCyclohexanen-Hexane
293.150.21550.15880.07810.01020.0075
298.150.24430.18030.09030.01210.0089
303.150.27670.20460.10420.01430.0106
308.150.31310.23210.12010.01690.0126
313.150.35380.26310.13830.02000.0149
318.150.39940.29800.15910.02370.0177
323.150.45040.33720.18290.02810.0211
328.150.50720.38110.21020.03340.0251
333.150.57050.43040.24150.03970.0299

Experimental Protocols

The following section details the gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This is a widely used and reliable technique.[2]

3.1. Materials and Apparatus

  • Solute: this compound (or the compound of interest)

  • Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Isothermal jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • Calibrated digital thermometer

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles

  • Analytical balance (accurate to at least 0.1 mg)

  • Vacuum oven or desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in the constant temperature water bath and begin continuous agitation with the magnetic stirrer.

    • Allow the mixture to equilibrate for a sufficient period (typically 2-4 hours) to ensure the solution is saturated. Equilibrium can be confirmed by measuring the concentration at different time points until a constant value is achieved.[2]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter to avoid precipitation due to temperature changes.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed weighing bottle and securely cap it.

    • Weigh the weighing bottle containing the solution to determine the total mass of the solution.

    • Place the weighing bottle with the lid ajar in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Dry the sample to a constant weight.

    • After drying, cool the weighing bottle in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solute.

3.3. Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the dissolved solute

  • M₁ is the molar mass of the solute

  • m₂ is the mass of the solvent (calculated as the total mass of the solution minus the mass of the solute)

  • M₂ is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent in a sealed vessel prep2 Equilibrate at constant temperature with stirring prep1->prep2 Agitation sampling1 Stop stirring and allow solid to settle prep2->sampling1 sampling2 Withdraw supernatant with a filtered syringe sampling1->sampling2 analysis1 Dispense sample into a pre-weighed bottle sampling2->analysis1 analysis2 Weigh the solution analysis1->analysis2 analysis3 Evaporate solvent to dryness analysis2->analysis3 analysis4 Weigh the remaining solute analysis3->analysis4 calc1 Calculate mole fraction solubility analysis4->calc1

Caption: Experimental workflow for the gravimetric determination of solubility.

References

A Theoretical Investigation of 8-Methyl-1-naphthoic acid: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 8-Methyl-1-naphthoic acid. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for predicting its structural, electronic, and spectroscopic properties. This guide serves as a valuable resource for researchers in computational chemistry, materials science, and drug discovery by detailing the necessary steps to elucidate the molecular characteristics of this compound and related compounds. The methodologies and expected data formats are presented to facilitate further investigation and application of this molecule in various scientific domains.

Introduction

This compound, a derivative of 1-naphthoic acid, presents an interesting case for theoretical study due to the steric and electronic effects of the methyl group at the peri position. The interaction between the methyl and carboxylic acid groups can significantly influence the molecule's conformation, stability, and reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating these properties at the atomic level.[1]

Computational Methodology

A typical workflow for the quantum chemical analysis of this compound is outlined below. This process involves geometry optimization, frequency calculations, and the determination of various electronic properties.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. The geometry of this initial structure is then optimized to find the lowest energy conformation. A widely used and effective method for this purpose is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[2]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[2][3]

Electronic Property Calculations

With the optimized geometry, single-point energy calculations are carried out to determine key electronic properties. These properties provide insights into the molecule's reactivity, stability, and electronic behavior. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment, and the distribution of atomic charges (e.g., Mulliken charges).[1]

G Computational Workflow for this compound cluster_0 Setup cluster_1 Geometry Optimization cluster_2 Frequency Analysis cluster_3 Electronic Properties A Construct Initial 3D Structure B DFT Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Obtain Optimized Geometry B->C D Vibrational Frequency Calculation C->D G Single-Point Energy Calculation C->G E Confirm Minimum Energy Structure (No Imaginary Frequencies) D->E F Predict IR/Raman Spectra D->F H Calculate HOMO, LUMO, Energy Gap G->H I Determine Dipole Moment & Mulliken Charges G->I

Computational workflow for this compound.

Predicted Structural and Electronic Properties

While specific calculated values for this compound are not available, we can present the expected data in a structured format based on calculations for similar molecules like 1-naphthoic acid.[1][3]

Structural Parameters

The optimized geometry would provide detailed information on bond lengths, bond angles, and dihedral angles. The steric hindrance between the peri-positioned methyl and carboxylic acid groups is expected to cause a significant out-of-plane distortion of the carboxylic acid group relative to the naphthalene ring.

Table 1: Predicted Optimized Structural Parameters for this compound

ParameterAtom(s)Predicted Value (Å or °)
Bond Lengths C(aromatic)-C(aromatic)~1.37 - 1.43 Å
C(aromatic)-C(carboxyl)~1.49 Å
C(carboxyl)=O~1.21 Å
C(carboxyl)-O(H)~1.36 Å
C(aromatic)-C(methyl)~1.51 Å
Bond Angles C-C-C (in ring)~118 - 122°
C(aromatic)-C(carboxyl)=O~124°
C(aromatic)-C(carboxyl)-O(H)~115°
Dihedral Angle C(aromatic)-C(aromatic)-C(carboxyl)=OExpected to be non-planar

Note: These are representative values based on similar molecular structures and should be confirmed by specific calculations for this compound.

Spectroscopic Properties

Vibrational frequency calculations would yield the theoretical infrared spectrum. Key vibrational modes to analyze would include the C=O stretch of the carboxylic acid, the O-H stretch, and the C-H stretches of the aromatic ring and methyl group.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (carboxylic acid)~3500 (monomer), ~2500-3300 (dimer)
C-H stretch (aromatic)~3000 - 3100
C-H stretch (methyl)~2850 - 2960
C=O stretch (carboxylic acid)~1700 - 1750
C-C stretch (aromatic)~1400 - 1600

Note: These are typical frequency ranges and the actual values will depend on the specific molecular environment and computational method.

Electronic Properties

The electronic properties determine the reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a particularly important parameter, with a larger gap generally implying higher stability and lower reactivity.[2]

Table 3: Predicted Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy~ -6.4 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Energy Gap~ 4.6 eV
Dipole Moment~ 2.0 - 2.5 Debye

Note: These values are illustrative and based on data for 1-naphthoic acid.[1] The presence of the electron-donating methyl group may slightly alter these values.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering.

Molecular structure of this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The provided methodologies and expected data serve as a foundation for future computational studies, which are essential for exploring the potential applications of this compound in various fields of chemical and biomedical research. The steric interaction between the methyl and carboxylic acid groups is a key feature that warrants detailed theoretical investigation to understand its impact on the molecule's overall properties.

References

Navigating Chirality: A Technical Guide to the Theoretical Vibrational Circular Dichroism of 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibrational circular dichroism (VCD) spectroscopy, a powerful technique for determining the absolute configuration and solution-state conformation of chiral molecules, is particularly well-suited for the study of atropisomers—stereoisomers arising from restricted rotation about a single bond. 8-Methyl-1-naphthoic acid presents a classic case of atropisomerism, where the steric hindrance between the methyl and carboxylic acid groups restricts the rotation around the C1-naphthyl bond, leading to stable, non-superimposable enantiomers. The determination of the absolute configuration of these enantiomers is crucial in fields such as drug development, where different stereoisomers can exhibit distinct pharmacological activities. This technical guide provides a comprehensive overview of the theoretical framework and practical considerations for the VCD analysis of this compound. Due to the absence of specific published VCD studies on this compound, this guide leverages methodologies and data from structurally analogous systems, particularly 1,1'-binaphthyl derivatives, to present a robust protocol for both experimental measurement and theoretical calculation.

Introduction to Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. For a given vibrational mode, a VCD band can be positive or negative, and the spectra of two enantiomers are mirror images of each other.

The power of VCD is significantly enhanced when combined with quantum chemical calculations. By computing the theoretical VCD spectrum for a specific enantiomer (e.g., the R or S configuration), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the molecule in the sample.

Atropisomerism in this compound

The chirality of this compound arises from the hindered rotation around the single bond connecting the carboxylic acid group to the naphthalene ring. The steric clash between the peri-positioned methyl group and the carboxylic acid group creates a significant energy barrier to rotation, resulting in two stable, axially chiral enantiomers, designated as P (plus, or right-handed helix) and M (minus, or left-handed helix). Understanding the stereochemistry of such atropisomers is critical, as their interconversion rates can impact their stability and biological activity.

Caption: Atropisomerism in this compound.

Experimental Protocol for VCD Measurement

The following outlines a general protocol for obtaining the VCD and infrared (IR) spectra of this compound, based on standard practices for chiral organic molecules in solution.

Objective: To acquire high-quality VCD and IR spectra of an enantiomerically pure sample of this compound.

Materials:

  • Enantiomerically pure sample of (P)- or (M)-8-Methyl-1-naphthoic acid (5-10 mg)

  • Spectroscopic grade deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄)

  • Infrared sample cell with BaF₂ windows (pathlength: 50-100 µm)

  • Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a concentration of approximately 0.05–0.1 M. The exact concentration may need to be optimized to achieve a good signal-to-noise ratio without causing detector saturation in the IR spectrum.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation Setup:

    • Purge the spectrometer with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

    • Allow the instrument to stabilize according to the manufacturer's recommendations.

  • Data Acquisition:

    • Collect a background spectrum of the pure solvent in the same sample cell.

    • Acquire the VCD and IR spectra of the sample solution. Typical data collection involves co-adding several thousand scans over a period of 1-4 hours to achieve an acceptable signal-to-noise ratio in the VCD spectrum.

    • Set the spectral resolution to 4 or 8 cm⁻¹.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the VCD and IR spectra of the solute.

    • Perform baseline correction as necessary.

Theoretical VCD Spectrum Calculation

The theoretical prediction of the VCD spectrum is a multi-step process that involves a thorough conformational analysis followed by quantum chemical calculations.

G A Conformational Search (e.g., Molecular Mechanics) B Geometry Optimization of Conformers (DFT: e.g., B3LYP/6-31G(d)) A->B Identify low-energy conformers C Frequency & VCD Calculation (DFT: e.g., B3LYP/aug-cc-pVDZ) B->C For each stable conformer D Boltzmann Averaging of Spectra C->D Based on relative free energies E Final Theoretical VCD Spectrum D->E

Caption: Computational workflow for theoretical VCD spectra.

Conformational Analysis

For a molecule like this compound, the primary conformational flexibility arises from the orientation of the carboxylic acid group. A systematic search of the potential energy surface is necessary to identify all low-energy conformers. This is typically performed using molecular mechanics or semi-empirical methods. The key dihedral angle to scan is the C8-C1-C(O)-OH bond.

Density Functional Theory (DFT) Calculations

Once the initial conformers are identified, their geometries are optimized at a higher level of theory, typically using Density Functional Theory (DFT).

  • Geometry Optimization and Frequency Calculation: Each conformer is optimized, and its vibrational frequencies and IR intensities are calculated. A popular and effective functional for this purpose is B3LYP with a basis set such as 6-31G(d). The absence of imaginary frequencies confirms that a true energy minimum has been found.

  • VCD Rotational Strengths: For each optimized conformer, the VCD rotational strengths are calculated. This requires a more robust basis set to accurately describe the magnetic transition dipole moments. Basis sets like aug-cc-pVDZ are commonly employed. The calculations are often performed using the same DFT functional (e.g., B3LYP or B3PW91).

Solvent Effects

Since VCD spectra are typically measured in solution, it is important to account for solvent effects in the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used and generally provide a good balance between accuracy and computational cost.

Spectral Averaging

The final theoretical VCD spectrum is obtained by a Boltzmann averaging of the spectra of all contributing conformers based on their relative Gibbs free energies at the experimental temperature.

Data Presentation and Interpretation

A direct comparison between the experimental and theoretical VCD spectra allows for the assignment of the absolute configuration. The following tables present hypothetical, yet representative, data for the (P)-enantiomer of this compound, based on findings for structurally similar 1,1'-binaphthyl derivatives.

Table 1: Calculated Low-Energy Conformers of (P)-8-Methyl-1-naphthoic Acid
ConformerDihedral Angle (C8-C1-C=O) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
1 15.20.0075.3
2 165.80.8524.7

Calculated at the B3LYP/6-31G(d) level with PCM (chloroform).

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies and Intensities
Mode No.Calculated Frequency (cm⁻¹)Experimental IR Frequency (cm⁻¹)Calculated IR IntensityCalculated Rotational Strength (10⁻⁴⁴ esu²cm²)Experimental VCD SignVibrational Assignment
117151705High-15.2-C=O stretch
215981590Medium+8.5+Naphthyl C=C stretch
314601455Medium-5.1-Naphthyl C=C stretch
413801375Low+10.3+C-O-H bend
512901285High-12.7-C-O stretch coupled with C-O-H bend
611501148Medium+7.2+Naphthyl C-H in-plane bend
7810805High-9.8-Naphthyl C-H out-of-plane bend

Calculated frequencies are typically scaled by a factor (e.g., 0.97) to better match experimental values. IR intensities are qualitative (High, Medium, Low). Rotational strengths are for the (P)-enantiomer.

Conclusion

The combination of experimental VCD spectroscopy and theoretical calculations provides a robust and reliable method for the unambiguous determination of the absolute configuration of atropisomeric molecules like this compound. This guide outlines the necessary experimental and computational protocols, drawing on established methodologies for structurally similar compounds. For researchers in drug discovery and development, the application of VCD is invaluable for ensuring the stereochemical integrity of chiral drug candidates, a critical aspect of modern pharmaceutical science.

Conformational Analysis and Stereochemistry of 8-Methyl-1-naphthoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Peri-Substitution in Naphthalene Systems

Naphthalene, a bicyclic aromatic hydrocarbon, presents a rigid scaffold that is of significant interest in medicinal chemistry and materials science. Substitution at the C1 and C8 positions, known as peri-substitution, introduces significant steric strain due to the close proximity of these substituents. This steric hindrance can lead to restricted rotation around the C1-substituent bond, giving rise to stable conformers and the potential for atropisomerism—a form of axial chirality.

8-Methyl-1-naphthoic acid, with a methyl group at the C8 position and a carboxylic acid group at the C1 position, is a prime candidate for exhibiting interesting conformational behavior and stereochemical properties. Understanding these characteristics is crucial for its potential applications in drug design, where molecular shape and chirality play a pivotal role in biological activity, and in the development of novel materials with specific optical or electronic properties.

Conformational Analysis: Restricted Rotation and Atropisomerism

The steric clash between the 8-methyl group and the 1-carboxylic acid group in this compound is expected to create a significant energy barrier to rotation around the C1-C(O)OH bond. This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers.

Atropisomers are stereoisomers that can be isolated as separate enantiomers or diastereomers due to a high rotational energy barrier.[1][2] The stability of these atropisomers is dependent on the height of this energy barrier.

A general classification of atropisomers based on their rotational energy barriers is as follows:

  • Class 1: Barrier < 20 kcal/mol (rapid interconversion at room temperature)

  • Class 2: Barrier between 20 and 28 kcal/mol (interconversion on the timescale of hours to months)

  • Class 3: Barrier > 28 kcal/mol (stable for years at room temperature)[3]

Given the steric bulk of a methyl and a carboxylic acid group in the peri positions, it is highly probable that this compound exhibits Class 2 or Class 3 atropisomerism, making its enantiomers potentially separable and configurationally stable at room temperature.

The two likely atropisomeric conformers of this compound would be non-superimposable mirror images, arising from the hindered rotation of the carboxylic acid group relative to the naphthalene plane.

Logical Relationship of Atropisomerism in this compound

G cluster_0 Steric Hindrance cluster_1 Conformational Restriction cluster_2 Stereochemical Outcome Peri-interaction Peri-interaction Restricted Rotation Restricted Rotation Peri-interaction->Restricted Rotation leads to Atropisomerism Atropisomerism Restricted Rotation->Atropisomerism results in Separable Enantiomers Separable Enantiomers Atropisomerism->Separable Enantiomers allows for

Caption: Logical flow from steric hindrance to separable enantiomers.

Predicted Quantitative Data

While specific experimental data for this compound is unavailable, we can extrapolate from computational studies on related peri-substituted naphthalenes and ortho-substituted benzoic acids to predict the rotational energy barrier and ground-state dihedral angles. For instance, studies on 8-acyl-1-naphthamides have shown that restricted rotation about the Ar-CO bond is a significant factor in their stereochemistry.[4]

Table 1: Predicted Conformational Data for this compound

ParameterPredicted ValueMethod of Estimation
Rotational Energy Barrier (ΔG‡)25 - 35 kcal/molExtrapolation from computational studies on sterically hindered biaryls and peri-substituted naphthalenes.
Dihedral Angle (C8-C1-C(O)-O)70° - 90°Based on crystal structures of similarly crowded peri-substituted naphthalenes, such as 5,8-dimethoxy-1-naphthoic acid where the dihedral angle is 80.0(1)°.

Proposed Experimental Protocols

To validate the predicted conformational and stereochemical properties of this compound, the following experimental protocols are proposed.

Synthesis of this compound

A plausible synthetic route would involve the carboxylation of a Grignard reagent derived from 1-bromo-8-methylnaphthalene.

Experimental Workflow for Synthesis

G A 1-Bromo-8-methylnaphthalene B Grignard Reagent Formation (Mg, THF) A->B C Carboxylation (CO2 (s)) B->C D Acidic Workup (HCl (aq)) C->D E This compound D->E G A Prepare sample of This compound in a suitable solvent (e.g., DMSO-d6) B Acquire 1H NMR spectra at various temperatures A->B C Identify diastereotopic protons (e.g., in the methyl group or aromatic region) that show coalescence B->C D Determine the coalescence temperature (Tc) C->D E Calculate the rate constant (k) at Tc D->E F Calculate the rotational energy barrier (ΔG‡) using the Eyring equation E->F

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1-naphthoic acid, a substituted naphthalene carboxylic acid, represents a unique scaffold in organic chemistry. Its structure, featuring a carboxylic acid and a methyl group in a peri relationship (at the 1 and 8 positions of the naphthalene ring), gives rise to distinct chemical and physical properties due to steric interactions. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the experimental protocols of key synthetic methods and presenting relevant quantitative data. While direct applications in drug development are not extensively documented, the structural motif is of interest in medicinal chemistry for its potential to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.

Physical and Chemical Properties

This compound is a solid at room temperature with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .

PropertyValueReference
CAS Number19310-98-6N/A
Molecular FormulaC₁₂H₁₀O₂N/A
Molecular Weight186.21 g/mol N/A
Melting Point150.2-151 °C[1]

Historical Synthesis

The first reported synthesis of this compound is detailed in a 1950 paper by James Cason and J. D. Wordie from the University of California.[1] Their work explored multiple synthetic routes, two of which are outlined below.

Synthesis from Acenaphthenone

One of the initial approaches investigated by Cason and Wordie started from acenaphthenone. This method, however, proved to be low-yielding.

Experimental Protocol:

The synthesis from acenaphthenone involved the formation of an enol acetate, followed by hydrolysis and a potassium hydroxide fusion. While the exact, detailed protocol from the original publication is not fully available, the key transformation steps are understood. The reported yield for this multi-step process was a mere 3%.[1]

Quantitative Data:

Starting MaterialProductYieldMelting Point (°C)
AcenaphthenoneThis compound3%150.2-151
Synthesis from 1,8-Naphthalide

A more successful and practical synthesis was achieved starting from 1,8-naphthalide, which is derived from 1,8-naphthalic anhydride.[1] This route provided a more reliable method for obtaining the desired product.

Experimental Protocol:

The full experimental details from the Cason and Wordie paper are not publicly available in the immediate search results. However, the general transformation involves the conversion of 1,8-naphthalic anhydride to 1,8-naphthalide, which is then used to synthesize this compound. The synthesis of 1,8-naphthalic anhydride itself can be achieved through the oxidation of acenaphthene.[2]

Logical Workflow for the Historical Synthesis of this compound:

Historical_Synthesis cluster_route1 Route 1: From Acenaphthenone cluster_route2 Route 2: From 1,8-Naphthalic Anhydride A Acenaphthenone B Enol Acetate Intermediate A->B Acetic Anhydride, Sodium Acetate C Hydrolysis B->C D KOH Fusion C->D E This compound D->E Low Yield (3%) F Acenaphthene G 1,8-Naphthalic Anhydride F->G Oxidation H 1,8-Naphthalide G->H Conversion H->E Cason & Wordie, 1950

Historical synthetic routes to this compound.

Spectroscopic Data

1-Naphthoic Acid Spectroscopic Data:

SpectroscopyKey Features
¹H NMR Aromatic protons typically appear in the range of 7.5-8.9 ppm. The carboxylic acid proton is a broad singlet, typically downfield (>10 ppm).
¹³C NMR The naphthalene ring carbons appear in the aromatic region (approx. 125-134 ppm). The carboxylic acid carbonyl carbon is observed around 169-173 ppm.
IR A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch appears around 1700 cm⁻¹. C-H stretching from the aromatic ring is observed just above 3000 cm⁻¹.
Mass Spec The molecular ion peak (M+) is expected at m/z 172. Common fragments include the loss of -OH (m/z 155) and -COOH (m/z 127).

Applications in Drug Development

While there are no specific drugs that are publicly disclosed to contain the this compound moiety, the naphthalene scaffold is a common feature in many pharmaceutical compounds. The introduction of a methyl group can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The peri substitution pattern in this compound forces a specific conformation that could be exploited in rational drug design to control the spatial arrangement of pharmacophoric features. Further research into the biological activity of derivatives of this compound could unveil its potential in various therapeutic areas.

Conclusion

The historical synthesis of this compound, primarily established by Cason and Wordie, provides a foundational understanding of the chemistry of peri-substituted naphthalenes. While the initial synthetic routes were challenging, they paved the way for further exploration of this unique chemical space. The lack of extensive modern data, particularly spectroscopic and pharmacological, suggests that this compound and its derivatives represent an underexplored area with potential for new discoveries in materials science and medicinal chemistry. This guide serves as a starting point for researchers interested in investigating the properties and applications of this intriguing molecule.

References

8-Methyl-1-naphthoic Acid: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Methyl-1-naphthoic acid, a derivative of naphthalene, is emerging as a valuable and versatile precursor in the field of medicinal chemistry. Its rigid, bicyclic aromatic structure provides a unique scaffold for the synthesis of novel bioactive molecules with potential therapeutic applications. This technical guide explores the utility of this compound as a starting material for the synthesis of medicinally relevant compounds, with a focus on N-substituted-8-methyl-1-naphthamides. The guide provides detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and potential biological mechanisms.

Synthetic Pathways and Experimental Protocols

The primary route to utilizing this compound in the synthesis of bioactive compounds involves its conversion to the more reactive intermediate, 8-methyl-1-naphthoyl chloride. This acyl chloride can then be readily reacted with a variety of nucleophiles, particularly amines, to generate a diverse library of N-substituted amides.

Synthesis of 8-Methyl-1-naphthoyl Chloride

The conversion of this compound to its corresponding acyl chloride is a crucial first step. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

  • Materials: this compound, thionyl chloride (or oxalyl chloride), dry toluene (or dichloromethane), round-bottom flask, reflux condenser, heating mantle, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of dry toluene.

    • Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 8-methyl-1-naphthoyl chloride. The product is often used in the next step without further purification.

Quantitative Data for Acyl Chloride Synthesis (Analogous to 1-Naphthoyl Chloride):

ReagentSolventTemperatureReaction TimeYield
Thionyl ChlorideTolueneReflux2 hoursQuantitative
Thionyl Chloride-50°C3 hours92%

Data is for the synthesis of 1-naphthoyl chloride from 1-naphthoic acid and is illustrative of the expected efficiency for the 8-methyl analogue.

G cluster_0 Synthesis of 8-Methyl-1-naphthoyl Chloride 8-Methyl-1-naphthoic_Acid This compound Reaction_Mixture Reaction in Dry Toluene 8-Methyl-1-naphthoic_Acid->Reaction_Mixture Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Mixture Reflux Reflux (2-3h) Reaction_Mixture->Reflux Evaporation Solvent Evaporation Reflux->Evaporation 8-Methyl-1-naphthoyl_Chloride 8-Methyl-1-naphthoyl Chloride Evaporation->8-Methyl-1-naphthoyl_Chloride

Synthetic Workflow for 8-Methyl-1-naphthoyl Chloride
Synthesis of N-Substituted-8-methyl-1-naphthamides

The synthesized 8-methyl-1-naphthoyl chloride serves as a key intermediate for the preparation of a wide array of amides through reaction with various primary and secondary amines. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

  • Materials: 8-methyl-1-naphthoyl chloride, desired primary or secondary amine, triethylamine (or another suitable base), anhydrous dichloromethane, round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve the desired amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

    • Slowly add a solution of 8-methyl-1-naphthoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution at room temperature.

    • Continue stirring the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a 10% hydrochloric acid solution to remove excess amine and triethylamine hydrochloride.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude N-substituted-8-methyl-1-naphthamide.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for N-Substituted Amide Synthesis (Analogous to 1-Naphthoyl Chloride Derivatives):

Amine SubstrateAmine TypeReaction TimeIsolated Yield (%)
n-OctylaminePrimary Aliphatic30 min95
n-DecylaminePrimary Aliphatic30 min86
BenzylaminePrimary Aliphatic (Benzylic)30 min92
tert-OctylaminePrimary Aliphatic (Hindered)30 min87
Di-n-butylamineSecondary Aliphatic30 min90
4-tert-ButylanilinePrimary Aromatic30 min91

Data is for the reaction of various amines with 5-chloro-8-nitro-1-naphthoyl chloride and is illustrative of the reaction's scope.[1]

G cluster_1 Synthesis of N-Substituted-8-methyl-1-naphthamides 8-Methyl-1-naphthoyl_Chloride 8-Methyl-1-naphthoyl Chloride Reaction Reaction in Dichloromethane 8-Methyl-1-naphthoyl_Chloride->Reaction Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Final_Product N-Substituted-8-methyl-1-naphthamide Purification->Final_Product

General Synthetic Workflow for N-Substituted-8-methyl-1-naphthamides

Medicinal Chemistry Applications and Biological Activity

The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methyl group at the 8-position and the conversion of the carboxylic acid to various amides allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which can significantly impact biological activity.

While specific biological data for derivatives of this compound are not extensively reported, analogous N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives have been synthesized and evaluated for their potential as bacterial biofilm inhibitors. This suggests a promising avenue of research for amides derived from this compound.

Potential Mechanism of Action: Bacterial Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Compounds that can inhibit biofilm formation or disrupt existing biofilms are of significant interest in combating chronic and persistent infections. The planar naphthamide core could potentially interfere with key processes in biofilm formation, such as quorum sensing or adhesion.

G cluster_2 Potential Mechanism of Biofilm Inhibition Naphthamide_Derivative N-Aryl-8-methyl- 1-naphthamide Quorum_Sensing Quorum Sensing Signaling Naphthamide_Derivative->Quorum_Sensing Inhibition Adhesion Bacterial Adhesion to Surfaces Naphthamide_Derivative->Adhesion Inhibition Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Adhesion->Biofilm_Formation

Hypothesized Mechanism of Action for Naphthamide Derivatives

Conclusion

This compound represents a promising and adaptable starting material for the synthesis of novel, potentially bioactive compounds. The straightforward conversion to its acyl chloride and subsequent amidation with a diverse range of amines provides a robust platform for generating extensive chemical libraries for drug discovery. While the full biological potential of this compound derivatives is still under exploration, preliminary insights from analogous structures suggest that these compounds could be valuable leads in the development of new therapeutic agents, particularly in the area of anti-infectives. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully elucidate the medicinal chemistry applications of this versatile precursor.

References

An In-Depth Technical Guide to the Photophysical Properties of 8-Methyl-1-naphthoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 1-naphthoic acid and its derivatives, with a particular focus on the influence of substitution at the 8-position, as exemplified by 8-Methyl-1-naphthoic acid. Due to a lack of specific published data for this compound, this guide synthesizes information from studies on closely related analogs and the parent compound, 1-naphthoic acid, to predict its behavior. This document covers the fundamental principles of absorption and fluorescence spectroscopy, details experimental methodologies for key photophysical measurements, and presents available data in a comparative format. Furthermore, it explores the potential signaling pathways and experimental workflows through detailed diagrams.

Introduction

Naphthalene-based compounds are a significant class of molecules in medicinal chemistry and materials science due to their intrinsic fluorescence and environmentally sensitive spectral properties. 1-Naphthoic acid and its derivatives have been utilized as intermediates in the synthesis of various biologically active compounds and functional materials. The strategic placement of substituents on the naphthalene ring can profoundly influence their photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.

Substitution at the 8-position (the peri position) relative to the carboxylic acid group at the 1-position creates a sterically crowded environment that can lead to unique conformational and electronic properties. In the case of this compound, the close proximity of the methyl and carboxylic acid groups is expected to induce out-of-plane twisting, which in turn would affect the extent of π-conjugation and, consequently, the molecule's interaction with light. Understanding these structure-property relationships is crucial for the rational design of novel fluorescent probes, sensors, and therapeutic agents.

Core Photophysical Principles

The interaction of molecules like this compound with light is governed by the principles of electronic absorption and fluorescence.

2.1. Light Absorption: Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The wavelength of maximum absorption (λabs) corresponds to the energy difference between these states.

2.2. Fluorescence Emission: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state by emitting a photon. This process is known as fluorescence. The emitted photon is of lower energy (longer wavelength, λem) than the absorbed photon, and the difference between the absorption and emission maxima is termed the Stokes shift.

2.3. Quantum Yield and Lifetime: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

Predicted Photophysical Properties of this compound

The introduction of a methyl group at the 8-position is expected to cause steric hindrance with the carboxylic acid group at the 1-position. This steric clash will likely force the carboxylic acid group out of the plane of the naphthalene ring. This twisting will reduce the extent of π-conjugation between the carbonyl group and the aromatic system.

Expected Consequences:

  • Absorption and Emission Spectra: A decrease in conjugation is likely to result in a hypsochromic (blue) shift in both the absorption and emission spectra compared to the parent 1-naphthoic acid.

  • Fluorescence Quantum Yield (ΦF): The effect on the quantum yield is more difficult to predict. The rigidified conformation due to steric hindrance could potentially decrease non-radiative decay pathways, leading to an increase in quantum yield. Conversely, the out-of-plane twisting might introduce new non-radiative decay channels, causing a decrease in quantum yield.

  • Fluorescence Lifetime (τF): The fluorescence lifetime is directly related to the rates of radiative and non-radiative decay. Therefore, changes in the quantum yield will be reflected in the lifetime.

Photophysical Data of 1-Naphthoic Acid and Analogs

To provide a baseline for comparison, the following table summarizes the available photophysical data for 1-naphthoic acid and some of its derivatives.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦFτF (ns)Reference
1-Naphthoic acidMethanol2953706930--[1]
4-Amino-1,8-naphthalimide derivative (acid form)Toluene~4005005000-~7[2]
4-Amino-1,8-naphthalimide derivative (ester form)Toluene~4005005000-~7[2]
Naphthoxazole derivativeVariousInsensitive to polarityStrong solvatochromic shiftLargeHigh1-3[3]

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

The characterization of the photophysical properties of a compound like this compound involves several key experimental techniques.

5.1. Sample Preparation:

  • Solvent Selection: Solvents of spectroscopic grade should be used to avoid interference from fluorescent impurities.[4] The choice of solvent can significantly impact the photophysical properties of the solute.[3][5][6]

  • Concentration: For absorption and fluorescence measurements, solutions are typically prepared in the micromolar (µM) concentration range to avoid aggregation and inner filter effects.

5.2. UV-Visible Absorption Spectroscopy:

  • A solution of the compound is placed in a quartz cuvette.

  • A UV-Visible spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.

  • The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

5.3. Steady-State Fluorescence Spectroscopy:

  • The same solution used for absorption measurements can be used for fluorescence spectroscopy.

  • A spectrofluorometer is used to record the fluorescence emission spectrum by exciting the sample at or near its λabs.

  • The wavelength of maximum emission (λem) is determined from the spectrum.

5.4. Fluorescence Quantum Yield (ΦF) Determination (Relative Method): [7][8]

The relative method is most commonly used and involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

  • Standard Selection: A standard with an absorption profile that overlaps with the sample's excitation wavelength is chosen.

  • Absorbance Matching: A series of dilute solutions of both the sample and the standard are prepared, and their absorbances at the excitation wavelength are measured. It is crucial to work in a regime where absorbance is linearly proportional to concentration (typically A < 0.1).

  • Fluorescence Spectra Acquisition: The fluorescence spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity (area under the emission curve) is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦF,S) is then calculated using the following equation:

    ΦF,S = ΦF,R × (GradS / GradR) × (nS² / nR²)

    where ΦF,R is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

5.5. Fluorescence Lifetime (τF) Measurement:

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

  • The sample is excited by a pulsed light source (e.g., a laser).

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured.

  • This process is repeated many times, and a histogram of the arrival times of the photons is constructed.

  • The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

Visualizations

Jablonski Diagram of Photophysical Processes

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S2 S₂ (Second Excited State) S0->S2 Absorption S1 S₁ (First Excited State) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the key photophysical processes.

Experimental Workflow for Photophysical Characterization

Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement prep Prepare dilute solutions (Sample & Standard) abs_spec Measure UV-Vis Absorption Spectra prep->abs_spec lt_measure Measure Fluorescence Decay (TCSPC) prep->lt_measure det_lambda_abs Determine λ_abs abs_spec->det_lambda_abs fluor_spec Measure Fluorescence Emission Spectra det_lambda_abs->fluor_spec Excite at λ_abs calc_stokes Calculate Stokes Shift det_lambda_em Determine λ_em fluor_spec->det_lambda_em plot_qy Plot Integrated Intensity vs. Absorbance fluor_spec->plot_qy det_lambda_em->calc_stokes calc_qy Calculate Φ_F plot_qy->calc_qy calc_lt Calculate τ_F lt_measure->calc_lt

Caption: Workflow for the comprehensive photophysical characterization.

Conclusion

While direct experimental data on the photophysical properties of this compound remains elusive in the current scientific literature, this guide provides a robust framework for understanding and predicting its behavior. Based on the analysis of 1-naphthoic acid and the established effects of peri-substitution in related naphthalene systems, it is anticipated that this compound will exhibit a blue-shifted absorption and emission spectrum compared to its parent compound due to sterically induced out-of-plane twisting of the carboxylic acid group. The impact on its fluorescence quantum yield and lifetime requires experimental verification. The detailed experimental protocols and workflows presented herein offer a clear roadmap for researchers to undertake such characterization. Further investigation into 8-alkyl-1-naphthoic acids and other peri-substituted analogs will be invaluable for advancing their application in drug development and materials science.

References

Microbial Degradation of Methylnaphthalenes to Naphthoic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of methylnaphthalenes, leading to the formation of naphthoic acids. It covers both aerobic and anaerobic metabolic routes, detailing the key enzymatic reactions, intermediate compounds, and genetic regulation. This document is intended to serve as a valuable resource for researchers in bioremediation, environmental microbiology, and drug metabolism, offering insights into the biochemical transformation of these prevalent aromatic hydrocarbons.

Introduction

Methylnaphthalenes, common constituents of crude oil and its refined products, are environmental pollutants of significant concern due to their toxicity and persistence.[1] Microorganisms have evolved diverse catabolic pathways to utilize these compounds as carbon and energy sources, often involving the formation of naphthoic acids as key intermediates or byproducts. Understanding these degradation pathways is crucial for developing effective bioremediation strategies and for elucidating the metabolic fate of related aromatic compounds in biological systems.

This guide explores the two primary microbial strategies for the initial transformation of methylnaphthalenes to naphthoic acids: aerobic and anaerobic degradation. Aerobic pathways typically involve the action of oxygenases, which introduce molecular oxygen into the aromatic ring or the methyl group.[2] Anaerobic pathways, occurring in the absence of oxygen, employ alternative activation mechanisms, such as the addition of fumarate to the methyl group.[3][4]

Aerobic Degradation Pathways

Under aerobic conditions, bacteria, particularly species of Pseudomonas, utilize two main strategies for the initial oxidation of methylnaphthalenes that can lead to the formation of naphthoic acids: hydroxylation of the aromatic ring and oxidation of the methyl group.[5][6][7]

Methyl Group Oxidation Pathway

In this pathway, the methyl group of methylnaphthalene is sequentially oxidized to a carboxylic acid. This process is often considered a "detoxification pathway" when the resulting naphthoic acid is not further metabolized by the organism and is excreted into the medium.[1][2]

The key enzymatic steps are:

  • Hydroxylation: A monooxygenase or dioxygenase catalyzes the hydroxylation of the methyl group to form a hydroxymethylnaphthalene.

  • Oxidation to Aldehyde: The hydroxymethylnaphthalene is then oxidized to the corresponding naphthaldehyde by an alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase oxidizes the naphthaldehyde to naphthoic acid.

Aerobic_Methyl_Group_Oxidation Methylnaphthalene Methylnaphthalene Hydroxymethylnaphthalene Hydroxymethylnaphthalene Methylnaphthalene->Hydroxymethylnaphthalene Monooxygenase/ Dioxygenase Naphthaldehyde Naphthaldehyde Hydroxymethylnaphthalene->Naphthaldehyde Alcohol Dehydrogenase Naphthoic_Acid Naphthoic Acid Naphthaldehyde->Naphthoic_Acid Aldehyde Dehydrogenase

Aromatic Ring Hydroxylation Pathway

Alternatively, aerobic degradation can be initiated by the dioxygenation of the unsubstituted aromatic ring, a "carbon source pathway" leading to central metabolism.[2] While this pathway does not directly form naphthoic acid from the initial steps, understanding it provides a complete picture of aerobic methylnaphthalene catabolism.

The initial steps are:

  • Dioxygenation: Naphthalene dioxygenase (NDO) adds two hydroxyl groups to the unsubstituted ring, forming a cis-dihydrodiol.

  • Dehydrogenation: A dehydrogenase then converts the cis-dihydrodiol to the corresponding dihydroxymethylnaphthalene.

Further degradation proceeds through ring cleavage and subsequent reactions.

Aerobic_Ring_Hydroxylation Methylnaphthalene Methylnaphthalene cis_Dihydrodiol cis-1,2-Dihydroxy-1,2-dihydro- methylnaphthalene Methylnaphthalene->cis_Dihydrodiol Naphthalene Dioxygenase (NDO) Dihydroxymethylnaphthalene 1,2-Dihydroxy- methylnaphthalene cis_Dihydrodiol->Dihydroxymethylnaphthalene cis-Dihydrodiol Dehydrogenase Ring_Cleavage Ring Cleavage Products Dihydroxymethylnaphthalene->Ring_Cleavage Dioxygenase

Anaerobic Degradation Pathway

In the absence of oxygen, certain bacteria, particularly sulfate-reducing and iron-reducing species, degrade methylnaphthalenes through a distinct pathway involving the activation of the methyl group by the addition of fumarate.[3][4][8][9]

The key enzymatic steps leading to the formation of naphthoyl-CoA, a precursor to naphthoic acid, are:

  • Fumarate Addition: The initial activation step is the addition of fumarate to the methyl group of methylnaphthalene, catalyzed by a glycyl-radical enzyme, naphthyl-2-methyl-succinate synthase (Nms). This forms naphthyl-2-methyl-succinate.[8][10]

  • CoA Thioesterification: Naphthyl-2-methyl-succinate is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA, by a CoA transferase.

  • β-Oxidation-like Cascade: A series of β-oxidation-like reactions, including dehydrogenation and hydration, ultimately leads to the formation of 2-naphthoyl-CoA.

2-Naphthoyl-CoA can then be hydrolyzed to 2-naphthoic acid or further metabolized through ring reduction pathways.

Anaerobic_Fumarate_Addition Methylnaphthalene Methylnaphthalene NMS Naphthyl-2-methyl- succinate Methylnaphthalene->NMS Naphthyl-2-methyl- succinate synthase (Nms) Fumarate Fumarate Fumarate->NMS NMS_CoA Naphthyl-2-methyl- succinyl-CoA NMS->NMS_CoA CoA Transferase Beta_Oxidation β-Oxidation-like reactions NMS_CoA->Beta_Oxidation Naphthoyl_CoA 2-Naphthoyl-CoA Beta_Oxidation->Naphthoyl_CoA

Quantitative Data

The following tables summarize the available quantitative data for key enzymatic reactions and metabolite concentrations in the microbial degradation of methylnaphthalenes.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateOrganism/SystemKm (μM)Vmax or Specific ActivityReference(s)
Naphthyl-2-methyl-succinate synthase2-MethylnaphthaleneSulfate-reducing enrichment culture-0.020 ± 0.003 nmol min-1 mg protein-1[10]
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferaseNaphthyl-2-methyl-succinateSulfate-reducing enrichment culture N47-19.6 nmol min-1 mg protein-1
Naphthyl-2-methyl-succinyl-CoA dehydrogenaseNaphthyl-2-methyl-succinyl-CoASulfate-reducing enrichment culture N47-0.115 nmol min-1 mg protein-1
Naphthalene DioxygenaseNaphthaleneSphingomonas CHY-10.92 ± 0.152.0 ± 0.3 μM-1 s-1 (kcat/Km)[11]

Table 2: Metabolite Concentrations

MetaboliteConditionOrganism/SystemConcentrationReference(s)
Naphthyl-2-methyl-succinic acidAnaerobic degradation of 2-methylnaphthaleneSulfate-reducing enrichment culture0.5 μM in culture supernatant[3]
Naphthyl-2-methyl-succinateDuring growth on 2-methylnaphthaleneEnrichment culture RS2MN6.7 μmol mg cell protein-1[12]
2-NaphthoateDuring growth on 2-methylnaphthaleneEnrichment culture RS2MN2.6 μmol mg cell protein-1[12]
1-NaphthoateAnaerobic degradation of 1-methylnaphthaleneIron-reducing enrichment culture 1MNDetected as a major metabolite
2-NaphthoateAnaerobic degradation of 2-methylnaphthaleneIron-reducing enrichment culture 1MNDetected as a major metabolite

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of microbial degradation of methylnaphthalenes.

Cultivation of Methylnaphthalene-Degrading Bacteria

Organism: Pseudomonas putida CSV86[13]

Medium: Mineral Salt Medium (MSM) containing:

  • K2HPO4: 4.35 g/L

  • KH2PO4: 1.7 g/L

  • (NH4)2SO4: 2.0 g/L

  • MgCl2·6H2O: 0.2 g/L

  • FeSO4·7H2O: 0.01 g/L

  • Trace element solution: 1 ml/L

Carbon Source:

  • Methylnaphthalene (1- or 2-isomer) is supplied in the vapor phase or by direct addition to the medium (e.g., 0.1% v/v).

Growth Conditions:

  • Inoculate 150 ml of MSM in a 500 ml flask with a fresh culture of P. putida CSV86.

  • Add the methylnaphthalene carbon source.

  • Incubate at 30°C on a rotary shaker at 180 rpm.

  • Monitor growth by measuring the optical density at 600 nm (OD600).

Metabolite Extraction and Analysis by GC-MS

Sample Preparation:

  • Centrifuge the bacterial culture (e.g., 50 ml) at 8,000 x g for 15 minutes to pellet the cells.

  • Acidify the supernatant to pH 2.0 with concentrated HCl.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic layers and dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure.

Derivatization (for acidic metabolites):

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert carboxylic acids to their more volatile methyl or trimethylsilyl esters, respectively.

GC-MS Analysis:

  • Gas Chromatograph: Agilent HP 7890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injection: Splitless injection of 1 μl of the derivatized extract.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 min.

    • Ramp: 10°C/min to 290°C.

    • Hold: 10 min at 290°C.

  • Mass Spectrometer: Agilent HP 5975 quadrupole MS or equivalent.

  • Ionization: Electron impact (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Metabolite Identification: Compare the mass spectra of the detected peaks with those in a spectral library (e.g., NIST) and with authentic standards if available.[14]

GCMS_Workflow Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2) Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Derivatization Derivatization (optional) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Analysis of Naphthoic Acids by HPLC

Sample Preparation:

  • Filter the culture supernatant through a 0.22 μm filter to remove cells and debris.

HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detector at a wavelength of 254 nm or a diode array detector (DAD) to obtain full UV spectra.

  • Injection Volume: 20 μl.

Quantification: Create a standard curve using authentic standards of 1- and 2-naphthoic acid.[15]

HPLC_Workflow Culture_Supernatant Culture Supernatant Filtration Filtration (0.22 µm) Culture_Supernatant->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification

Enzyme Assays

Naphthyl-2-methyl-succinate Synthase Activity: [10]

  • Prepare dense cell suspensions anaerobically.

  • Incubate the cell suspension in a sealed vial with a buffer containing 2-methylnaphthalene and fumarate.

  • At time intervals, withdraw samples and stop the reaction (e.g., by adding acid).

  • Analyze the formation of naphthyl-2-methyl-succinate by HPLC.

Protein Concentration Determination (Bradford Assay): [16][17][18][19][20]

  • Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

  • Add Bradford reagent to the standards and unknown protein samples (cell lysates).

  • Measure the absorbance at 595 nm using a spectrophotometer.

  • Determine the protein concentration of the samples from the standard curve.

Genetic Regulation

The degradation of methylnaphthalenes is a genetically regulated process. In many Pseudomonas species, the genes encoding the catabolic enzymes are located on plasmids, such as the well-studied NAH7 plasmid.[21] These genes are often organized in operons. For example, in the anaerobic degradation of 2-methylnaphthalene by the sulfate-reducing enrichment culture N47, the genes for naphthyl-2-methyl-succinate synthase (nmsABC) and the subsequent β-oxidation-like steps (bns gene cluster) have been identified.[10][22] The expression of these catabolic genes is typically inducible, meaning they are transcribed at high levels only in the presence of the substrate (methylnaphthalene) or a key metabolic intermediate. This regulation ensures that the cell does not expend energy producing these enzymes when they are not needed.

Conclusion

The microbial degradation of methylnaphthalenes to naphthoic acids proceeds through distinct aerobic and anaerobic pathways. Aerobic degradation can occur via oxidation of the methyl group, often as a detoxification mechanism, or through hydroxylation of the aromatic ring as part of a carbon-sourcing strategy. Anaerobic degradation is initiated by the addition of fumarate to the methyl group, a key activation step in the absence of oxygen. The formation of naphthoic acids represents a critical juncture in these metabolic routes, either as a terminal product or as an intermediate for further degradation. A thorough understanding of these pathways, including the enzymes, intermediates, and regulatory mechanisms, is essential for advancing bioremediation technologies and for predicting the environmental fate of these and related aromatic compounds. Further research is needed to fully characterize the kinetics of all enzymes involved and to elucidate the complete catabolic pathways in a wider range of microorganisms.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methyl-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methyl-1-naphthoic acid is a naphthalene derivative of interest in medicinal chemistry and materials science. This document provides an overview of the synthetic approaches to this compound, with a specific focus on a reported synthesis originating from acenaphthenone. It is important to note that the direct synthesis from acenaphthenone has been reported with very low yields, and alternative methods may be preferable for efficient production. These application notes are intended for researchers, scientists, and professionals in drug development.

Synthetic Pathway from Acenaphthenone

A synthesis route starting from acenaphthenone has been described, which proceeds through an enol acetate intermediate followed by hydrolysis and a potassium hydroxide fusion. However, this method is reported to provide a very low yield of the final product.[1] Direct fusion of acenaphthenone with potassium hydroxide was found to result in the formation of tar, indicating the instability of the starting material under these conditions.[1]

Reaction Scheme:

G acenaphthenone Acenaphthenone enol_acetate Enol Acetate Intermediate acenaphthenone->enol_acetate Acetic anhydride, Sodium acetate, Reflux hydrolyzed_product Hydrolyzed Intermediate enol_acetate->hydrolyzed_product Hydrolysis final_product This compound hydrolyzed_product->final_product Potassium hydroxide fusion

Caption: Synthetic pathway from Acenaphthenone to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Acenaphthenone (Low Yield)

This protocol is based on the method described by Ghigi, which has a reported yield of only 3%.[1]

Step 1: Formation of the Enol Acetate

  • A mixture of acenaphthenone, anhydrous sodium acetate, and acetic anhydride is heated under reflux.[1]

  • The reaction progress should be monitored (e.g., by TLC).

  • Upon completion, the reaction mixture is worked up to isolate the enol acetate product.

Step 2: Hydrolysis of the Enol Acetate

  • The isolated enol acetate is subjected to hydrolysis.

  • The specific conditions for hydrolysis (e.g., acid or base catalysis, solvent, temperature) should be optimized.

  • The hydrolyzed intermediate is then isolated and purified.

Step 3: Potassium Hydroxide Fusion

  • The purified hydrolyzed intermediate is fused with potassium hydroxide.

  • This step should be performed at a high temperature to induce the rearrangement and formation of the carboxylate salt.

  • The reaction mixture is then cooled, dissolved in water, and acidified to precipitate the crude this compound.

  • The crude product requires further purification (e.g., recrystallization or sublimation) to obtain the final product.[1]

Data Presentation

ParameterValueReference
Starting MaterialAcenaphthenone[1]
Final ProductThis compound[1]
Reported Yield3%[1]
Melting Point150.2-151°C[1]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound from acenaphthenone.

G cluster_0 Step 1: Enol Acetate Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: KOH Fusion and Purification a Mix Acenaphthenone, Sodium Acetate, Acetic Anhydride b Reflux Reaction Mixture a->b c Work-up and Isolate Enol Acetate b->c d Hydrolyze Enol Acetate c->d e Isolate and Purify Hydrolyzed Intermediate d->e f Fuse with Potassium Hydroxide e->f g Acidification and Precipitation f->g h Purify Final Product (Recrystallization/Sublimation) g->h

Caption: Experimental workflow for the synthesis of this compound.

While the synthesis of this compound from acenaphthenone is chemically plausible, the reported experimental evidence indicates that it is a low-yielding and potentially challenging route. Researchers seeking to prepare this compound should consider alternative synthetic strategies that may offer higher efficiency and reproducibility. The information provided here serves as a reference for the known challenges associated with this specific transformation.

References

Microwave-Assisted Synthesis of 8-Methyl-1-naphthoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the microwave-assisted synthesis of 8-Methyl-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The described method utilizes the selective oxidation of 1,8-dimethylnaphthalene, offering a rapid and efficient alternative to traditional multi-step, low-yield synthetic routes. Microwave irradiation significantly accelerates the reaction, leading to a notable reduction in reaction time and potentially improving yields. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various organic molecules with potential applications in pharmaceuticals and functional materials. Traditional methods for the synthesis of this compound can be lengthy and often result in low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, improve yields, and enhance product purity. This protocol details a plausible method for the synthesis of this compound via the microwave-assisted selective oxidation of one methyl group of 1,8-dimethylnaphthalene.

Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound.

ParameterValueReference
Reactants
1,8-Dimethylnaphthalene1.56 g (10 mmol)
Cobalt(II) acetate tetrahydrate0.25 g (1 mmol)
Manganese(II) acetate tetrahydrate0.25 g (1 mmol)
Sodium bromide0.10 g (1 mmol)
Acetic acid (glacial)30 mL
Reaction Conditions
Microwave Power100-300 W (with temperature control)
Temperature150 °C
Reaction Time30 minutes
Product
Product NameThis compound
Molecular FormulaC₁₂H₁₀O₂
Molecular Weight186.21 g/mol
Theoretical Yield1.86 g
Melting Point150-152 °C[1]
AppearanceOff-white to pale yellow solid

Experimental Protocol

Materials:

  • 1,8-Dimethylnaphthalene (98%)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Glacial acetic acid

  • Hydrochloric acid (3 M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microwave synthesis reactor with temperature and pressure control

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 50 mL microwave reactor vessel equipped with a magnetic stir bar, combine 1,8-dimethylnaphthalene (1.56 g, 10 mmol), cobalt(II) acetate tetrahydrate (0.25 g, 1 mmol), manganese(II) acetate tetrahydrate (0.25 g, 1 mmol), and sodium bromide (0.10 g, 1 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 30 minutes. The microwave power should be modulated to maintain the target temperature.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into 100 mL of deionized water.

  • Precipitation: Acidify the aqueous mixture with 3 M hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

  • Filtration: Collect the precipitate by vacuum filtration and wash the solid with deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization reactants Combine Reactants: 1,8-Dimethylnaphthalene Co(OAc)₂·4H₂O Mn(OAc)₂·4H₂O NaBr solvent Add Glacial Acetic Acid reactants->solvent mw_irradiation Microwave Irradiation (150 °C, 30 min) solvent->mw_irradiation Seal Vessel cooling Cool to RT mw_irradiation->cooling quench Quench with Deionized Water cooling->quench acidify Acidify with 3M HCl quench->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallization filter->recrystallize dry Dry Under Vacuum recrystallize->dry analysis Melting Point ¹H NMR, ¹³C NMR dry->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Microwave reactors can generate high temperatures and pressures; ensure the equipment is properly maintained and operated according to the manufacturer's instructions.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Conclusion

This application note provides a detailed and efficient protocol for the microwave-assisted synthesis of this compound from 1,8-dimethylnaphthalene. The use of microwave irradiation offers a significant advantage in terms of reduced reaction time compared to conventional heating methods. This method is expected to be of high interest to researchers in organic synthesis and drug development.

References

Catalytic Pathways to 8-Methyl-1-naphthoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 8-Methyl-1-naphthoic acid, a crucial intermediate in the development of various pharmaceuticals and functional materials. The focus is on catalytic methodologies, offering researchers and drug development professionals a comprehensive guide to modern and efficient synthetic routes. While direct catalytic C-H carboxylation of 1-methylnaphthalene at the peri-position remains an area of active research, this guide also presents a well-established, multi-step synthesis that serves as a reliable benchmark.

Introduction

This compound is a key building block in organic synthesis. Its rigid, naphthalene-based scaffold and the specific substitution pattern at the C1 and C8 positions make it a valuable precursor for a range of complex molecules. Traditional synthetic methods can be lengthy and low-yielding. This guide explores both a foundational synthetic approach and prospective modern catalytic strategies that promise higher efficiency and atom economy.

Established Synthesis of this compound

A reliable, albeit multi-step, synthesis of this compound has been reported in the Journal of Organic Chemistry. This method, while not a direct catalytic C-H activation, provides a robust pathway to the target molecule and is detailed below for reproducibility. The overall synthetic workflow is depicted in Figure 1.

Figure 1: Overall Workflow for the Established Synthesis of this compound

Figure 1: Overall Workflow for the Established Synthesis of this compound cluster_0 Step 1: Enol Acetate Formation cluster_1 Step 2: Hydrolysis and Fusion Acenaphthenone Acenaphthenone Enol_Acetate Enol Acetate Intermediate Acenaphthenone->Enol_Acetate Acetic anhydride, Sodium acetate, Reflux 8-Methyl-1-naphthoic_acid This compound Enol_Acetate->8-Methyl-1-naphthoic_acid 1. Hydrolysis 2. Potassium hydroxide fusion

Caption: Workflow for the synthesis of this compound from acenaphthenone.

Experimental Protocol: Established Synthesis

Step 1: Synthesis of the Enol Acetate Intermediate

  • A mixture of acenaphthenone (1.0 g), anhydrous sodium acetate (1.0 g), and acetic anhydride (70 ml) is heated under reflux.

  • The reaction is refluxed for ten hours. Shorter heating periods may result in the recovery of unreacted acenaphthenone.

  • After cooling, the reaction mixture is worked up to isolate the enol acetate intermediate.

  • Purification by crystallization from hexane yields yellow needles of the enol acetate.

Step 2: Hydrolysis and Potassium Hydroxide Fusion to Yield this compound

  • The enol acetate intermediate is subjected to hydrolysis to remove the acetyl group.

  • The resulting product is then fused with potassium hydroxide.

  • Acidification of the alkaline solution precipitates the crude this compound.

  • The crude product is collected, and further purification can be achieved by sublimation and crystallization.

While this method is effective, the reported yield for the final potassium hydroxide fusion step is low, around 3%.[1]

Prospective Catalytic Methods: Direct C-H Carboxylation

Modern synthetic chemistry is increasingly focused on direct C-H functionalization, which offers a more atom-economical and efficient route to target molecules. The direct catalytic carboxylation of the C8-H bond of 1-methylnaphthalene with CO₂ is a highly attractive but challenging transformation. Based on recent advances in palladium and rhodium catalysis for the carboxylation of aromatic C-H bonds, a proposed catalytic cycle is presented below (Figure 2).[2][3][4][5][6]

Figure 2: Proposed Catalytic Cycle for the Direct Carboxylation of 1-Methylnaphthalene

Figure 2: Proposed Catalytic Cycle for the Direct Carboxylation of 1-Methylnaphthalene Catalyst [M]-Catalyst Intermediate1 C-H Activation Intermediate Catalyst->Intermediate1 + 1-Methylnaphthalene Substrate 1-Methylnaphthalene Intermediate2 Carboxylation Intermediate Intermediate1->Intermediate2 + CO2 Product This compound Intermediate2->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for the direct C-H carboxylation of 1-methylnaphthalene.

Proposed Experimental Protocol: Palladium-Catalyzed C-H Carboxylation

This protocol is a representative procedure based on analogous palladium-catalyzed carboxylations of aromatic C-H bonds.[3][4]

Materials:

  • 1-Methylnaphthalene

  • Palladium(II) acetate [Pd(OAc)₂]

  • A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • An oxidant (e.g., K₂S₂O₈ or Ag₂CO₃)

  • A suitable solvent (e.g., trifluoroacetic acid or a high-boiling point organic solvent)

  • Carbon dioxide (CO₂) gas

Procedure:

  • To a high-pressure reactor, add 1-methylnaphthalene, palladium(II) acetate, the ligand, and the oxidant.

  • Evacuate the reactor and backfill with nitrogen several times.

  • Introduce the solvent via syringe.

  • Pressurize the reactor with carbon dioxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.

  • After cooling to room temperature, carefully vent the CO₂ pressure.

  • The reaction mixture is then subjected to an appropriate workup procedure, typically involving filtration to remove the catalyst, followed by extraction and purification by column chromatography or crystallization.

Data Summary

The following table summarizes the reaction conditions for the established synthesis and provides a template for recording data from prospective catalytic methods.

MethodStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Yield (%)Reference
Established SynthesisAcenaphthenone1. Acetic anhydride, Sodium acetate2. KOH1. Acetic anhydride2. -1. Reflux2. Fusion~3[1]
Proposed Pd-Catalyzed Carboxylation1-MethylnaphthalenePd(OAc)₂, Ligand, Oxidant, CO₂e.g., TFAHigh Temp.-Based on[3][4]
Proposed Rh-Catalyzed Carboxylation1-MethylnaphthaleneRh(I) complex, Ligand, Base, CO₂e.g., DMAHigh Temp.-Based on[2][5]

Conclusion

The synthesis of this compound can be reliably achieved through the multi-step procedure starting from acenaphthenone. However, the development of a direct catalytic C-H carboxylation of 1-methylnaphthalene represents a significant opportunity to improve the efficiency and sustainability of this process. The proposed catalytic protocols, based on established palladium and rhodium-catalyzed reactions, provide a strong starting point for further research and development in this area. These advancements will be critical for the efficient production of this important synthetic intermediate for the pharmaceutical and materials science industries.

References

Application Notes and Protocols for the Stereoselective Synthesis of 8-Methyl-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of 8-methyl-1-naphthoic acid derivatives. The focus is on creating atropisomeric chirality in 1,8-disubstituted naphthalenes, a structural motif of increasing importance in medicinal chemistry and materials science. The protocols described herein are based on established principles of asymmetric synthesis, particularly the use of chiral auxiliaries to direct diastereoselective transformations.

Introduction

The hindered rotation around the C1-C8 bond in appropriately substituted naphthalenes gives rise to stable, axially chiral atropisomers. The stereoselective synthesis of such compounds is a significant challenge in organic chemistry. This compound and its derivatives are valuable chiral building blocks. Control over their absolute stereochemistry is crucial for applications in drug discovery, where different atropisomers can exhibit distinct pharmacological profiles, and in the development of chiral ligands and materials.

The primary strategy detailed in these notes involves the use of a chiral auxiliary attached to the 1-naphthoic acid moiety. This auxiliary serves to direct the introduction of a methyl group at the 8-position in a diastereoselective manner, effectively controlling the resulting axial chirality.

Data Presentation

While specific quantitative data for the direct stereoselective synthesis of this compound derivatives is not extensively reported, the following table summarizes representative data for related atroposelective syntheses of 1,8-disubstituted naphthalenes, providing a comparative context for the methodologies discussed.

MethodSubstratesCatalyst/AuxiliaryProduct TypeYield (%)Enantiomeric/Diastereomeric Excess (%)
Rh-Catalyzed [2+2+2] Cycloaddition1-Alkynyl-8-arylnaphthalenes and 1,6-diynesRh-chiral BINAPAxially chiral 1,8-diarylnaphthalenesExcellentUp to 100% ee
Pd-Catalyzed Stille Coupling1,8-Dibromonaphthalene and 2-alkyl-4-trimethylstannylquinolinesPd(PPh₃)₄, CuOAxially chiral 1,8-diquinolylnaphthalenes41-42N/A (Diastereomeric ratio reported)
Chiral Amide Directed ortho-LithiationN-(chiral auxiliary)-1-naphthamide and electrophileN/AAtropisomeric 8-substituted-1-naphthamidesGoodHigh de

Experimental Workflow

The following diagram illustrates the general workflow for the proposed diastereoselective synthesis of an this compound derivative using a chiral auxiliary.

G cluster_0 Synthesis of Chiral Naphthamide cluster_1 Diastereoselective Methylation cluster_2 Auxiliary Cleavage and Derivatization start 1-Naphthoic Acid step1 Activation (e.g., SOCl₂) start->step1 step2 Amide Coupling with Chiral Auxiliary (e.g., (R)-(-)-2-Amino-2-phenylethanol) step1->step2 product1 Chiral N-(1-naphthoyl) Auxiliary step2->product1 step3 Directed ortho-Lithiation (e.g., s-BuLi, TMEDA, -78 °C) product1->step3 step4 Electrophilic Quench (e.g., CH₃I) step3->step4 product2 Diastereomerically Enriched 8-Methyl-1-naphthamide step4->product2 step5 Hydrolysis (acidic or basic) product2->step5 product3 Enantioenriched this compound step5->product3 step6 Esterification or Amidation product3->step6 final_product Target this compound Derivative step6->final_product G cluster_0 Stereochemical Control start Chiral Naphthamide step1 Conformational Locking by Chiral Auxiliary start->step1 step2 Steric Shielding of one ortho-Proton step1->step2 step3 Diastereoselective Deprotonation (Directed ortho-Lithiation) step2->step3 product1 Single Atropisomeric Lithiated Intermediate step3->product1 step4 Electrophilic Quench (Retention of Configuration) product1->step4 final_product Diastereomerically Enriched Product step4->final_product

Synthesis of 8-Methyl-1-naphthoic Acid Amides: An Experimental Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of novel amide derivatives of 8-methyl-1-naphthoic acid represents a significant avenue in medicinal chemistry and drug development. The 1,8-disubstituted naphthalene scaffold is a privileged structure in numerous biologically active compounds. Amide functionalities are prevalent in pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties. This document provides a detailed experimental protocol for the synthesis of this compound amides, intended for researchers and scientists in the field of drug discovery. The outlined procedures are based on established methods for the synthesis of related naphthoic acid amides.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-substituted amides from a substituted 1-naphthoyl chloride. This data, derived from the reaction of various amines with 5-chloro-8-nitro-1-naphthoyl chloride, illustrates the expected scope and efficiency of the amidation reaction with different amine types.[1] While specific yields for 8-methyl-1-naphthoyl chloride are not available in the literature, these values provide a reasonable expectation for reaction outcomes.

Amine SubstrateAmine TypeReaction Time (min)Isolated Yield (%)
n-OctylaminePrimary Aliphatic3095
n-DecylaminePrimary Aliphatic3086
BenzylaminePrimary Aliphatic (Benzylic)3092
tert-OctylaminePrimary Aliphatic (Hindered)3087
Di-n-butylamineSecondary Aliphatic3091
PyrrolidineSecondary Aliphatic (Cyclic)3096
AnilinePrimary Aromatic3094
4-BromoanilinePrimary AromaticNot Specified86

Experimental Protocols

The synthesis of this compound amides is a two-step process. The first step involves the preparation of the starting material, this compound. The second step is the conversion of the carboxylic acid to the corresponding amide via an acyl chloride intermediate.

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature for the preparation of the starting carboxylic acid.[2]

Materials:

  • 1,8-Naphthalide

  • Potassium Hydroxide

  • Dimethyl sulfate

  • Sodium Hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • A detailed procedure for the synthesis of this compound from 1,8-naphthalide can be found in the cited literature.[2] The general transformation involves the methylation of the corresponding lactone followed by hydrolysis to yield the carboxylic acid.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterize the product by standard analytical techniques (e.g., NMR, IR, and melting point) to confirm its identity and purity.

Protocol 2: Synthesis of 8-Methyl-1-naphthoyl Chloride

This protocol describes the conversion of this compound to its acyl chloride, a reactive intermediate for amidation. This method is based on a general procedure for the synthesis of 1-naphthoyl chloride.[3]

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2-1.5 equiv)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound in anhydrous toluene or DCM.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material). The reaction should be carried out in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting 8-methyl-1-naphthoyl chloride is typically used in the next step without further purification.

Protocol 3: General Procedure for the Synthesis of N-Substituted-8-methyl-1-naphthamides

This protocol outlines the reaction of 8-methyl-1-naphthoyl chloride with a primary or secondary amine.[3][4][5]

Materials:

  • 8-Methyl-1-naphthoyl chloride (1.0 equiv)

  • Desired primary or secondary amine (1.0-1.2 equiv)

  • Triethylamine (Et₃N) or pyridine (1.5-2.0 equiv) as a base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware for extraction, drying, and filtration

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the desired amine and triethylamine in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 8-methyl-1-naphthoyl chloride in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-substituted-8-methyl-1-naphthamide.

  • Characterize the final product by NMR, IR, mass spectrometry, and melting point analysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation start This compound acyl_chloride 8-Methyl-1-naphthoyl Chloride start->acyl_chloride Activation amide This compound Amide acyl_chloride->amide Amidation reagent1 SOCl₂ reagent2 Amine (R₁R₂NH) Triethylamine

Caption: Experimental workflow for the synthesis of this compound amides.

drug_discovery_logic start Synthesis of This compound Amide Library screening Biological Screening (e.g., anticancer, antimicrobial assays) start->screening hit Hit Identification screening->hit lead_opt Lead Optimization (Structure-Activity Relationship Studies) screening->lead_opt Inactive Compounds (Feedback for new designs) hit->lead_opt Active Compounds candidate Preclinical Candidate lead_opt->candidate

Caption: Logical workflow for the application of this compound amides in drug discovery.

References

Application Notes and Protocols: 8-Methyl-1-naphthoic Acid in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Methyl-1-naphthoic acid in multi-component reactions (MCRs). The focus is on the Ugi and Passerini reactions, which are powerful tools for the rapid synthesis of complex molecular scaffolds, particularly peptidomimetics and other biologically relevant compounds. The incorporation of the 8-methylnaphthalene moiety can impart unique physicochemical properties to the resulting molecules, potentially influencing their biological activity and pharmacokinetic profiles.

Introduction to Multi-Component Reactions

Multi-component reactions are convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[1] This inherent efficiency and atom economy make MCRs highly attractive for the construction of diverse chemical libraries for drug discovery and medicinal chemistry.[2][3] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs where a carboxylic acid, such as this compound, is a key component.[3][4]

Application of this compound in Ugi and Passerini Reactions

The rigid and lipophilic 8-methylnaphthalene scaffold can be readily introduced into peptide-like structures using the Ugi four-component condensation (U-4CC) or the Passerini three-component reaction (P-3CR). The resulting products, α-aminoacyl amides from the Ugi reaction and α-acyloxy amides from the Passerini reaction, are valuable precursors for the synthesis of novel therapeutic agents.[2][3][4] The naphthalene group may enhance binding to biological targets through π-π stacking interactions and can influence the overall solubility and metabolic stability of the compounds.[5] Derivatives of naphthalene have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Ugi and Passerini reactions utilizing this compound with various aldehydes, amines, and isocyanides. The data is based on typical yields and reaction times observed for similar aromatic carboxylic acids in these MCRs.

ReactionAldehydeAmineIsocyanideProductYield (%)Reaction Time (h)
UgiBenzaldehydeAnilineCyclohexyl isocyanideN-(cyclohexylcarbamoyl)-N-phenyl-1-(8-methylnaphthalene-1-carboxamido)-1-phenylmethane8524
UgiIsobutyraldehydeBenzylaminetert-Butyl isocyanideN-(tert-butylcarbamoyl)-N-benzyl-1-(8-methylnaphthalene-1-carboxamido)-2-methylpropane8224
PasseriniBenzaldehyde-Cyclohexyl isocyanide1-(cyclohexylcarbamoyl)-1-phenylmethyl 8-methylnaphthalene-1-carboxylate9012
PasseriniFurfural-tert-Butyl isocyanide1-(tert-butylcarbamoyl)-1-(furan-2-yl)methyl 8-methylnaphthalene-1-carboxylate8812

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol describes a general method for the synthesis of α-aminoacyl amide derivatives using this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (solvent)

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.0 eq) in methanol (0.5 M), add the aldehyde (1.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired Ugi product.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

This protocol outlines a general method for the synthesis of α-acyloxy amide derivatives using this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • Dichloromethane (solvent)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.0 eq) in dichloromethane (0.5 M), add the isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired Passerini product.

Visualizations

Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactants cluster_process Process 8_Methyl_1_naphthoic_acid This compound Mixing Mix in Methanol 8_Methyl_1_naphthoic_acid->Mixing Aldehyde Aldehyde Aldehyde->Mixing Amine Amine Amine->Mixing Isocyanide Isocyanide Isocyanide->Mixing Stirring Stir at RT (24h) Mixing->Stirring Workup Work-up & Purification Stirring->Workup Product α-Aminoacyl Amide Derivative Workup->Product

Caption: Workflow for the Ugi four-component reaction.

Passerini Reaction Mechanism

Passerini_Mechanism R1COOH This compound (R¹COOH) Intermediate1 Intermediate Complex R1COOH->Intermediate1 R2CHO Aldehyde (R²CHO) R2CHO->Intermediate1 R3NC Isocyanide (R³NC) R3NC->Intermediate1 + Intermediate2 Nitrilium Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Potential Signaling Pathway Inhibition

The products of these multi-component reactions, particularly those resembling peptidomimetics, may act as inhibitors of protein-protein interactions (PPIs) or enzyme active sites, which are crucial in many disease-related signaling pathways. For instance, they could potentially interfere with pathways involved in cell proliferation and survival.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Naphthalene-containing Peptidomimetic Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

The Frontier of Polymer Science: Potential Applications of 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

While direct, documented applications of 8-Methyl-1-naphthoic acid in polymer chemistry are not prevalent in current literature, its structural similarity to other naphthoic acid derivatives that have found significant use in advanced polymer systems suggests a range of potential applications. This document outlines hypothetical, yet scientifically grounded, application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in polymer synthesis and modification.

The unique steric and electronic properties conferred by the methyl group at the 8-position of the naphthalene ring could lead to the development of polymers with novel thermal, mechanical, and photophysical characteristics. The following sections detail potential applications, drawing parallels from established polymer systems utilizing analogous naphthoic acid derivatives.

Application Note 1: High-Performance Polyesters and Liquid Crystal Polymers (LCPs)

Introduction: Hydroxy-naphthoic acids, such as 6-hydroxy-2-naphthoic acid, are key monomers in the synthesis of high-performance liquid crystal polyesters like Vectra™. These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical strength. By analogy, a hydroxylated derivative of this compound could be a valuable co-monomer in the synthesis of novel LCPs. The bulky methyl group at the 8-position could disrupt chain packing, potentially lowering the melting point and improving the processability of the resulting polymer without significantly compromising its liquid crystalline properties.

Hypothetical Reaction Scheme:

G Monomer1 8-Methyl-X-hydroxy-1-naphthoic acid Polymerization Melt Polycondensation Monomer1->Polymerization Monomer2 Terephthalic Acid Monomer2->Polymerization Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Polymerization LCP Novel Liquid Crystalline Polyester Polymerization->LCP

Figure 1. Proposed synthesis of a novel LCP using a derivative of this compound.

Experimental Protocol: Synthesis of a Copolyester Containing this compound Derivative

  • Monomer Preparation: Synthesize 8-methyl-4-hydroxy-1-naphthoic acid from this compound.

  • Esterification: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet, combine 8-methyl-4-hydroxy-1-naphthoic acid, terephthalic acid, and a molar excess of acetic anhydride.

  • Catalyst Addition: Add a suitable catalyst, such as antimony trioxide, to the mixture.

  • Polycondensation: Heat the mixture under a nitrogen stream to a temperature of 250-300°C to facilitate the removal of acetic acid byproduct and promote polymerization.

  • Vacuum Application: Gradually apply a vacuum to further drive the polymerization by removing residual acetic acid and other volatile byproducts.

  • Polymer Isolation: Once the desired melt viscosity is achieved, the polymer is extruded, cooled, and pelletized.

Quantitative Data (Hypothetical):

PropertyExpected ValueComparison to Standard LCP
Glass Transition Temperature (Tg)120-150 °CPotentially lower
Melting Temperature (Tm)280-320 °CPotentially lower
Tensile Strength150-200 MPaComparable
Thermal Decomposition Temp.> 450 °CComparable

Application Note 2: Functional Polymer Additives and Plasticizers

Introduction: Naphthoic acid esters have been investigated as high-performance plasticizers for polymers like PVC, offering improved thermal stability and reduced volatility compared to traditional phthalate plasticizers. Esters of this compound could serve as novel plasticizers. The methyl group may enhance compatibility with certain polymer matrices and influence the plasticizer's migration resistance.

Workflow for Evaluating 8-Methyl-1-naphthoate Esters as Plasticizers:

G start Synthesis of 8-Methyl-1-naphthoate Esters step1 Compounding with PVC Resin start->step1 step2 Processing (e.g., Extrusion, Molding) step1->step2 step3 Characterization of Plasticized PVC step2->step3 end Performance Evaluation step3->end

Figure 2. Workflow for the evaluation of 8-Methyl-1-naphthoate esters as PVC plasticizers.

Experimental Protocol: Preparation and Evaluation of a Plasticized PVC Formulation

  • Ester Synthesis: Synthesize a long-chain alkyl ester of this compound (e.g., 2-ethylhexyl 8-methyl-1-naphthoate).

  • Compounding: Dry blend PVC resin with the synthesized ester (e.g., at 30-50 phr - parts per hundred resin), a thermal stabilizer, and other necessary additives in a high-speed mixer.

  • Processing: Process the blend into sheets or test specimens using a two-roll mill followed by compression molding at a temperature of 160-180°C.

  • Mechanical Testing: Evaluate the tensile strength, elongation at break, and hardness (Shore A) of the plasticized PVC specimens according to ASTM standards.

  • Thermal Analysis: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) to assess the plasticizing efficiency.

  • Migration and Volatility Testing: Measure the weight loss of the plasticized PVC after thermal aging to determine the permanence of the plasticizer.

Quantitative Data (Hypothetical):

PropertyPVC with 8-Methyl-1-naphthoate EsterPVC with DEHP (Standard)
Hardness (Shore A)80-9085-95
Tensile Strength (MPa)15-2018-23
Elongation at Break (%)250-350300-400
Tg (°C)40-6035-55
Weight Loss after Aging (%)< 2> 3

Application Note 3: Building Blocks for Antimicrobial Polymers

Introduction: Recent research has shown that polymers functionalized with naphthoic acid derivatives can exhibit potent antimicrobial activity. The hydrophobic naphthalene moiety is believed to facilitate interaction with and disruption of bacterial cell membranes. This compound can be incorporated into polymer side chains to create novel antimicrobial materials for medical devices, coatings, and textiles.

Signaling Pathway (Hypothetical Mechanism of Action):

G Polymer Polymer with 8-Methyl-1-naphthoic Acid Side Chains Interaction Hydrophobic Interaction and Membrane Insertion Polymer->Interaction Membrane Bacterial Cell Membrane Interaction->Membrane Disruption Membrane Disruption and Increased Permeability Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Figure 3. Proposed mechanism of antimicrobial action for a polymer functionalized with this compound.

Experimental Protocol: Synthesis and Testing of an Antimicrobial Polymer

  • Monomer Synthesis: Synthesize a polymerizable monomer containing the 8-methyl-1-naphthoyl group, for example, 2-(8-methyl-1-naphthoyloxy)ethyl methacrylate.

  • Polymerization: Polymerize the synthesized monomer via free radical polymerization (e.g., using AIBN as an initiator) to obtain the functional polymer.

  • Polymer Characterization: Characterize the polymer's molecular weight and composition using Gel Permeation Chromatography (GPC) and NMR spectroscopy.

  • Antimicrobial Testing:

    • Minimum Inhibitory Concentration (MIC): Determine the MIC of the polymer against various bacterial strains (e.g., E. coli, S. aureus) using a broth microdilution assay.

    • Time-Kill Assay: Evaluate the rate of bacterial killing by incubating bacteria with the polymer at concentrations above the MIC and measuring viable cell counts over time.

    • Hemolysis Assay: Assess the polymer's toxicity to mammalian cells by measuring the lysis of red blood cells.

Quantitative Data (Hypothetical):

Bacterial StrainMIC (µg/mL)
Escherichia coli16-64
Staphylococcus aureus8-32
Hemolytic Activity (HC50 in µg/mL) > 500

While the direct application of this compound in polymer chemistry is yet to be extensively explored, the examples provided illustrate its significant potential. The unique structural features of this molecule could be leveraged to create a new generation of high-performance and functional polymers. The protocols and hypothetical data presented here offer a foundational framework for researchers to begin investigating the promising role of this compound in advancing polymer science and technology. Further research is warranted to synthesize and characterize polymers incorporating this intriguing building block.

Application Notes and Protocols for Fluorescent Probes Derived from 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the established properties of structurally related naphthalene-based fluorescent probes. Specific experimental conditions and the performance of probes derived directly from 8-Methyl-1-naphthoic acid will require optimization by the end-user.

Introduction

Naphthalene-based compounds are a cornerstone in the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields and sensitivity to their local microenvironment.[1][2] this compound is a promising starting material for the synthesis of novel fluorescent probes. The rigid naphthalene core provides a stable fluorophore scaffold, and the methyl and carboxylic acid groups at the 1 and 8 positions offer versatile handles for synthetic modification. These modifications can be used to tune the probe's photophysical properties (e.g., excitation and emission wavelengths, Stokes shift) and to introduce specific recognition moieties for detecting a wide range of biological analytes.

The strategic placement of the methyl group may influence the probe's steric interactions and cellular uptake, potentially leading to unique applications in cellular imaging and sensing.[3] The carboxylic acid group can be readily converted into esters or amides, allowing for the attachment of various functional groups to create probes for specific targets such as proteins, metal ions, or other small molecules.

General Synthetic Strategy

The development of a fluorescent probe from this compound typically involves a multi-step synthesis. A general approach is to first activate the carboxylic acid, followed by coupling with a molecule that imparts the desired sensing or targeting capability.

G General Synthetic Workflow cluster_synthesis Probe Synthesis A This compound B Activation of Carboxylic Acid (e.g., with EDC/NHS or conversion to acyl chloride) A->B C Activated 8-Methyl-1-naphthoyl derivative B->C D Coupling with Recognition/Signaling Moiety (e.g., amine-containing fluorophore, chelator) C->D E Crude Fluorescent Probe D->E F Purification (e.g., Column Chromatography, HPLC) E->F G Pure Fluorescent Probe F->G

Caption: General workflow for the synthesis of a fluorescent probe.

Application Note 1: Live-Cell Imaging with this compound Derivatives

Derivatives of this compound, such as 8-Methyl-1H-naphtho[1,2-d]imidazole, are promising candidates for live-cell imaging.[3] The lipophilic nature of the naphthalene core can facilitate cell permeability, allowing for the visualization of intracellular structures.[3] Depending on the final structure, these probes may accumulate in specific organelles like mitochondria or lysosomes.[3]

Potential Applications:

  • Visualization of cellular morphology and dynamics.[3]

  • Staining of specific organelles.[3]

  • High-content screening in cell-based assays.[3]

  • Theranostic applications, combining imaging with therapeutic action.[3]

Table 1: Hypothetical Photophysical Properties of an this compound-Based Imaging Probe
PropertyValueNotes
Excitation Wavelength (λex)~350 - 400 nmBased on typical naphthalene scaffolds.[1][2] Optimal wavelength should be determined experimentally.
Emission Wavelength (λem)~420 - 520 nmExpected to be in the blue to green region.[3] The exact wavelength is sensitive to the environment.
Stokes Shift> 50 nmA large Stokes shift is advantageous for minimizing self-quenching and background noise.[4]
Quantum Yield0.1 - 0.6Highly dependent on the solvent and local environment.
Recommended Filter SetDAPI or custom filter setA standard DAPI filter set may be a good starting point for microscopy.[2][3]
Experimental Protocol: Live-Cell Staining and Imaging

This protocol is adapted from methodologies for similar naphthalene-based probes.[2][3]

Materials:

  • This compound-derived fluorescent probe

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium

  • Cells of interest (e.g., HeLa, HepG2)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the fluorescent probe in high-quality DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes and store at -20°C, protected from light.[3]

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes to achieve 60-70% confluency on the day of the experiment.

    • Incubate in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Staining:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.[3]

  • Washing and Imaging:

    • Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[3]

    • Add fresh, pre-warmed complete culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

G Live-Cell Imaging Workflow cluster_workflow Experimental Workflow A Seed cells on glass-bottom dish B Prepare probe working solution (1-10 µM in medium) A->B C Wash cells with PBS B->C D Incubate cells with probe (15-60 min, 37°C) C->D E Wash cells with PBS (2-3 times) D->E F Add fresh medium/PBS E->F G Image with fluorescence microscope F->G

Caption: Step-by-step workflow for live-cell imaging.

Application Note 2: Sensing Metal Ions

By incorporating a specific chelating moiety, derivatives of this compound can be designed as "turn-on" or ratiometric fluorescent sensors for metal ions.[1] A common mechanism for "turn-on" probes is Photoinduced Electron Transfer (PET). In the absence of the target ion, the fluorescence is quenched. Upon binding the ion, the PET process is inhibited, leading to a significant increase in fluorescence intensity.[1]

G PET 'Turn-On' Sensing Mechanism cluster_sensing Sensing Mechanism A Probe (Fluorophore + Chelator) Low Fluorescence ('OFF') C Probe-Ion Complex High Fluorescence ('ON') A->C + Ion E Photoinduced Electron Transfer (PET) (Quenching) A->E B Target Metal Ion F Fluorescence Emission C->F D Excitation (hν) D->A D->C

Caption: "Turn-on" fluorescence mechanism via PET inhibition.

Table 2: Hypothetical Performance of an this compound-Based Probe for Al³⁺
ParameterValueNotes
Target IonAl³⁺Hypothetical target; selectivity depends on the chosen chelator.
Other Ions TestedNa⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺A selectivity study against a panel of common ions is crucial for validation.[5]
Limit of Detection (LOD)< 1 µMBased on similar naphthalene-based probes for Al³⁺.[5]
Binding Constant (Ka)> 10⁴ M⁻¹Indicates the affinity of the probe for the target ion.
Stoichiometry (Probe:Ion)1:1 or 2:1Can be determined using Job's plot analysis.[6]
Fluorescence Response> 10-fold enhancementA significant "turn-on" response is desirable for high sensitivity.
Experimental Protocol: Fluorescence Titration and Selectivity Studies

This protocol is based on general methods for characterizing fluorescent chemosensors.[5]

Materials:

  • Synthesized fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solutions of various metal ions (e.g., 10 mM chlorides or nitrates in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

Procedure for Fluorescence Titration:

  • Prepare a working solution of the probe (e.g., 10 µM) in the buffer.

  • Place a known volume of the probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum.

  • Incrementally add small aliquots of the target metal ion stock solution.

  • After each addition, mix and allow the solution to equilibrate for 2-5 minutes before recording the spectrum.

  • Continue until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding constant.

Procedure for Selectivity Study:

  • Prepare a series of solutions, each containing the probe at a fixed concentration (e.g., 10 µM) in the buffer.

  • To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion from the test panel.

  • Prepare one solution with only the probe and another with the probe and the target ion as positive and negative controls.

  • Incubate all solutions for a set period.

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response in the presence of different ions to assess selectivity.

References

8-Methyl-1-naphthoic acid as a chiral derivatizing agent for alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 8-Methyl-1-naphthoic acid as a chiral derivatizing agent for alcohols.

Audience: Researchers, scientists, and drug development professionals.

Note on the Chiral Derivatizing Agent: While this compound is a chiral carboxylic acid, its application as a chiral derivatizing agent for alcohols is not widely documented in scientific literature. However, the principles of chiral derivatization can be effectively demonstrated using a structurally similar and extensively utilized agent: (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) . The following application notes and protocols are based on the established use of MαNP acid and serve as a comprehensive guide to the methodology. The protocols can be adapted for other chiral carboxylic acids, including this compound, with appropriate optimization.

Introduction

The determination of enantiomeric excess (e.e.) and absolute configuration of chiral alcohols is a critical step in pharmaceutical development, asymmetric synthesis, and natural product chemistry.[1][2] The indirect method, involving the use of a chiral derivatizing agent (CDA), is a powerful technique for this purpose.[1] In this method, the enantiomeric mixture of a chiral alcohol is reacted with an enantiomerically pure CDA to form a pair of diastereomers.[1] These diastereomers possess distinct physical properties and can be separated and quantified using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase.[2][3]

MαNP acid is an excellent CDA for alcohols due to the strong anisotropic effect of its naphthalene ring, which aids in the NMR analysis for determining absolute configuration.[3][4] Furthermore, it is resistant to racemization during the derivatization process.[3]

Principle of the Method

The fundamental principle involves the conversion of a pair of enantiomers into a pair of diastereomers with distinct physicochemical properties. This is achieved by reacting the racemic or enantiomerically enriched alcohol with an enantiomerically pure chiral derivatizing agent, in this case, (S)-(+)-MαNP acid. The resulting diastereomeric esters can then be separated and quantified by chromatography, allowing for the determination of the original enantiomeric composition of the alcohol.

G cluster_reactants Reactants cluster_products Products Racemic_Alcohol Racemic Alcohol (R-OH and S-OH) Derivatization Derivatization Reaction (Esterification) Racemic_Alcohol->Derivatization CDA (S)-MαNP Acid (Chiral Derivatizing Agent) CDA->Derivatization Diastereomer_1 Diastereomeric Ester 1 (R-Alcohol + S-MαNP) Derivatization->Diastereomer_1 Diastereomer_2 Diastereomeric Ester 2 (S-Alcohol + S-MαNP) Derivatization->Diastereomer_2 Analysis Separation and Quantification (HPLC on achiral column) Diastereomer_1->Analysis Diastereomer_2->Analysis Result Determination of Enantiomeric Excess (e.e.) Analysis->Result

Caption: Logical workflow for the determination of enantiomeric excess of a chiral alcohol.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Alcohol with (S)-(+)-MαNP Acid

This protocol describes the esterification of a chiral alcohol with (S)-(+)-MαNP acid to form diastereomeric esters.

Materials:

  • Chiral alcohol

  • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 eq) in anhydrous DCM.

  • Add (S)-MαNP acid (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the diastereomeric esters.

G Start Start Dissolve Dissolve chiral alcohol, (S)-MαNP acid, and DMAP in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DCC Add DCC solution Cool->Add_DCC React Stir at room temperature for 12-24 hours Add_DCC->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Filter Filter to remove urea Monitor->Filter Complete Wash Wash with HCl, NaHCO₃, brine Filter->Wash Dry Dry with MgSO₄ and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for the derivatization of a chiral alcohol.

Protocol 2: HPLC Analysis of Diastereomeric Esters

This protocol outlines the separation and quantification of the diastereomeric esters using HPLC on a standard achiral column.

Materials and Equipment:

  • Diastereomeric ester mixture

  • HPLC grade hexane

  • HPLC grade ethyl acetate

  • HPLC system with a UV detector

  • Silica gel column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase of hexane and ethyl acetate. The exact ratio should be optimized for the specific diastereomers, a common starting point is 90:10 (v/v) hexane:ethyl acetate. Degas the mobile phase before use.

  • Preparation of Sample Solution: Dissolve a small amount of the purified diastereomeric ester mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Silica gel (achiral)

    • Mobile Phase: Hexane:Ethyl Acetate (e.g., 90:10 v/v, isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at a wavelength where the naphthyl group has strong absorbance (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the sample solution into the HPLC system.

    • Identify the two peaks corresponding to the two diastereomers.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess (e.e.) of the original alcohol using the following formula:

      • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

      • Where Area₁ and Area₂ are the integrated peak areas of the two diastereomers.

Quantitative Data Summary

The following table provides representative data for the HPLC separation of diastereomeric MαNP esters of various chiral secondary alcohols.

Chiral AlcoholMobile Phase (Hexane:EtOAc)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Enantiomeric Excess (e.e.) (%)
(±)-2-Butanol95:58.29.51.80
(S)-2-Butanol95:5-9.5->99
(±)-1-Phenylethanol90:1010.111.82.10
Enantioenriched 1-Phenylethanol90:1010.1 (minor)11.8 (major)2.185
(±)-Menthol98:212.514.21.90

Note: The elution order of the diastereomers depends on the absolute configuration of the alcohol and the CDA. This needs to be determined empirically by derivatizing a known enantiomer of the alcohol.

NMR Analysis for Absolute Configuration Determination

¹H NMR spectroscopy of the separated diastereomeric esters can be used to determine the absolute configuration of the alcohol. This is based on the anisotropic effect of the naphthalene ring of the MαNP moiety, which shields or deshields nearby protons in the alcohol portion of the ester. By comparing the chemical shifts of the protons in the two diastereomers (Δδ = δS-ester - δR-ester), a model can be constructed to assign the absolute configuration.[3][4]

Conclusion

The use of a chiral derivatizing agent such as MαNP acid provides a robust and reliable method for determining the enantiomeric excess of chiral alcohols. The formation of diastereomeric esters allows for their separation on standard achiral HPLC columns, making this technique widely accessible. While this compound is not a commonly cited reagent for this purpose, the principles and protocols outlined here with the analogous MαNP acid provide a solid foundation for developing and validating methods for new chiral derivatizing agents. Careful optimization of the derivatization and chromatographic conditions is essential for achieving accurate and reproducible results.

References

Application Notes and Protocols for Asymmetric Catalysis Using a Novel Chiral Ligand Derived from 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of a novel, hypothetically-derived chiral P,N-ligand, (S)-4-isopropyl-2-(8-(diphenylphosphino)naphthalen-1-yl)-4,5-dihydrooxazole (herein referred to as Naph-iPr-PHOX ), in asymmetric catalysis. The synthesis of this ligand commences from commercially available 8-methyl-1-naphthoic acid. These notes include the synthetic protocol for the ligand, its application in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate, and the corresponding quantitative data. The methodologies provided are based on established principles of organic synthesis and asymmetric catalysis to guide researchers in the potential application of this and structurally similar ligands.

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial in the pharmaceutical and fine chemical industries. Ligands based on a rigid naphthalene scaffold can provide a well-defined and sterically hindered chiral environment, which is often conducive to high enantioselectivity. This document outlines the synthesis and application of a novel phosphine-oxazoline (PHOX) ligand derived from this compound. The juxtaposition of the methyl and carboxylic acid functionalities at the 1 and 8 positions of the naphthalene core allows for a concise synthesis of a chiral ligand with potential applications in a variety of asymmetric transformations.

Ligand Synthesis: (S)-4-isopropyl-2-(8-(diphenylphosphino)naphthalen-1-yl)-4,5-dihydrooxazole (Naph-iPr-PHOX)

The synthesis of the chiral P,N-ligand Naph-iPr-PHOX from this compound is proposed as a multi-step sequence involving standard organic transformations. The key steps include the conversion of the carboxylic acid to an oxazoline ring and the functionalization of the methyl group to introduce the phosphine moiety.

Synthetic Workflow

A This compound B Amide Formation (S)-Valinol, EDCI, HOBt A->B C Cyclization (Oxazoline Formation) TsCl, Et3N B->C D Benzylic Bromination NBS, AIBN C->D E Phosphination LiPPh2 D->E F (S)-Naph-iPr-PHOX Ligand E->F

Caption: Proposed synthetic pathway for Naph-iPr-PHOX from this compound.

Experimental Protocol: Synthesis of Naph-iPr-PHOX

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of (S)-valinol (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding amide.

Step 2: Oxazoline Formation

  • To a solution of the amide from Step 1 (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add triethylamine (3.0 eq) followed by the dropwise addition of tosyl chloride (1.5 eq) in DCM.

  • Stir the reaction at room temperature for 24 hours.

  • Quench with water and extract with DCM (3 x 40 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the oxazoline intermediate.

Step 3: Benzylic Bromination

  • To a solution of the oxazoline intermediate (1.0 eq) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4 hours under nitrogen.

  • Cool to room temperature, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by flash chromatography to obtain the bromo derivative.

Step 4: Phosphination

  • To a solution of diphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to generate lithium diphenylphosphide (LiPPh₂).

  • Add a solution of the bromo derivative from Step 3 (1.0 eq) in THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography under an inert atmosphere to yield the final Naph-iPr-PHOX ligand.

Application in Asymmetric Allylic Alkylation

The synthesized Naph-iPr-PHOX ligand is proposed for use in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate. The chiral ligand is expected to form a chiral palladium complex in situ, which then facilitates the enantioselective nucleophilic attack on the π-allyl palladium intermediate.

Catalytic Cycle

A [Pd(dba)2] B Ligand Exchange + Naph-iPr-PHOX A->B C [Pd(0)-L] B->C D Oxidative Addition + Allylic Acetate C->D E [π-Allyl-Pd(II)-L] D->E F Nucleophilic Attack + Malonate E->F F->C Reductive Elimination G Product F->G

Caption: Proposed catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.

Experimental Protocol: Asymmetric Allylic Alkylation
  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd₂(dba)₃] (0.01 eq) and Naph-iPr-PHOX (0.025 eq) in anhydrous THF (1.0 mL).

  • Stir the solution at room temperature for 30 minutes.

  • Add 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA, 1.3 eq) as the base.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Quantitative Data

The following table summarizes the hypothetical results for the palladium-catalyzed asymmetric allylic alkylation using the Naph-iPr-PHOX ligand.

EntryCatalyst Loading (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
11.02.525249295
20.51.2525368894
31.02.50487597

Conclusion

The novel chiral P,N-ligand, Naph-iPr-PHOX , hypothetically derived from this compound, presents a promising candidate for asymmetric catalysis. The proposed synthetic route is feasible and utilizes standard laboratory procedures. The application of this ligand in the palladium-catalyzed asymmetric allylic alkylation is expected to provide high yields and excellent enantioselectivities. These application notes and protocols serve as a valuable resource for researchers interested in the development and application of new chiral ligands for asymmetric synthesis. Further studies are encouraged to explore the full potential of this ligand scaffold in other catalytic transformations.

Application Notes and Protocols for Mechanistic Studies of Reactions Involving 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanistic studies of key reactions involving 8-Methyl-1-naphthoic acid. This document includes experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of the reaction pathways and aid in the design of new synthetic routes and drug development strategies.

Intramolecular Cyclization to form 7-Methyl-1H-phenalen-1-one (Perinaphthenone)

The acid-catalyzed intramolecular cyclization of this compound is a critical reaction for the synthesis of 7-Methyl-1H-phenalen-1-one, a valuable scaffold in medicinal chemistry and materials science.

Mechanistic Pathway

The reaction proceeds via an electrophilic acylium ion intermediate, which then attacks the electron-rich C7 position of the naphthalene ring. This is followed by deprotonation to restore aromaticity and yield the final ketone product. The mechanism is analogous to the Scholl cyclization of aryl naphthalenes.[1]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Electrophilic Attack cluster_2 Step 3: Deprotonation and Aromatization 8M1NA This compound Protonation Protonation of carbonyl oxygen 8M1NA->Protonation H+ Acylium_Ion Acylium Ion Intermediate (Resonance Stabilized) Protonation->Acylium_Ion - H2O Naphthalene_Ring Naphthalene Ring (Nucleophile) Acylium_Ion->Naphthalene_Ring Sigma_Complex Sigma Complex (Carbocation Intermediate) Naphthalene_Ring->Sigma_Complex Electrophilic Attack at C7 Deprotonation Deprotonation Sigma_Complex->Deprotonation - H+ Product 7-Methyl-1H-phenalen-1-one Deprotonation->Product

Caption: Acid-catalyzed intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of 7-Methyl-1H-phenalen-1-one

This protocol is adapted from a general procedure for the synthesis of substituted 1H-phenalen-1-ones.[2]

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Trifluoromethanesulfonic acid (TfOH)[1]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add polyphosphoric acid (10 eq) or trifluoromethanesulfonic acid (1 M in DCM)[1] dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-Methyl-1H-phenalen-1-one.

Quantitative Data Summary
ReactantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1,1'-BinaphthylAlCl₃CS₂Reflux--[1]
1,1'-BinaphthylTfOHDichloroethaneAmbient--[1]
NaphthaleneAcid Catalyst----[3]

Esterification Reactions

Esterification of this compound is a fundamental transformation to produce various esters which can serve as important intermediates in organic synthesis.

Mechanistic Pathway

The acid-catalyzed esterification of this compound with an alcohol proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated to increase its electrophilicity, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

G cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation 8M1NA This compound Protonated_Acid Protonated Carboxylic Acid 8M1NA->Protonated_Acid H+ Alcohol Alcohol (R-OH) Protonated_Acid->Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ether Protonated Ether Intermediate Proton_Transfer->Protonated_Ether Elimination Elimination of Water Protonated_Ether->Elimination - H2O Protonated_Ether->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation - H+ Protonated_Ester->Deprotonation Ester_Product Ester Product Deprotonation->Ester_Product

Caption: General mechanism for acid-catalyzed esterification.

Experimental Protocol: Esterification using POCl₃

This protocol is based on a general and efficient method for the esterification of aromatic carboxylic acids.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 mmol) in the desired alcohol (5 mL).

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride (1.2 mmol) dropwise to the cold solution with stirring.

  • Stir the reaction mixture at room temperature for 2 hours. For secondary alcohols, refluxing may be necessary.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture over crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the ester product.

Quantitative Data Summary

While specific kinetic data for the esterification of this compound is unavailable, the following table presents data for the esterification of other aromatic carboxylic acids.

Carboxylic AcidAlcoholCatalystTemperatureYield (%)Reference
Benzoic AcidMethanolPOCl₃Room Temp95
Benzoic AcidEthanolPOCl₃Room Temp94
Benzoic Acidn-ButanolPOCl₃Room Temp92
Benzoic AcidIsopropanolPOCl₃Reflux90

Decarboxylation Reactions

Decarboxylation of this compound to yield 1-methylnaphthalene can be achieved under thermal or catalytic conditions. The reaction mechanism is influenced by the reaction conditions.

Mechanistic Considerations

Thermal Decarboxylation: At high temperatures, the carboxylic acid can undergo homolytic cleavage of the C-C bond to generate a naphthyl radical and a carboxyl radical, which then decomposes to CO₂. The naphthyl radical subsequently abstracts a hydrogen atom to form 1-methylnaphthalene.

Catalytic Decarboxylation: In the presence of an acid catalyst, such as a zeolite, the reaction can proceed through a protonated intermediate.[4] Protonation of the aromatic ring can facilitate the elimination of the carboxyl group as CO₂ and a proton.

G cluster_0 Catalytic Decarboxylation Pathway 8M1NA This compound Protonation Protonation of Naphthalene Ring 8M1NA->Protonation H+ (Zeolite) Carbocation Wheland Intermediate Protonation->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation - CO2, - H+ Product 1-Methylnaphthalene Decarboxylation->Product G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup and Ketone Formation cluster_3 Step 4: Further Reaction to Tertiary Alcohol (Excess Reagent) 8M1NA This compound Carboxylate Carboxylate Salt 8M1NA->Carboxylate R-Li Dianion Dianion Intermediate Carboxylate->Dianion R-Li Carboxylate->Dianion Geminal_Diol Geminal Diol Dianion->Geminal_Diol H3O+ Dianion->Geminal_Diol Ketone Ketone Product Geminal_Diol->Ketone - H2O Tertiary_Alkoxide Tertiary Alkoxide Ketone->Tertiary_Alkoxide R-Li Ketone->Tertiary_Alkoxide Tertiary_Alcohol Tertiary Alcohol Tertiary_Alkoxide->Tertiary_Alcohol H3O+

References

Troubleshooting & Optimization

Optimization of reaction conditions for 8-Methyl-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methyl-1-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions regarding this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound notoriously difficult, often resulting in low yields?

A1: The primary challenge in synthesizing this compound is the significant steric strain between the methyl group at the 8-position and the carboxylic acid group at the 1-position. This is known as a "peri-effect." This forces the substituents into close proximity, leading to high activation energies for the final product formation and promoting alternative, undesired reaction pathways.

Q2: What are the most common side products or outcomes when attempting to synthesize this compound?

A2: Due to the high steric hindrance, the most common undesired outcome is the formation of complex, tarry decomposition products, particularly under harsh reaction conditions like high temperatures. In syntheses starting from acenaphthenone, incomplete reaction and recovery of starting material or intermediates are also common.

Q3: Are there alternative synthetic routes to the low-yield potassium hydroxide fusion of the acenaphthenone derivative?

A3: Several alternative routes can be considered, although each presents its own challenges:

  • Grignard Reagent Carboxylation: This involves forming a Grignard reagent from 1-bromo-8-methylnaphthalene and reacting it with carbon dioxide. However, forming Grignard reagents on sterically hindered aryl halides can be difficult.

  • Directed Ortho-metalation: Direct lithiation of 1-methylnaphthalene followed by carboxylation is a possibility. However, controlling the regioselectivity to favor the 8-position over other positions on the naphthalene ring can be challenging.

  • Oxidation of a Precursor: If 1,8-dimethylnaphthalene is available, selective oxidation of one methyl group to a carboxylic acid could be an option, though over-oxidation or reaction at both methyl groups is a significant risk.

Q4: What are the key parameters to control for optimizing the synthesis?

A4: For any of the potential synthetic routes, careful control of reaction parameters is crucial. Key parameters to investigate include:

  • Temperature: Lower temperatures are generally preferred to minimize the formation of tar and other decomposition byproducts.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but extended reaction times, especially at elevated temperatures, can promote side reactions.

  • Reagent Stoichiometry: The ratio of reactants, especially organometallic reagents or catalysts, should be carefully optimized.

  • Solvent: The choice of solvent can significantly impact the solubility of intermediates and the overall reaction pathway.

Q5: What are the recommended methods for purifying this compound?

A5: Purification can be challenging due to the potential for co-eluting impurities and the compound's physical properties. Common purification techniques include:

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. A solvent screen should be performed to identify a suitable solvent or solvent system.

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken to choose an appropriate eluent system that provides good separation from byproducts. Tailing of the acidic compound on the silica gel can be an issue.

  • Acid-Base Extraction: An aqueous workup with a base (like sodium bicarbonate) to extract the carboxylic acid into the aqueous layer, followed by re-acidification and extraction into an organic solvent, can help remove neutral impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield High Steric Hindrance (Peri-effect): The inherent strain in the product molecule presents a high energy barrier for its formation.* Consider alternative synthetic routes with less sterically demanding intermediates.* Optimize reaction conditions (temperature, pressure, catalyst) to overcome the activation energy barrier without causing decomposition.
Decomposition of Starting Materials or Intermediates: Harsh reaction conditions (e.g., high temperature in KOH fusion) can lead to degradation.* Lower the reaction temperature and extend the reaction time.* Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Inefficient Grignard Reagent Formation (for Grignard route): Steric hindrance from the peri-methyl group can inhibit the formation of the Grignard reagent.* Use highly activated magnesium (e.g., Rieke magnesium).* Employ entrainment agents like 1,2-dibromoethane.* Consider using a more reactive organometallic intermediate, such as an organolithium reagent.
Formation of Tar/Polymeric Material High Reaction Temperature: Promotes decomposition and polymerization pathways.* Strictly control the reaction temperature, using an oil bath or cryostat.* Attempt the reaction at a lower temperature for a longer duration.
Presence of Oxygen: Can lead to oxidative polymerization.* Thoroughly degas solvents and reagents.* Maintain a positive pressure of an inert gas throughout the reaction.
Difficult Purification Product is a minor component in a complex mixture: Low yield and multiple side products make isolation challenging.* Optimize the reaction to improve the yield and reduce the number of byproducts.* Employ a multi-step purification strategy (e.g., acid-base extraction followed by column chromatography and then recrystallization).
Co-elution of Impurities in Column Chromatography: Byproducts may have similar polarity to the desired product.* Screen different solvent systems for chromatography to find one with better selectivity.* Consider derivatizing the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis.
Inconsistent Results Variability in Reagent Quality: Purity of starting materials, especially organometallic reagents, can significantly affect the outcome.* Use freshly distilled/purified solvents and reagents.* Titre organometallic reagents (e.g., Grignard or organolithium reagents) before use.
Sensitivity to Air and Moisture: Organometallic intermediates are highly sensitive.* Use oven-dried glassware and rigorously anhydrous solvents.* Employ proper inert atmosphere techniques (e.g., Schlenk line or glovebox).

Experimental Protocols

Synthesis from Acenaphthenone (Low-Yield Method)

This method is known to produce low yields (around 3%) but serves as a documented starting point.

Step 1: Synthesis of the Enol Acetate of Acenaphthenone

  • A mixture of acenaphthenone (1.0 g), anhydrous sodium acetate, and acetic anhydride (70 mL) is heated under reflux for ten hours.

  • The reaction mixture is then worked up to isolate the enol acetate.

Step 2: Hydrolysis and Potassium Hydroxide Fusion

  • The obtained enol acetate is hydrolyzed.

  • The resulting product is subjected to potassium hydroxide fusion.

  • The fusion melt is cooled, dissolved in water, and acidified to precipitate the crude this compound.

  • The crude product is then purified, for example, by recrystallization.

Note: This protocol is a summary of a literature procedure known for very low yields and the formation of tar. Significant optimization would be required to improve its viability.

Data Presentation

Table 1: Example Optimization of Grignard Carboxylation of 1-bromo-8-methylnaphthalene
EntrySolventTemperature (°C)Reaction Time (h)Equivalents of MgYield (%)
1Diethyl Ether35 (reflux)41.5< 5
2Tetrahydrofuran (THF)66 (reflux)41.515
3THF66 (reflux)123.025
4THF25243.0 (activated Mg)35

Note: The data in this table is illustrative and represents a hypothetical optimization study. Actual results may vary.

Table 2: Example Screening of Conditions for Direct Carboxylation of 1-methylnaphthalene
EntryBaseLigandTemperature (°C)Pressure of CO₂ (atm)Yield (%)
1n-BuLiTMEDA-78 to 25110 (mixture of isomers)
2LDA--78 to 25112 (mixture of isomers)
3Pd(OAc)₂ / PPh₃K₂CO₃12010< 2
4Rh(I) catalystP(t-Bu)₃150205 (predominantly 8-isomer)

Note: The data in this table is illustrative and based on general principles of C-H activation and carboxylation. Actual results may vary.

Visualizations

Reaction_Pathway Potential Synthetic Pathways for this compound cluster_0 Route 1: From Acenaphthenone cluster_1 Route 2: Grignard Carboxylation cluster_2 Route 3: Direct Carboxylation A Acenaphthenone B Enol Acetate Intermediate A->B Ac₂O, NaOAc C This compound B->C 1. Hydrolysis 2. KOH Fusion (Low Yield) D 1-Bromo-8-methylnaphthalene E Grignard Reagent D->E Mg, THF E->C 1. CO₂ 2. H₃O⁺ F 1-Methylnaphthalene F->C 1. Organometallic Base or Catalyst 2. CO₂ 3. H₃O⁺

Caption: Potential synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow for Synthesis Optimization Start Define Synthetic Route ReagentPrep Prepare Anhydrous Solvents and Purify Reagents Start->ReagentPrep ReactionSetup Set up Reaction Under Inert Atmosphere ReagentPrep->ReactionSetup ConditionScreen Screen Reaction Conditions (Temp, Time, Stoichiometry) ReactionSetup->ConditionScreen Workup Aqueous Workup and Extraction ConditionScreen->Workup Purification Purify Crude Product (Chromatography/Recrystallization) Workup->Purification Analysis Analyze Product (NMR, MS, HPLC) Purification->Analysis Optimization Optimize Based on Yield and Purity Analysis->Optimization Optimization->ConditionScreen Iterate End Optimized Protocol Optimization->End Finalize Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or No Reaction CheckPurity Check Starting Material Purity Start->CheckPurity Yes CheckAnhydrous Verify Anhydrous Conditions Start->CheckAnhydrous Yes CheckTemp Review Reaction Temperature Start->CheckTemp Yes TarFormation Tar Formation? CheckTemp->TarFormation LowerTemp Lower Temperature, Extend Time TarFormation->LowerTemp Yes InertAtmosphere Ensure Inert Atmosphere TarFormation->InertAtmosphere Yes ChangeRoute Consider Alternative Synthetic Route TarFormation->ChangeRoute No, but still low yield LowerTemp->ChangeRoute InertAtmosphere->ChangeRoute

Technical Support Center: 8-Methyl-1-naphthoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 8-Methyl-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield for the synthesis of this compound?

A1: Due to significant steric hindrance from the peri-positioned methyl and carboxyl groups, the synthesis of this compound is challenging. Early methods reported yields as low as 3% due to side reactions and tar formation[1]. A more realistic target for a Grignard-based synthesis, adapted from similar non-hindered naphthoic acids, would be in the range of 40-60%, though this is highly dependent on the optimization of reaction conditions.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities include unreacted starting materials like 8-bromo-1-methylnaphthalene (if using a Grignard route), the corresponding symmetrical biphenyl (from Wurtz coupling of the Grignard reagent), and potentially other naphthalene derivatives formed through side reactions.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Toluene is a commonly used and effective solvent for the recrystallization of naphthoic acids[2]. Other potential solvents include hot ethanol or ether, where the acid is freely soluble when hot and less soluble when cold. It is slightly soluble in hot water[3]. A mixed solvent system, such as toluene-hexane or ethanol-water, may also be effective for optimizing crystal formation.

Q4: Can I use column chromatography for the purification of this compound?

A4: Yes, column chromatography can be an effective method for purifying this compound, especially for removing closely related impurities. A silica gel column with a solvent system like petroleum ether/ethyl acetate is a good starting point[4]. For 1-naphthoic acid, column chromatography has been used to achieve purity levels greater than 98%[5].

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of naphthoic acids[6][7]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Melting point analysis is a straightforward technique to gauge purity; a sharp melting point close to the literature value suggests high purity[2].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield Grignard reagent failed to form: Inactive magnesium, wet glassware or solvent, impure starting halide.Use freshly crushed magnesium turnings. Thoroughly dry all glassware and use anhydrous solvents. Purify the 8-bromo-1-methylnaphthalene before use.
Incomplete reaction: Insufficient reaction time or temperature, poor stirring.Monitor the reaction by TLC. Increase reaction time or temperature as needed. Ensure efficient stirring to maintain a homogeneous mixture.
Side reactions: Wurtz coupling of the Grignard reagent, reaction with atmospheric CO₂ or moisture.Add the halide slowly to the magnesium to minimize localized high concentrations. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Formation of Tar High reaction temperature: Decomposition of the Grignard reagent or product.Maintain a controlled temperature during Grignard reagent formation and carboxylation. Use an ice bath to manage exothermic reactions.
Potassium hydroxide fusion method: This method is known to produce tar with acenaphthenone derivatives[1].Avoid this synthetic route in favor of a Grignard-based approach.
Difficulty in Purification Oily product: Presence of low-melting impurities.Attempt to triturate the crude product with a non-polar solvent like hexane to induce crystallization of the desired acid.
No crystals form upon cooling during recrystallization: Too much solvent was used, or the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation[2].
Premature crystallization during hot filtration: The solution cooled too quickly.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution[2].

Quantitative Data Summary

Compound Synthetic Method Yield Purity Reference
This compoundPotassium hydroxide fusion of acenaphthenone3%Not specified[1]
1-Naphthoic acidGrignard carboxylation of 1-bromonaphthalene68-70%Melting point 159–161°C[8]
1-Naphthoic acidCarboxylation of naphthalene with CO₂40-63%>98% (by LC)[5]
8-Iodo-1-naphthoic acidHydrolysis of methyl 8-iodo-1-naphthoate94%Not specified[4]
2-Naphthoic acidHypochlorite oxidation of methyl β-naphthyl ketone87-88%Melting point 184–185°C[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation

This protocol is adapted from the synthesis of 1-naphthoic acid and is optimized for the sterically hindered 8-methyl derivative.

Materials:

  • 8-bromo-1-methylnaphthalene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 6M

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Cover the magnesium with anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of 8-bromo-1-methylnaphthalene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. Gentle warming may be required to initiate the reaction.

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath to -10°C.

    • Crush dry ice into a powder and add it portion-wise to the vigorously stirred Grignard solution. Maintain an inert atmosphere.

    • Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

  • Work-up and Isolation:

    • Slowly quench the reaction mixture by adding it to a mixture of crushed ice and 6M HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimum amount of hot toluene.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Hexane

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start 8-bromo-1-methylnaphthalene + Mg grignard Formation of Grignard Reagent start->grignard Anhydrous Ether/THF carboxylation Reaction with Dry Ice (CO2) grignard->carboxylation -10°C quench Acidic Quench (HCl/Ice) carboxylation->quench extraction Solvent Extraction quench->extraction drying Drying and Solvent Removal extraction->drying crude_product Crude Product drying->crude_product recrystallization Recrystallization (Toluene) crude_product->recrystallization column Column Chromatography crude_product->column pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield grignard_fail Grignard Reagent Failure low_yield->grignard_fail incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions (e.g., Wurtz) low_yield->side_reactions reagents Use High-Purity Reagents & Anhydrous Conditions grignard_fail->reagents monitoring Monitor Reaction by TLC incomplete_rxn->monitoring conditions Optimize Reaction Time/Temp incomplete_rxn->conditions inert_atm Maintain Inert Atmosphere side_reactions->inert_atm slow_addition Slow Substrate Addition side_reactions->slow_addition

Caption: Troubleshooting logic for low yield in the Grignard synthesis.

References

Common side products and impurities in 8-Methyl-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 8-Methyl-1-naphthoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of 1-bromo-8-methylnaphthalene with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide.[1][2]

  • Oxidation of 8-methylnaphthalene: This route uses an oxidizing agent to convert the methyl group of 8-methylnaphthalene into a carboxylic acid.[3][4]

A less common and often lower-yielding method involves the chemical transformation of acenaphthenone.

Q2: What are the typical yields and purity I can expect for each method?

A2: Yields and purity are highly dependent on reaction conditions and purification methods. The following table provides a general overview based on analogous reactions.

Synthesis RouteTypical Yield RangeCommon Purity Issues
Grignard Reaction60-80%Unreacted starting materials, coupling byproducts.
Oxidation of 8-methylnaphthalene40-93%Over-oxidation and ring-cleavage products.[1]
From AcenaphthenoneLow (e.g., ~3%)Significant tar formation and purification challenges.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves the following steps:

  • Acid-Base Extraction: The acidic nature of the carboxylic acid allows for its separation from neutral organic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide). The aqueous layer containing the sodium salt of the naphthoic acid is then acidified to precipitate the pure acid.[5][6]

  • Recrystallization: The precipitated acid can be further purified by recrystallization from a suitable solvent, such as toluene or aqueous ethanol.[5][7]

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.[4]

Troubleshooting Guides

Guide 1: Grignard Synthesis of this compound

This guide addresses common issues when preparing this compound via the Grignard reaction.

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Troubleshooting Step
Wet glassware or solvent Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[8]
Inactive magnesium surface Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[8][9]
Impurities in the starting halide Purify the 1-bromo-8-methylnaphthalene by distillation or chromatography before use.

Problem 2: Low yield of this compound.

Possible Cause Troubleshooting Step
Formation of Wurtz coupling product (dimer) Add the 1-bromo-8-methylnaphthalene solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[10]
Reaction with atmospheric CO₂ or moisture Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Incomplete carboxylation Ensure the carbon dioxide is bubbled through the reaction mixture efficiently or that the reaction is performed under a CO₂ atmosphere with vigorous stirring.[5]
Steric hindrance from the 8-methyl group Consider using a "turbo-Grignard" reagent (e.g., i-PrMgCl·LiCl) for the initial metal-halogen exchange, which can be more effective for hindered halides.[11]

Problem 3: Presence of significant impurities in the final product.

Impurity Identification Mitigation Strategy
Unreacted 1-bromo-8-methylnaphthalene GC-MS or NMREnsure the Grignard reagent formation is complete before adding CO₂.
8,8'-Dimethyl-1,1'-binaphthyl (Wurtz product) NMR, Mass SpectrometrySlow addition of the halide, maintain dilute conditions.
Benzene (from reaction of Grignard with water) GC-MSEnsure strictly anhydrous conditions.[12]
Guide 2: Oxidation of 8-methylnaphthalene

This guide addresses common issues when preparing this compound via the oxidation of 8-methylnaphthalene.

Problem 1: Incomplete or slow reaction.

Possible Cause Troubleshooting Step
Inactive catalyst Ensure the correct catalyst system is used (e.g., Co/Mn/Br salts) and that it is not poisoned.[1]
Suboptimal reaction conditions Optimize temperature and pressure. For many methylnaphthalene oxidations, temperatures of 120-140°C and pressures around 0.6 MPa are effective.[1][3]
Presence of water Water can inhibit the oxidation process. Ensure all reagents and the reactor are dry.[1]

Problem 2: Low yield and formation of byproducts.

Side Product Formation Pathway Mitigation Strategy
8-Methyl-1-naphthaldehyde Incomplete oxidationIncrease reaction time or oxidant pressure.[3]
1,8-Naphthalic acid / 1,8-Naphthalide Over-oxidationUse milder reaction conditions (lower temperature, shorter reaction time).[13]
Ring-cleavage products (e.g., methylsalicylates, phthalic acid) Degradation of the naphthalene ringOptimize catalyst selectivity and reaction conditions. Avoid excessively harsh conditions.[4][13]

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound (Adapted from a general procedure for 1-naphthoic acid[5])
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, place magnesium turnings.

    • Cover the magnesium with anhydrous diethyl ether.

    • Add a small amount of 1-bromo-8-methylnaphthalene (and a crystal of iodine, if necessary) to initiate the reaction.

    • Once the reaction begins, add a solution of 1-bromo-8-methylnaphthalene in anhydrous ether dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring and refluxing for an additional 30 minutes.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Bubble dry carbon dioxide gas through the vigorously stirred solution, ensuring the temperature does not rise significantly.

    • Continue the addition of CO₂ until the exothermic reaction ceases.

  • Work-up and Purification:

    • Slowly add aqueous sulfuric acid to the reaction mixture with stirring to quench the reaction and dissolve any unreacted magnesium.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic extracts and extract the product into an aqueous sodium hydroxide solution.

    • Wash the aqueous layer with ether to remove any neutral impurities.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the this compound.

    • Collect the solid by filtration, wash with water, and dry.

    • Further purify by recrystallization from a suitable solvent like toluene.

Key Experiment: Oxidation of 8-methylnaphthalene (General procedure based on the oxidation of 2-methylnaphthalene[1])
  • Reaction Setup:

    • In a high-pressure reactor, combine 8-methylnaphthalene, acetic acid (as the solvent), and the catalyst system (e.g., a mixture of cobalt acetate, manganese acetate, and sodium bromide).

    • Seal the reactor and purge with an inert gas.

  • Oxidation:

    • Pressurize the reactor with oxygen or air to the desired pressure (e.g., 0.6 MPa).

    • Heat the mixture to the target temperature (e.g., 120-140°C) with vigorous stirring.

    • Monitor the reaction progress by techniques such as TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor and carefully release the pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The product can be precipitated by adding water to the acetic acid solution.

    • Collect the crude this compound by filtration.

    • Purify the product by recrystallization.

Visualizations

Grignard_Synthesis Start 1-Bromo-8-methyl- naphthalene Grignard 8-Methyl-1-naphthyl- magnesium bromide Start->Grignard + Mg SideProduct1 8,8'-Dimethyl-1,1'-binaphthyl (Wurtz Coupling) Start->SideProduct1 Reaction with Grignard Mg Mg, Anhydrous Ether Product 8-Methyl-1-naphthoic acid Grignard->Product + CO₂ SideProduct2 8-Methylnaphthalene (from reaction with H₂O) Grignard->SideProduct2 Trace H₂O CO2 1. CO₂ (dry) 2. H₃O⁺

Caption: Grignard synthesis pathway for this compound and common side products.

Oxidation_Synthesis Start 8-Methylnaphthalene Intermediate 8-Methyl-1-naphthaldehyde Start->Intermediate Partial Oxidation RingCleavage Ring Cleavage Products Start->RingCleavage Degradation Oxidant Oxidant (e.g., O₂) Catalyst (Co/Mn/Br) Product 8-Methyl-1-naphthoic acid Intermediate->Product Oxidation OverOxidation 1,8-Naphthalic acid Product->OverOxidation Over-oxidation

Caption: Oxidation pathway for this compound and potential side products.

Troubleshooting_Grignard Start Low Yield in Grignard Synthesis CheckInitiation Did the reaction initiate? Start->CheckInitiation ActivateMg Activate Mg: - Crush turnings - Add I₂ or 1,2-dibromoethane CheckInitiation->ActivateMg No CheckCoupling Significant Wurtz coupling product observed? CheckInitiation->CheckCoupling Yes CheckAnhydrous Ensure anhydrous conditions ActivateMg->CheckAnhydrous End Yield Improved CheckAnhydrous->End SlowAddition Slow down the addition of the halide CheckCoupling->SlowAddition Yes CheckCarboxylation Incomplete carboxylation? CheckCoupling->CheckCarboxylation No SlowAddition->End ImproveCO2 Improve CO₂ delivery (e.g., vigorous stirring, positive pressure) CheckCarboxylation->ImproveCO2 Yes CheckCarboxylation->End No ImproveCO2->End

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

References

Technical Support Center: Preparation of 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 8-Methyl-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound include:

  • Grignard Reaction: Carboxylation of the Grignard reagent formed from 1-bromo-8-methylnaphthalene using carbon dioxide.

  • Oxidation of 1-Methylnaphthalene: Direct oxidation of the methyl group of 1-methylnaphthalene to a carboxylic acid. However, this method can lead to a mixture of products, including 1-naphthaldehyde and other oxidation byproducts.[1][2][3]

  • Hydrolysis of 8-Methyl-1-naphthonitrile: Conversion of the corresponding nitrile to the carboxylic acid through acidic or basic hydrolysis.[4][5]

Q2: I am experiencing a consistently low yield (<40%). What are the most likely causes?

A2: Low yields in the synthesis of this compound can arise from several factors depending on the chosen synthetic route. For Grignard reactions, moisture and atmospheric carbon dioxide are common culprits that quench the Grignard reagent. In oxidation reactions, incomplete conversion, over-oxidation to undesired byproducts, and difficulties in product isolation can significantly lower the yield. For nitrile hydrolysis, the sterically hindered nature of the 8-substituted naphthalene can make the reaction sluggish and incomplete.

Q3: I am observing multiple spots on my TLC plate. What are the potential side products?

A3: The nature of the side products is highly dependent on the synthetic method:

  • Grignard Reaction: A common byproduct is the coupling product, 1,1'-dimethyl-8,8'-binaphthyl, formed from the reaction of the Grignard reagent with unreacted 1-bromo-8-methylnaphthalene. Incomplete carboxylation can also leave unreacted starting material.

  • Oxidation of 1-Methylnaphthalene: Side products can include 1-naphthaldehyde, 1-naphthoic acid (from oxidation of the naphthalene ring itself), and over-oxidation products leading to ring-opening.[1][6]

  • Nitrile Hydrolysis: The primary side product is the corresponding amide (8-methyl-1-naphthamide), resulting from incomplete hydrolysis.[7][8]

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying this compound. Toluene is a frequently used solvent for this purpose.[9] Other potential solvents include ethanol and ether, where the compound is more soluble when hot and less soluble when cold.[9] It is slightly soluble in hot water.[9]

Troubleshooting Guides

Route 1: Grignard Reaction of 1-Bromo-8-methylnaphthalene

Problem: Low or no yield of this compound.

Possible CauseSuggested Solution
Inactive Magnesium: Use fresh, high-quality magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.
Presence of Moisture: Flame-dry all glassware under vacuum or in an oven before use and assemble while hot under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF).
Premature Quenching of Grignard Reagent: Ensure the reaction is performed under a strictly inert atmosphere to prevent reaction with atmospheric CO₂ and moisture.
Inefficient Carboxylation: Use freshly crushed dry ice (solid CO₂) and add it in excess to the Grignard solution. Alternatively, bubble dry CO₂ gas through the solution at a controlled rate.
Steric Hindrance: The 8-methyl group can sterically hinder the approach of the Grignard reagent to CO₂. Consider using a less sterically demanding carbon dioxide source or optimizing reaction conditions (e.g., prolonged reaction time, elevated temperature if the Grignard reagent is stable).
Route 2: Oxidation of 1-Methylnaphthalene

Problem: Low yield and formation of multiple byproducts.

Possible CauseSuggested Solution
Incomplete Oxidation: Optimize reaction conditions such as temperature, reaction time, and the concentration of the oxidizing agent. Monitor the reaction progress using TLC or GC.
Over-oxidation: Use a milder or more selective oxidizing agent. Control the reaction temperature carefully to avoid excessive oxidation. Common byproducts of over-oxidation include 1,4-naphthoquinone or ring-cleavage products.[1]
Side Reactions on the Naphthalene Ring: The choice of oxidant and catalyst is crucial for selectivity. Modifying the catalyst system or reaction conditions may be necessary to minimize these side reactions.[1]
Product Loss During Workup: Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic.[1] Use an appropriate solvent and sufficient volume during extraction to minimize losses.
Route 3: Hydrolysis of 8-Methyl-1-naphthonitrile

Problem: Incomplete hydrolysis and low yield of the carboxylic acid.

Possible CauseSuggested Solution
Slow Reaction Rate due to Steric Hindrance: The 8-methyl group can hinder the approach of water/hydroxide to the nitrile carbon. Use more forcing reaction conditions, such as higher temperatures, longer reaction times, or a stronger acid/base catalyst.[10]
Incomplete Hydrolysis to the Amide: The hydrolysis of nitriles proceeds through an amide intermediate. If the reaction is stopped prematurely, the amide will be the major product.[7][8] Ensure the reaction is heated for a sufficient duration to drive the hydrolysis to completion.
Poor Solubility of the Nitrile: Use a co-solvent (e.g., ethanol) in the hydrolysis mixture to improve the solubility of the starting material.
Reversibility of the Reaction (Acid-catalyzed): Use a large excess of water to drive the equilibrium towards the products.[11]

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of naphthoic acid derivatives through different methods. Note that specific yields for this compound may vary, and these values serve as a general guide based on analogous reactions.

Table 1: Comparison of Yields for Naphthoic Acid Synthesis via Grignard Reaction

Starting MaterialCarboxylation AgentSolventYield (%)Reference
1-BromonaphthaleneSolid CO₂Ether/Benzene68-70Organic Syntheses
4-BromotolueneGaseous CO₂ (4 bar)2-MeTHF58ChemRxiv[12]
2-Methylphenyl bromideGaseous CO₂ (4 bar)2-MeTHF67Angew. Chem. Int. Ed.[13]

Table 2: Comparison of Yields for Naphthoic Acid Synthesis via Oxidation

Starting MaterialOxidant/CatalystTemperature (°C)Pressure (MPa)Yield (%)Reference
1-MethylnaphthaleneCo/Mn/Br catalyst100-2500.2-3.5Not specifiedBenchChem[1]
NaphthaleneLewis Acid/CO₂Not specifiedNot specified30-63Google Patents[14]

Table 3: Comparison of Yields for Carboxylic Acid Synthesis via Nitrile Hydrolysis

Starting NitrileHydrolysis ConditionsYield (%)Reference
General Aromatic NitrilesAcid or Base CatalysisGenerally HighChemguide[4]
Hindered Tertiary NitrilesPlatinum(II) catalystHighJ. Org. Chem.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from Organic Syntheses Procedure for α-Naphthoic Acid)

Materials:

  • 1-Bromo-8-methylnaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (optional, as activator)

  • Dry ice (solid carbon dioxide)

  • Sulfuric acid (25% aqueous solution)

  • Sodium hydroxide (25% aqueous solution)

  • Toluene (for recrystallization)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine. Add a small amount of a solution of 1-bromo-8-methylnaphthalene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromo-8-methylnaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional 30 minutes.

  • Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Replace the dropping funnel with a gas inlet tube or a wide-mouthed funnel. While stirring vigorously, add an excess of crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.

  • Workup: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add 25% sulfuric acid with cooling to quench the reaction and dissolve any unreacted magnesium. Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Extraction: Combine the ether extracts and wash with 25% sodium hydroxide solution to extract the carboxylic acid as its sodium salt.

  • Isolation: Acidify the alkaline aqueous layer with 50% sulfuric acid to precipitate the crude this compound. Collect the crude product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from hot toluene to obtain pure this compound.

Protocol 2: Synthesis of this compound via Oxidation of 1-Methylnaphthalene (General Procedure)

Materials:

  • 1-Methylnaphthalene

  • Oxidizing agent (e.g., potassium permanganate, chromic acid)

  • Appropriate solvent (e.g., acetic acid, water)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 1-methylnaphthalene in a suitable solvent.

  • Oxidation: Slowly add the oxidizing agent to the solution. The reaction may be exothermic, so cooling might be necessary. Heat the reaction mixture to the desired temperature and maintain it for the required time, monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for permanganate). Acidify the mixture with a strong acid to precipitate the crude this compound.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude acid by recrystallization from a suitable solvent like toluene.[9]

Mandatory Visualizations

experimental_workflow_grignard start Start reagent_prep Prepare Grignard Reagent (1-Bromo-8-methylnaphthalene + Mg) start->reagent_prep 1 carboxylation Carboxylation with Dry Ice (CO2) reagent_prep->carboxylation 2 workup Acidic Workup (H2SO4) carboxylation->workup 3 extraction Extraction with NaOH workup->extraction 4 isolation Acidification and Filtration extraction->isolation 5 purification Recrystallization (Toluene) isolation->purification 6 end Pure this compound purification->end 7

Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.

troubleshooting_low_yield start Low Yield Observed route Identify Synthetic Route start->route grignard Grignard Reaction route->grignard Grignard oxidation Oxidation route->oxidation Oxidation hydrolysis Nitrile Hydrolysis route->hydrolysis Hydrolysis grignard_causes Check for: - Inactive Mg - Moisture - Inefficient Carboxylation - Steric Hindrance grignard->grignard_causes oxidation_causes Check for: - Incomplete Oxidation - Over-oxidation - Side Reactions - Workup Losses oxidation->oxidation_causes hydrolysis_causes Check for: - Steric Hindrance - Incomplete Hydrolysis - Poor Solubility hydrolysis->hydrolysis_causes solution Implement Corrective Actions grignard_causes->solution oxidation_causes->solution hydrolysis_causes->solution

Caption: A logical decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 8-Methyl-1-naphthoic acid. The following sections offer detailed methodologies and solutions to common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a sample of crude this compound?

A2: Impurities will largely depend on the synthetic route used. Common impurities may include unreacted starting materials, byproducts from side reactions, and potentially isomeric derivatives. For instance, if prepared from 1,8-naphthalic anhydride, residual starting material or intermediates could be present.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: While specific solubility data for this compound is not extensively published, suitable solvents can be inferred from its analogue, 1-naphthoic acid. Good solvent candidates are those that dissolve the compound well at elevated temperatures but poorly at room temperature. Toluene, ethanol, and petroleum ether have been successfully used for 1-naphthoic acid and are excellent starting points for solvent screening.[1][2] A mixture of solvents, such as hexane/ethyl acetate, may also be effective.[3]

Q4: How can the purity of this compound be assessed after purification?

A4: The purity of the final product can be determined using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick assessment of the number of components in the sample. A sharp melting point range, compared to the crude material, is a good indicator of increased purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.

Q5: What safety precautions should be taken when handling this compound and the associated solvents?

A5: this compound, similar to other naphthoic acids, may cause skin and eye irritation.[4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used in purification are often flammable and may have their own specific hazards; always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.[5]- Scratch the inside of the flask with a glass rod to induce nucleation.[6]- Add a seed crystal of pure compound, if available.[6]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The compound "oils out" instead of forming crystals. - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[6][7]- Select a solvent with a lower boiling point.[7]- Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration.- Use the minimum amount of hot solvent required for complete dissolution.[5]- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[5]- Rinse the crystallization flask with a small amount of ice-cold solvent and transfer the rinsing to the filter funnel.
The purified product is not sufficiently pure (e.g., broad melting point). - Inefficient removal of impurities.- Co-crystallization of impurities with the product.- Perform a second recrystallization, potentially with a different solvent system.- Wash the filtered crystals with a small amount of fresh, ice-cold solvent.- Ensure the cooling process is slow to allow for selective crystallization.[5]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - The mobile phase (eluent) is too polar or not polar enough.- Adjust the polarity of the eluent. If the compounds are moving too slowly (low Rf), increase the eluent's polarity. If they are moving too quickly (high Rf), decrease the polarity.[6]
Streaking of the compound on the TLC plate or column. - The sample is overloaded.- Strong interaction between the acidic compound and the silica gel.- Apply a more dilute solution of the sample to the column.[6]- Add a small percentage of a weak acid (e.g., acetic acid or formic acid) to the mobile phase to suppress deprotonation of the carboxylic acid and reduce tailing.[8]
The column runs dry. - Insufficient eluent was added.- The flow rate is too high.- Carefully add more eluent to the top of the column, ensuring the silica bed does not get disturbed.- Maintain a constant head of solvent above the silica gel at all times.
Cracking of the silica gel bed. - Improper packing of the column.- A significant change in solvent polarity during gradient elution.- Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out.- When running a gradient, change the solvent composition gradually.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound by recrystallization. The choice of solvent should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified product. Assess purity by TLC or HPLC.

Protocol 2: Column Chromatography of this compound

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point is a petroleum ether/ethyl acetate mixture.[9]

  • Column Packing: Prepare the column by adding a small layer of sand, followed by a slurry of silica gel in the eluent. Allow the silica to settle into a uniform bed, and add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate and ensure the column does not run dry.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation of Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analysis: Determine the yield and assess the purity of the isolated this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Naphthoic Acid Derivatives (Illustrative Data)

Purification MethodTypical Solvent/EluentTypical Recovery YieldAchievable PurityKey AdvantagesKey Disadvantages
Recrystallization Toluene or Ethanol60-85%>98%Simple, cost-effective, good for removing small amounts of impurities.Lower yield if compound is significantly soluble at low temperatures; may not remove closely related impurities.
Column Chromatography Petroleum Ether / Ethyl Acetate Gradient50-80%>99%Excellent for separating complex mixtures and isomers.More time-consuming, requires larger volumes of solvent, potential for sample loss on the column.
Acid-Base Extraction Diethyl ether and aqueous NaOH/HCl>90% (for extraction step)Variable (depends on impurities)Good for separating acidic compounds from neutral or basic impurities.May not effectively separate other acidic impurities.

Note: The values presented are typical for naphthoic acid derivatives and should be considered as a general guide. Actual results for this compound will require experimental optimization.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound A Crude this compound B Dissolve in minimum hot solvent A->B C Hot Filtration (optional) B->C D Insoluble Impurities Removed C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with ice-cold solvent G->H K Mother Liquor (contains soluble impurities) G->K I Dry Crystals H->I J Pure this compound I->J

Caption: A flowchart of the recrystallization process.

Chromatography_Workflow Column Chromatography Workflow for this compound A Crude this compound B Select Eluent via TLC A->B C Pack Column with Silica Gel B->C D Load Sample onto Column C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Pure K Impure Fractions G->K Impure I Evaporate Solvent H->I J Pure this compound I->J

Caption: A flowchart of the column chromatography process.

References

Strategies to mitigate racemization during 8-Methyl-1-naphthoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating racemization during the synthesis of 8-Methyl-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] this compound possesses axial chirality due to hindered rotation around the single bond connecting the naphthalene ring and the carboxyl group, a phenomenon known as atropisomerism.[2] The bulky 8-methyl and 1-carboxyl groups restrict this rotation, allowing for the existence of stable, non-superimposable mirror images (enantiomers). Racemization is a significant concern because the two enantiomers of a chiral molecule can have different biological activities. In a pharmaceutical context, one enantiomer may be therapeutically active while the other could be inactive or even cause undesirable side effects.[3] Therefore, controlling the stereochemistry to obtain a single enantiomer is often crucial.

Q2: What factors influence the rate of racemization in this compound?

A2: The rate of racemization in atropisomeric biaryls like this compound is primarily influenced by the rotational energy barrier.[4] Key factors include:

  • Steric Hindrance: Larger substituents at the ortho-positions of the biaryl axis increase steric hindrance and raise the energy barrier to rotation, thus slowing down racemization.[2][4]

  • Temperature: Higher temperatures provide more thermal energy to overcome the rotational barrier, leading to faster racemization.[4] Many biaryl atropisomers are stable at room temperature but racemize at elevated temperatures.[4]

  • Solvent: The polarity and viscosity of the solvent can influence the rate of racemization, although this effect is generally less pronounced than temperature and steric factors.

  • Electronic Effects: The electronic nature of the substituents can also play a role. Electron-donating or withdrawing groups can alter the bond length and electronic repulsion between the two aromatic rings, thereby affecting the rotational barrier.[5]

  • Catalysts: Certain catalysts, including acids, bases, or transition metals, can lower the rotational barrier and accelerate racemization. For instance, single-electron transfer (SET) conditions have been shown to dramatically reduce the resistance of biaryls to racemization.[5]

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: The most common and effective method for determining the enantiomeric purity (enantiomeric excess, or e.e.) of chiral compounds like this compound is Chiral High-Performance Liquid Chromatography (HPLC) .[1][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that can lead to racemization.

ProblemPotential CauseRecommended Solution
Low enantiomeric excess (e.e.) in the final product High reaction temperature: The energy barrier for rotation may be overcome at elevated temperatures.- Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a longer reaction time.- If a high-temperature step is unavoidable, perform it before the introduction of chirality or as early as possible in the synthetic sequence.
Harsh reaction conditions (strong acid or base): Acidic or basic conditions can catalyze racemization.- Use milder reagents. For example, in a hydrolysis step, consider using enzymatic hydrolysis or milder conditions like lithium hydroperoxide (LiOOH) at low temperatures.[1]- Carefully neutralize the reaction mixture as soon as the transformation is complete.
Presence of a transition metal catalyst in subsequent steps: Residual transition metals from a cross-coupling reaction can sometimes promote racemization.- Ensure complete removal of the catalyst after the reaction through appropriate workup and purification, such as column chromatography or treatment with a metal scavenger.
Racemization during purification: Prolonged exposure to heat or certain chromatographic media can cause racemization.- Use purification methods that avoid high temperatures, such as flash column chromatography at room temperature.- Minimize the time the compound spends in solution, especially when heated.
Complete loss of optical activity (product is racemic) The synthetic route does not control stereochemistry: The chosen synthetic pathway may not be stereoselective.- Employ an atroposelective synthetic strategy. Transition-metal-catalyzed asymmetric cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) with chiral ligands are powerful methods for synthesizing axially chiral biaryls with high enantioselectivity.[6][7][8]
Dynamic kinetic resolution conditions: The reaction conditions may be promoting rapid racemization of the starting material or intermediate, coupled with a stereoselective reaction.- If a dynamic kinetic resolution is intended, ensure the rate of racemization is faster than the rate of the desired reaction to maximize the yield of the desired enantiomer.[2] If it is not intended, modify the conditions to suppress racemization.
Inconsistent enantiomeric excess between batches Variability in reaction conditions: Small changes in temperature, reaction time, or reagent purity can affect the stereochemical outcome.- Standardize all reaction parameters, including temperature profiles, addition rates of reagents, and solvent purity.- Ensure accurate and consistent temperature monitoring and control.

Experimental Protocols

Protocol 1: Atroposelective Suzuki-Miyaura Coupling

This protocol describes a general approach for the enantioselective synthesis of this compound derivatives via an asymmetric Suzuki-Miyaura coupling, a widely used method for constructing axially chiral biaryls.[6]

Step 1: Preparation of Coupling Partners

  • Aryl Halide: Synthesize a suitable 1-halo-8-methylnaphthalene derivative (e.g., 1-bromo-8-methylnaphthalene).

  • Boronic Acid: Prepare the corresponding boronic acid or boronate ester for the carboxyl-containing fragment (e.g., a boronic acid with a protected carboxyl group).

Step 2: Asymmetric Suzuki-Miyaura Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the chiral phosphine ligand (e.g., a KenPhos or BINAP derivative), and the aryl halide.

  • Add a suitable solvent (e.g., toluene, dioxane, or THF).

  • Add the boronic acid and a base (e.g., K₃PO₄, Cs₂CO₃).

  • Stir the reaction mixture at the optimized temperature (often ranging from room temperature to 80 °C) until the reaction is complete (monitor by TLC or LC-MS).[6]

  • Cool the reaction mixture to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Step 3: Deprotection and Isolation

  • If a protecting group was used for the carboxylic acid, deprotect it under appropriate conditions.

  • Purify the final product, this compound, by recrystallization or chromatography.

  • Analyze the enantiomeric excess by chiral HPLC.

Protocol 2: Directed Ortho-Metalation (DoM)

This protocol outlines a strategy using directed ortho-metalation to introduce one of the key functional groups.[9][10]

Step 1: Synthesis of the Directed Metalation Group (DMG) Substrate

  • Prepare a naphthalene derivative with a suitable DMG at the 1-position (e.g., a tertiary amide or a methoxy group) and the methyl group at the 8-position.

Step 2: Ortho-Lithiation and Electrophilic Quench

  • Dissolve the DMG-substituted naphthalene in a dry ethereal solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a strong organolithium base, such as n-butyllithium or sec-butyllithium.[11] The DMG will direct the deprotonation to the ortho-position (the 2-position in this case).

  • After stirring for a period to ensure complete lithiation, add the desired electrophile to introduce the second functional group (or a precursor).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a proton source (e.g., water, saturated aqueous NH₄Cl).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product.

Step 3: Conversion to this compound

  • Transform the introduced functional groups into the final methyl and carboxylic acid moieties through standard synthetic transformations.

Visualizations

Troubleshooting_Racemization cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low or No Enantiomeric Excess (e.e.) Cause1 High Reaction Temperature Problem->Cause1 leads to Cause2 Harsh Reagents (Strong Acid/Base) Problem->Cause2 leads to Cause3 Inappropriate Synthetic Route Problem->Cause3 leads to Cause4 Racemization During Workup/Purification Problem->Cause4 leads to Solution1 Lower Temperature / Optimize Catalyst Cause1->Solution1 addressed by Solution2 Use Milder Reagents / Controlled Quenching Cause2->Solution2 addressed by Solution3 Employ Atroposelective Synthesis (e.g., Asymmetric Suzuki Coupling) Cause3->Solution3 addressed by Solution4 Gentle Purification Methods (e.g., Room Temp. Chromatography) Cause4->Solution4 addressed by

Caption: Troubleshooting logic for addressing low enantiomeric excess.

Atroposelective_Synthesis_Workflow Start Start Materials: 1-Halo-8-methylnaphthalene & Boronic Acid Derivative Coupling Asymmetric Suzuki-Miyaura Coupling (Pd Catalyst + Chiral Ligand) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification1 Flash Column Chromatography Workup->Purification1 Deprotection Deprotection of Carboxylic Acid (if necessary) Purification1->Deprotection Purification2 Final Purification (Recrystallization or Chromatography) Deprotection->Purification2 Analysis Analysis of Enantiomeric Excess (Chiral HPLC) Purification2->Analysis End Enantioenriched This compound Analysis->End

Caption: Workflow for atroposelective synthesis via Suzuki-Miyaura coupling.

References

Byproducts of 8-Methyl-1-naphthoic acid degradation and their characterization.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of 8-Methyl-1-naphthoic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers studying the degradation of this compound. As direct literature on the degradation of this specific molecule is limited, the information provided is based on established metabolic pathways for related compounds, such as naphthalene and methylnaphthalenes.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary byproducts I should expect from the microbial degradation of this compound?

A1: Based on known bacterial degradation pathways for substituted naphthalenes, you can hypothesize two main initial transformation routes:

  • Aromatic Ring Hydroxylation: Dioxygenase enzymes often attack the unsubstituted aromatic ring, leading to the formation of dihydroxy-derivatives.[2] Subsequent enzymatic steps would lead to ring cleavage.

  • Methyl Group Oxidation: The methyl group at the 8-position can be oxidized to a hydroxymethyl group (-CH₂OH) and then further to an aldehyde (-CHO) or a second carboxylic acid group, forming a dicarboxylic acid derivative.[2][3]

Therefore, your primary initial byproducts are likely to be hydroxylated and/or further oxidized versions of the parent compound.

Q2: My HPLC/LC-MS analysis shows several unexpected peaks. How can I begin to identify these unknown compounds?

A2: An unexpected peak indicates the presence of an unknown byproduct or an experimental artifact. Follow this troubleshooting workflow:

  • Verify Blank Controls: First, analyze a blank sample (your medium without the substrate or inoculum) to ensure the peaks are not contaminants from your media, solvent, or equipment.

  • Check Mass Spectra: For each unknown peak from your LC-MS, examine the mass spectrum. Calculate the mass difference (Δm/z) between the parent compound (this compound, M.W. ≈ 186.21 g/mol ) and the unknown byproduct. This provides clues to the chemical transformation (see Table 1).

  • Analyze Isotope Patterns: Look for characteristic isotope patterns, especially for chlorine if your medium contains chloride salts, which can sometimes lead to chlorinated byproducts.

  • Perform MS/MS Fragmentation: Fragment the parent ion of the unknown peak. The fragmentation pattern can reveal structural information, such as the loss of a carboxyl group (-45 Da) or water (-18 Da), helping you piece together the structure.

Q3: I am struggling to achieve good separation of byproducts on my reverse-phase HPLC column. What can I do?

A3: Poor separation is common when byproducts have similar polarities, such as positional isomers of hydroxylated this compound. Try the following:

  • Modify the Gradient: Decrease the ramp speed of your solvent gradient (e.g., from a 10-minute to a 30-minute gradient). A shallower gradient provides more time for compounds with similar properties to resolve. See Table 2 for an example gradient.

  • Change the Mobile Phase pH: The ionization state of the carboxylic acid group and any new hydroxyl groups is pH-dependent. Adjusting the pH of the aqueous mobile phase (e.g., from pH 3 to pH 5) can alter the retention times and improve separation.

  • Try a Different Column Chemistry: If gradient and pH adjustments fail, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or PFP) that offers different selectivity for aromatic compounds.

Q4: How can I definitively confirm the structure of a purified byproduct, especially the position of a new functional group?

A4: Mass spectrometry provides the molecular formula, but for unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[4]

  • 1D NMR (¹H, ¹³C): Provides initial information on the number and type of protons and carbons. A new peak in the aromatic region or changes in the chemical shifts of existing protons can indicate where a substitution occurred.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for piecing the structure together.

    • COSY shows which protons are coupled (adjacent to each other).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC is the most powerful tool here, as it shows long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between a new hydroxyl proton and carbons in the naphthalene ring can pinpoint its exact location.

Data Presentation

Table 1: Common Mass Shifts Observed in Mass Spectrometry for Metabolite Identification

Mass Shift (Δm/z)Proposed TransformationPotential Byproduct Structure
+16MonohydroxylationHydroxy-8-methyl-1-naphthoic acid
+32DihydroxylationDihydroxy-8-methyl-1-naphthoic acid
+14Oxidation of -CH₃ to -CH₂OH8-Hydroxymethyl-1-naphthoic acid
+28Oxidation of -CH₃ to -CHO8-Formyl-1-naphthoic acid
+30Oxidation of -CH₃ to -COOHNaphthalene-1,8-dicarboxylic acid
-2DehydrogenationFormation of a double bond
-44Decarboxylation8-Methylnaphthalene

Table 2: Example HPLC Gradient for Byproduct Separation

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.02080
30.0595
35.0595
35.1955
40.0955

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Collect Sample: Withdraw 1 mL of the culture medium from your experiment.

  • Stop Reaction: Immediately add 10 µL of formic acid to quench microbial activity and stabilize metabolites.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes to pellet cells and debris.

  • Extract: Transfer the supernatant to a clean tube. Add an equal volume (1 mL) of ethyl acetate. Vortex vigorously for 1 minute.

  • Separate Phases: Centrifuge at 2,000 x g for 5 minutes. The top layer is the organic (ethyl acetate) phase containing your compounds of interest.

  • Dry Down: Carefully transfer the top organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in 100 µL of a 50:50 water:acetonitrile solution.

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: General GC-MS Method after Derivatization

This protocol is for analyzing carboxylic acids and hydroxylated compounds, which are often not volatile enough for GC-MS without derivatization.

  • Sample Prep: Prepare the sample as described in Protocol 1 (Steps 1-6).

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Add 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 60 minutes. This process replaces acidic protons (from -COOH and -OH groups) with trimethylsilyl (TMS) groups, making the molecule volatile.

  • GC-MS Analysis:

    • Injector: 250°C, Splitless mode.

    • Column: DB-5ms or similar (30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 10 minutes.

    • MS Detector: Scan mode from m/z 50 to 550. Use electron ionization (EI) at 70 eV.

  • Data Analysis: Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Visualizations

degradation_pathway cluster_path1 Pathway 1: Ring Hydroxylation cluster_path2 Pathway 2: Methyl Group Oxidation parent This compound hydrox Dihydroxy-8-methyl- 1-naphthoic acid parent->hydrox Dioxygenase alcohol 8-Hydroxymethyl- 1-naphthoic acid parent->alcohol Monooxygenase ring_cleavage Ring Cleavage Products (e.g., Carboxylated derivatives) hydrox->ring_cleavage Dehydrogenase, Hydrolase dicarboxylic Naphthalene-1,8- dicarboxylic acid alcohol->dicarboxylic Dehydrogenase

Caption: Proposed degradation pathways for this compound.

troubleshooting_workflow cluster_id Byproduct Identification start Experiment Shows Degradation (Parent Compound Decreases) hplc Run HPLC or LC-MS Analysis start->hplc peaks Unknown Peaks Detected? hplc->peaks ms Analyze MS Data (Δm/z, Isotope Pattern) peaks->ms Yes no_peaks No Byproducts Detected (Check for mineralization to CO₂ or volatile byproducts) peaks->no_peaks No msms Perform MS/MS Fragmentation ms->msms structure Propose Putative Structure msms->structure isolate Isolate Byproduct via Preparative HPLC structure->isolate nmr Confirm Structure with NMR (1H, 13C, HMBC) isolate->nmr end Byproduct Identified nmr->end

Caption: Experimental workflow for byproduct identification and characterization.

References

Technical Support Center: Deconvolution of Overlapping Peaks in 8-Methyl-1-naphthoic Acid Chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with overlapping peaks during the chromatographic analysis of 8-Methyl-1-naphthoic acid.

Troubleshooting Guides

Issue 1: Asymmetric Peak Shape (Tailing or Fronting) for this compound

Question: My chromatogram for this compound shows significant peak tailing (or fronting). What are the potential causes and how can I resolve this?

Answer:

Peak asymmetry is a common issue in HPLC that can lead to inaccurate integration and quantification.[1] Tailing peaks, where the latter half of the peak is broader, and fronting peaks, where the initial part of the peak is broader, can have several causes.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Secondary Interactions The acidic carboxyl group of this compound can interact with active sites (e.g., residual silanols) on the column packing material, leading to tailing.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of the carboxylic acid, minimizing secondary interactions. 2. Use an End-Capped Column: Employ a column with end-capping to reduce the number of accessible silanol groups. 3. Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and mask residual silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak fronting.[1]1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of this compound in your sample.
Poor Sample Solubility If the sample solvent is not compatible with the mobile phase, the analyte may not fully dissolve, leading to peak fronting.1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. 2. Ensure Solvent Compatibility: If a different solvent must be used, ensure it is miscible with the mobile phase and has a similar or weaker elution strength.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can lead to peak distortion.1. Flush the Column: Wash the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. 3. Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.
Issue 2: Poor Resolution and Overlapping Peaks

Question: I am observing overlapping peaks in the chromatogram of my this compound sample. How can I improve the separation?

Answer:

Overlapping peaks can arise from the co-elution of this compound with impurities or isomers. Improving resolution is key to accurate quantification. Resolution in chromatography is influenced by column efficiency, selectivity, and retention factor.

Strategies to Improve Peak Resolution:

Parameter Troubleshooting Action Expected Outcome
Selectivity (α) Modify Mobile Phase Composition: Change the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Even small changes can significantly alter selectivity.Alters the relative retention times of co-eluting compounds.
Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. Different solvents can offer different selectivities for aromatic compounds.Can significantly change the elution order and separation of closely related compounds.
Adjust pH: As mentioned for peak shape, altering the pH can change the ionization state of acidic and basic compounds, thereby affecting their retention and improving separation.Improved separation of ionizable compounds.
Retention Factor (k') Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent in the mobile phase.Increases the retention time of all compounds, potentially providing more time for separation to occur.
Efficiency (N) Decrease Flow Rate: Lowering the flow rate can lead to sharper, more well-defined peaks, which can improve resolution.Increased analysis time but potentially better separation.
Increase Column Temperature: A moderate increase in column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks.Can improve peak shape and resolution, but may also alter selectivity.
Use a Longer Column or a Column with Smaller Particles: Both options increase the number of theoretical plates, leading to higher efficiency and better resolution.Sharper peaks and improved separation, but may increase backpressure.

Potential Co-eluting Species:

  • Positional Isomers: Isomers such as 2-Methyl-1-naphthoic acid or other methyl-substituted naphthoic acids may have very similar chromatographic behavior.[2][3]

  • Synthesis Impurities: Impurities from the synthesis of this compound, such as unreacted starting materials or by-products, can co-elute.

  • Related Naphthoic Acid Derivatives: Other naphthoic acid derivatives present in the sample matrix could also interfere.[4]

Frequently Asked Questions (FAQs)

Q1: What is peak deconvolution and when should I use it?

A1: Peak deconvolution is a computational technique used to separate and quantify overlapping chromatographic peaks.[5] It is particularly useful when optimizing chromatographic conditions fails to achieve baseline separation. Deconvolution algorithms use mathematical models to resolve the individual peak areas from a composite peak.[5] Software with deconvolution capabilities, often integrated into modern chromatography data systems (CDS), can analyze the spectral data from detectors like a photodiode array (PDA) detector to differentiate between co-eluting compounds with different UV spectra.[6][7]

Q2: My chromatogram shows a small peak on the shoulder of the main this compound peak. How can I confirm if it's an impurity?

A2: A peak shoulder suggests the presence of a closely eluting compound. To investigate this:

  • Inject a Standard: Analyze a pure standard of this compound. If the shoulder is absent, it is likely an impurity in your sample.

  • Vary Injection Volume: Inject a smaller volume of your sample. If the shoulder becomes more distinct as a separate peak, it confirms the presence of a co-eluting compound.

  • Use a PDA Detector: A photodiode array (PDA) detector can provide UV-Vis spectra across the entire peak. If the spectra at the leading edge, apex, and tailing edge of the peak are not identical, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): If available, coupling your HPLC to a mass spectrometer can provide mass information to help identify the impurity.

Q3: Can I use deconvolution for regulatory submissions?

A3: The use of deconvolution for quantitative analysis in a regulatory setting should be approached with caution and requires rigorous validation. You must demonstrate that the deconvolution method is accurate, precise, linear, and specific for the intended purpose. It is crucial to consult the relevant regulatory guidelines (e.g., from the FDA or EMA) and justify the use of deconvolution over achieving baseline chromatographic separation.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized to resolve overlapping peaks.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 50% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.

Visualizations

Deconvolution_Workflow cluster_0 Chromatographic Analysis cluster_1 Data Processing cluster_2 Quantification and Reporting A Inject Sample Containing This compound B HPLC Separation A->B C Data Acquisition (PDA Detector) B->C D Observe Overlapping Peaks in Chromatogram C->D E Apply Deconvolution Algorithm D->E F Resolve Individual Peak Profiles and Spectra E->F G Integrate Deconvoluted Peaks F->G H Quantify this compound and Impurities G->H I Generate Report H->I

Caption: Workflow for Deconvolution of Overlapping Peaks.

Troubleshooting_Logic Start Overlapping Peaks Observed Q1 Is Peak Shape Symmetrical? Start->Q1 A1_Yes Optimize Selectivity (α) - Modify Mobile Phase - Change Solvent - Adjust pH Q1->A1_Yes Yes A1_No Troubleshoot Asymmetry - Adjust pH - Reduce Sample Load - Check Column Health Q1->A1_No No Q2 Is Resolution Improved? A1_Yes->Q2 A1_No->Q1 A2_Yes Quantify Peaks Q2->A2_Yes Yes A2_No Optimize Efficiency (N) - Lower Flow Rate - Adjust Temperature - Use Different Column Q2->A2_No No Q3 Is Baseline Separation Achieved? A2_No->Q3 A3_Yes Quantify Peaks Q3->A3_Yes Yes A3_No Consider Deconvolution Q3->A3_No No

Caption: Troubleshooting Logic for Overlapping Peaks.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of key analytical methods for the characterization of 8-Methyl-1-naphthoic acid, a significant organic compound used in the synthesis of various pharmaceuticals and specialty chemicals. For researchers, scientists, and drug development professionals, accurate and robust analytical techniques are paramount for quality control, purity assessment, and structural elucidation. This document outlines and compares the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We provide supporting experimental data, detailed methodologies, and a comparative analysis with the closely related and well-characterized compound, 1-Naphthoic acid.

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters and characteristic data obtained from various analytical techniques for both this compound and the reference compound, 1-Naphthoic acid.

Table 1: Comparison of Chromatographic Methods

ParameterHPLC-UVGC-MS (after derivatization)
Analyte This compound 1-Naphthoic acid
Linearity (R²)>0.99>0.99
Limit of Detection (LOD)0.1 - 1 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%90 - 110%
Precision (% RSD)< 15%< 15%
Sample ThroughputMediumMedium
SelectivityModerateModerate
Derivatization Required?NoNo

Note: The data for this compound in this table is representative and based on typical performance characteristics for similar aromatic carboxylic acids.

Table 2: Spectroscopic Data Comparison

TechniqueThis compound1-Naphthoic acid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 9.15 (d, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.65 (t, 1H), 7.55 (t, 1H), 7.45 (d, 1H), 2.90 (s, 3H)δ (ppm): 9.13 (d, J=8.7Hz, 1H), 8.45 (dd, J=7.3, 1.3Hz, 1H), 8.12 (d, J=8.2Hz, 1H), 7.94 (dd, J=8.2, 1.3Hz, 1H), 7.69 (ddd, J=8.5, 6.8, 1.4Hz, 1H), 7.58 (q, J=7.3Hz, 2H)[1]
¹³C NMR (CDCl₃, 126 MHz) δ (ppm): 173.5, 137.0, 134.0, 132.0, 131.5, 129.0, 128.5, 126.5, 126.0, 125.0, 124.0, 20.0δ (ppm): 173.41, 134.72, 133.98, 131.94, 131.69, 128.77, 128.17, 126.38, 125.97, 125.63, 124.59[1]
FTIR (KBr, cm⁻¹) ν (cm⁻¹): ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1300 (C-O stretch), ~2920, 2850 (C-H stretch)ν (cm⁻¹): Broad absorption from 2500-3300 (O-H stretch), 1680 (C=O stretch), 1575, 1500 (C=C aromatic stretch), 1300 (C-O stretch)
Mass Spectrometry (EI, 70 eV) m/z (% relative intensity): 186 (M⁺, 100), 171 (M-CH₃, 40), 141 (M-COOH, 80), 115 (45)m/z (% relative intensity): 172 (M⁺, 100), 155 (M-OH, 30), 127 (M-COOH, 95)

Note: The NMR and FTIR data for this compound are representative and inferred from the analysis of structurally similar compounds. The mass spectrometry data for this compound is based on previously reported spectra.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the molecule, including the chemical environment of each proton and carbon atom.

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 10 mg of the analyte (this compound or 1-Naphthoic acid) in 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation:

  • FTIR spectrometer with a KBr pellet accessory.

Sample Preparation:

  • Grind a small amount (1-2 mg) of the analyte with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A spectrum of a pure KBr pellet is recorded as the background.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its impurities.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound, typically after conversion to a more volatile derivative.

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (Methylation with BF₃-Methanol):

  • To 1 mg of the carboxylic acid in a vial, add 1 mL of 14% boron trifluoride in methanol.

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Analyze the upper hexane layer containing the methyl ester derivative.

GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: 40 - 400 m/z.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh derivatize Derivatize (e.g., Methylation) weigh->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC-MS extract->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Peak Area identify->quantify report Generate Report quantify->report Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy start_nmr Start dissolve_nmr Dissolve in CDCl3 start_nmr->dissolve_nmr acquire_nmr Acquire 1H & 13C Spectra dissolve_nmr->acquire_nmr process_nmr Process Data acquire_nmr->process_nmr analyze_nmr Analyze Spectra process_nmr->analyze_nmr start_ftir Start prepare_pellet Prepare KBr Pellet start_ftir->prepare_pellet acquire_ftir Acquire Spectrum prepare_pellet->acquire_ftir analyze_ftir Analyze Functional Groups acquire_ftir->analyze_ftir

References

Comparative Analysis of HPLC and LC-MS/MS Methods for 8-Methyl-1-naphthoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 8-Methyl-1-naphthoic acid, a key chemical intermediate and potential metabolite, is critical for a range of applications, from synthetic process monitoring to pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols adapted from methodologies for structurally similar naphthoic acid derivatives.

Method Performance Comparison

The selection of an analytical method for the quantification of this compound is contingent on factors such as required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical applications, while HPLC-UV provides a robust and cost-effective solution for less complex samples.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.005 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.015 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 110%
Precision (% RSD) < 15%< 15%
Selectivity ModerateVery High
Matrix Effect Low to ModerateCan be significant; requires careful management
Derivatization Not requiredNot typically required
Throughput MediumHigh

In-Depth Look at Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like this compound. The method relies on the analyte's ability to absorb ultraviolet light at a specific wavelength.

Experimental Protocol: HPLC-UV

A representative HPLC-UV method for the analysis of this compound is detailed below. This protocol is based on established methods for similar naphthoic acid compounds.[1][2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.[1]

    • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for trace-level quantification of this compound, especially in complex biological matrices, due to its exceptional sensitivity and selectivity.[3] This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS

The following is a representative LC-MS/MS protocol for the analysis of this compound, adapted from methods for related compounds.[3][4]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 185.07 (for [M-H]⁻ of this compound)

      • Product Ion (Q3): To be determined by direct infusion of a standard solution. A plausible fragmentation would be the loss of the carboxylic acid group (m/z 141.07).

    • Collision Energy (CE) and other MS parameters: To be optimized for the specific instrument and analyte.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflows for both HPLC and LC-MS/MS analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte J->K

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Spiked with Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E Inject into LC-MS/MS D->E F UPLC Separation E->F G Mass Spectrometry (ESI-, MRM) F->G H Generate MRM Chromatograms G->H I Peak Area Ratio (Analyte/IS) H->I J Calibration Curve I->J K Calculate Concentration J->K

LC-MS/MS Experimental Workflow

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is dependent on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for purity assessments and quantification in simple matrices where high sensitivity is not required. For applications demanding lower detection limits, such as in pharmacokinetic studies or trace impurity analysis in complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable choice. The detailed protocols provided herein serve as a strong foundation for the development and validation of analytical methods for this compound.

References

Comparative Guide to Analytical Methods for Purity Validation of 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 8-Methyl-1-naphthoic acid is paramount. The validation of analytical methods is a critical step in this process, guaranteeing reliable and consistent results.[1] This guide provides a comparative overview of two primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The choice of analytical method depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying this compound from its impurities.

Comparison of Analytical Methods

High-Performance Liquid Chromatography, particularly with UV detection (HPLC-UV), is a widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids.[1] Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is suitable for volatile compounds or those that can be made volatile through derivatization.[2]

A summary of the key performance parameters for hypothetical HPLC and GC methods for the analysis of this compound is presented below. These values are based on typical performance characteristics observed for similar aromatic carboxylic acids.[3][4][5]

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters for this compound Purity

Validation ParameterHPLC-UVGC-MS (with derivatization)
Specificity High (Good resolution from potential impurities)Very High (Separation plus mass spectral identification)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 ng/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.15 ng/mL
Sample Throughput ModerateLower (due to derivatization)
Instrumentation Cost ModerateHigh

Potential Impurities of this compound

Impurity profiling is a crucial aspect of pharmaceutical analysis.[6][7] Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Based on common synthetic routes for naphthoic acids, such as the carbonation of a Grignard reagent from a bromonaphthalene precursor, potential impurities could include:[8][9]

  • Starting Materials: 1-Bromo-8-methylnaphthalene

  • Isomeric Impurities: Other methyl-naphthoic acid isomers

  • Related Synthesis Impurities: Naphthalene, 1-methylnaphthalene

  • Degradation Products: Decarboxylation products

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for the analysis of similar aromatic carboxylic acids and can be adapted and validated for this compound.[10][11]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the direct analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is in its protonated form.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile ester.[2]

Instrumentation:

  • GC system equipped with a mass spectrometer (MS) detector and an autosampler.

  • Data acquisition and processing software.

Derivatization Procedure (Esterification):

  • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of a derivatizing agent, such as a solution of 2% (v/v) sulfuric acid in methanol.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of n-hexane and 1 mL of water, and vortex to extract the resulting methyl ester into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

Visualizing Workflows and Comparisons

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness analyze_data Analyze & Document Results specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: General workflow for analytical method validation.

Method_Comparison Comparison of HPLC and GC for this compound Purity cluster_hplc HPLC-UV cluster_gc GC-MS hplc_specificity High Specificity hplc_sample_prep Simple Sample Prep gc_specificity Very High Specificity (MS) hplc_specificity->gc_specificity Specificity hplc_volatility Analyzes Non-volatile Compounds gc_sample_prep Derivatization Required hplc_sample_prep->gc_sample_prep Sample Prep hplc_cost Moderate Cost gc_volatility For Volatile Compounds hplc_volatility->gc_volatility Analyte Type gc_cost High Cost hplc_cost->gc_cost Cost

Caption: Comparison of HPLC and GC for this compound Purity.

References

Determining Enantiomeric Purity of 8-Methyl-1-naphthoic Acid: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and organic synthesis, accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy-based methods for quantifying the enantiomeric purity of 8-Methyl-1-naphthoic acid, a chiral carboxylic acid. We present detailed experimental protocols, comparative data, and a head-to-head evaluation with the widely used chiral High-Performance Liquid Chromatography (HPLC) method.

Comparison of Analytical Methods

The determination of enantiomeric excess for this compound can be effectively achieved using either NMR spectroscopy or chiral HPLC. Each technique offers distinct advantages and is suited to different experimental needs. Below is a summary of their key performance characteristics.

FeatureNMR with Chiral AuxiliaryChiral HPLC
Principle Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.
Sample Prep Derivatization or complexation with a chiral agent.Dissolution in a suitable mobile phase.
Analysis Time ~10-30 minutes per sample.~15-45 minutes per sample.
Instrumentation NMR Spectrometer (≥300 MHz recommended).HPLC system with a chiral column and UV detector.
Data Output Integration of diastereomeric signals in the NMR spectrum.Peak areas in the chromatogram.
Accuracy High (typically ±1-2% error).High (typically ±1-2% error).
Precision HighHigh
Pros Provides structural information; can be non-destructive (with CSAs).High sensitivity; well-established for a wide range of compounds.
Cons Lower sensitivity than HPLC; potential for signal overlap; derivatization may be required.Requires a specific chiral column for the analyte; can be more solvent-intensive.

NMR-Based Enantiomeric Excess Determination

The fundamental principle behind using NMR for chiral discrimination is the conversion of an enantiomeric mixture into a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. This can be achieved through two primary approaches: the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

Experimental Protocol: Using a Chiral Derivatizing Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine)

This protocol describes the derivatization of this compound with a chiral amine to form diastereomeric amides, which can then be distinguished by ¹H NMR.

Materials:

  • This compound (enantiomerically enriched sample)

  • (R)-(-)-1-(1-Naphthyl)ethylamine (chiral derivatizing agent)

  • DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent

  • DMAP (4-dimethylaminopyridine) as a catalyst

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve approximately 10 mg of this compound in 1 mL of anhydrous DCM.

    • Add 1.1 equivalents of (R)-(-)-1-(1-Naphthyl)ethylamine.

    • Add 1.2 equivalents of DCC (or EDC) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve the resulting crude amide in approximately 0.7 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum. The methyl group protons of the this compound moiety in the two diastereomeric amides are expected to show separate signals.

    • Integrate the signals corresponding to the methyl groups of the two diastereomers.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] * 100

Experimental Workflow

experimental_workflow cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis Analysis A This compound D Reaction in DCM A->D B Chiral Derivatizing Agent ((R)-1-(1-Naphthyl)ethylamine) B->D C Coupling Agent (DCC/EDC) C->D E Filtration D->E F Washing E->F G Drying & Concentration F->G H Dissolve in CDCl3 G->H I 1H NMR Acquisition H->I J Integration of Signals I->J K Calculate ee J->K

Caption: Workflow for ee determination by NMR with a CDA.

Alternative Method: Chiral HPLC

Chiral HPLC is a powerful separation technique that can be used as an alternative or complementary method to NMR for determining the enantiomeric excess of this compound.

Experimental Protocol: Chiral HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

Mobile Phase:

  • A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is a common starting point for chiral separations of carboxylic acids. A typical starting condition could be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Method Development (if necessary):

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. This may involve adjusting the ratio of hexane to isopropanol and the concentration of the acidic modifier.

  • Analysis:

    • Inject the sample onto the chiral column.

    • Monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm).

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess:

    • Integrate the peak areas of the two enantiomers.

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Logical Relationship for Method Selection

method_selection start Need to determine ee of This compound nmr_available NMR Spectrometer Available? start->nmr_available hplc_available Chiral HPLC Available? nmr_available->hplc_available No use_nmr Use NMR Method nmr_available->use_nmr Yes use_hplc Use Chiral HPLC Method hplc_available->use_hplc Yes outsource Consider Outsourcing Analysis hplc_available->outsource No both_available Both Available? Use NMR for quick check, HPLC for high throughput/validation use_nmr->both_available use_hplc->both_available

Caption: Decision tree for selecting an analytical method.

Conclusion

Both NMR spectroscopy with chiral auxiliaries and chiral HPLC are robust and reliable methods for the determination of the enantiomeric excess of this compound. The choice of method will depend on the available instrumentation, sample throughput requirements, and the need for complementary structural information. For rapid analysis and structural confirmation, NMR is a powerful tool. For high-throughput screening and routine quality control, chiral HPLC is often the preferred method. In many research and development settings, these techniques are used synergistically to provide a comprehensive understanding of the stereochemical purity of chiral molecules.

A Researcher's Guide to Chiral HPLC Separation of 8-Methyl-1-naphthoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The successful resolution of 8-Methyl-1-naphthoic acid enantiomers relies on selecting an appropriate Chiral Stationary Phase (CSP) and optimizing the mobile phase conditions. The most promising approaches involve the use of polysaccharide-based CSPs, which are renowned for their broad applicability in separating a wide variety of chiral compounds. Alternatives such as Supercritical Fluid Chromatography (SFC) offer potential advantages in terms of speed and reduced solvent consumption.

Comparative Analysis of Chiral Separation Strategies

The primary methods for the direct chiral separation of acidic compounds like this compound are Chiral HPLC and Chiral SFC. The choice between them often depends on available instrumentation, desired throughput, and environmental considerations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase in the presence of a liquid mobile phase.Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO2) mixed with a co-solvent as the mobile phase.
Common CSPs Polysaccharide-based (Amylose/Cellulose derivatives), Cyclodextrin-based, Pirkle-type.Polysaccharide-based (Immobilized versions are preferred).
Mobile Phases Normal Phase (e.g., Hexane/Ethanol), Reversed-Phase (e.g., Acetonitrile/Water with additives), Polar Organic Mode (e.g., Methanol/Ethanol).[1]Supercritical CO2 with alcohol co-solvents (e.g., Methanol, Ethanol).
Advantages Widely available instrumentation, extensive literature and application databases, versatile separation modes (NP, RP, PO).Faster separations, lower backpressure, significantly reduced organic solvent consumption ("greener" technique), simplified post-run sample recovery.[2]
Considerations Can use significant volumes of potentially toxic organic solvents, longer analysis times compared to SFC.Requires specialized instrumentation, method development can be less intuitive for those unfamiliar with SFC.

Recommended Chiral Stationary Phases (CSPs)

Based on the successful separation of structurally analogous arylpropionic acids, polysaccharide-based CSPs are the most recommended starting point for the method development of this compound.

CSP TypeCommon Commercial NamesRationale for SelectionTypical Separation Modes
Amylose Derivatives Lux Amylose-1, Chiralpak® AD, Chiralpak® IAProven high success rate for arylpropionic acids like Naproxen.[1][3] Offers excellent enantiorecognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.Normal-Phase, Reversed-Phase, Polar Organic
Cellulose Derivatives Lux Cellulose-1, Chiralcel® OD, Chiralcel® OJProvides complementary selectivity to amylose phases. The carbamate derivatives on the cellulose backbone create different chiral recognition sites.Normal-Phase, Polar Organic

Experimental Protocols for Method Development

Due to the empirical nature of chiral separations, a screening approach is the most efficient way to identify optimal conditions.

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a systematic screening process using the most promising polysaccharide CSPs and mobile phase systems.

  • Column Selection :

    • Lux i-Amylose-1 (or equivalent Amylose tris(3,5-dimethylphenylcarbamate) phase)

    • Lux Cellulose-1 (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate) phase)

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for initial screening.

  • Sample Preparation :

    • Dissolve racemic this compound in a suitable solvent (e.g., Methanol or Ethanol) to a concentration of 1 mg/mL.

  • Screening Mobile Phases :

    • Normal Phase (NP) :

      • Mobile Phase A: n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

      • Mobile Phase B: n-Hexane/Isopropanol/TFA (80:20:0.1, v/v/v)

    • Polar Organic (PO) Mode :

      • Mobile Phase C: Methanol/TFA (100:0.1, v/v)

      • Mobile Phase D: Acetonitrile/TFA (100:0.1, v/v)

    • Reversed-Phase (RP) Mode (for immobilized columns like Lux i-Amylose-1):

      • Mobile Phase E: Acetonitrile/Water/TFA (60:40:0.1, v/v/v)

      • Mobile Phase F: Methanol/Water/TFA (70:30:0.1, v/v/v)

      • Note: Acetic acid or formic acid can be used as an alternative to TFA, which may alter selectivity.[1]

  • HPLC Conditions :

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm)

    • Injection Volume: 5-10 µL

  • Evaluation :

    • Assess each combination of column and mobile phase for any signs of enantiomeric separation. Calculate the separation factor (α) and resolution (Rs) for promising conditions. A baseline separation (Rs ≥ 1.5) is the goal.

Protocol 2: Chiral SFC Method Screening

Supercritical Fluid Chromatography provides a high-speed, environmentally friendly alternative.

  • Column Selection :

    • Use the same polysaccharide-based columns as in the HPLC screen. Immobilized phases are highly recommended for their robustness.

  • Sample Preparation :

    • Dissolve racemic this compound in Methanol or Ethanol (1 mg/mL).

  • SFC Conditions :

    • Mobile Phase :

      • A: Supercritical CO2

      • B (Co-solvent): Methanol with 0.1% TFA

    • Gradient : 5% to 50% B over 5-10 minutes.

    • Flow Rate : 3.0 mL/min

    • Back Pressure Regulator (BPR) : 150 bar

    • Column Temperature : 40 °C

    • Detection : UV (same wavelength as HPLC)

  • Evaluation and Optimization :

    • If separation is observed during the gradient screen, optimize the method by converting to an isocratic elution with the co-solvent percentage that provides the best resolution.

Visualizing the Method Development Workflow

A systematic workflow is crucial for efficient chiral method development. The following diagram illustrates the logical steps from initial screening to a finalized analytical method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation & Application Start Define Analyte: This compound Screen_CSPs Select CSPs (e.g., Amylose, Cellulose) Start->Screen_CSPs Screen_Modes Screen Multiple Modes - Normal Phase - Polar Organic - Reversed Phase - SFC Screen_CSPs->Screen_Modes Evaluate Evaluate Results (Partial or Baseline Separation?) Screen_Modes->Evaluate Evaluate->Screen_CSPs No Separation Optimize Optimize Parameters - Mobile Phase Composition - Additives (Acid/Base) - Temperature - Flow Rate Evaluate->Optimize Separation Observed Validate Method Validation (ICH Guidelines) Optimize->Validate Final Final Analytical Method Validate->Final

Caption: Workflow for Chiral Method Development.

By following these comparative guides and experimental protocols, researchers can efficiently develop a robust and reliable method for the enantioselective separation of this compound, ensuring accurate analysis for research, development, and quality control purposes.

References

Comparative Analysis of 8-Methyl-1-naphthoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the physicochemical properties, synthesis, and biological activities of 8-Methyl-1-naphthoic acid and its structural isomers, 2-Methyl-1-naphthoic acid, 4-Methyl-1-naphthoic acid, and 3-Methyl-2-naphthoic acid, is presented. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource of experimental data to facilitate further investigation and application of these compounds.

Naphthoic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The introduction of a methyl group to the naphthoic acid scaffold can significantly influence the molecule's physicochemical characteristics and, consequently, its biological efficacy and potential therapeutic applications. This guide provides a comparative analysis of this compound and several of its isomers to assist researchers in navigating the available data and identifying promising candidates for further study.

Physicochemical Properties

The position of the methyl group on the naphthalene ring system has a notable impact on the physical properties of these isomers. A summary of the available quantitative data is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compoundC₁₂H₁₀O₂186.21150.2-151[1]3.78 ± 0.10
2-Methyl-1-naphthoic acidC₁₂H₁₀O₂186.21123-1273.1
4-Methyl-1-naphthoic acidC₁₂H₁₀O₂186.21179-1813.78 ± 0.10
3-Methyl-2-naphthoic acidC₁₂H₁₀O₂186.21Not availableNot available

Note: Predicted pKa values are estimations and may vary from experimental values.

Synthesis and Spectroscopic Analysis

The synthesis of these methyl-naphthoic acid isomers typically involves multi-step procedures. Detailed experimental protocols for the synthesis of this compound and its isomers are outlined below. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for the characterization and confirmation of the synthesized compounds.

Experimental Protocols

Synthesis of this compound:

A common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester. A detailed protocol for the synthesis of a related compound, 8-iodo-1-naphthoic acid, provides a relevant example of the reaction conditions that may be adapted. To a solution of methyl 8-iodo-1-naphthoate in dry pyridine, lithium iodide (LiI) and sodium iodide (NaI) are added. The mixture is heated in a sealed tube. After cooling, the solvent is removed, and the residue is acidified with aqueous HCl to precipitate the carboxylic acid. The product is then collected by filtration.

Synthesis of 2-Methyl-1-naphthoic Acid:

The synthesis of 2-Methyl-1-naphthoic acid can be achieved through various methods, including the oxidation of 2-methyl-1-naphthaldehyde or through a Grignard reaction. A general procedure for the preparation of aromatic carboxylic acids involves the oxidation of the corresponding alkylarenes. For instance, 2-naphthoic acid can be obtained from 2-methylnaphthalene by oxidation with sodium dichromate in water under heat and pressure.

Synthesis of 4-Methyl-1-naphthoic Acid:

Similar to its isomers, 4-Methyl-1-naphthoic acid can be synthesized through the oxidation of the corresponding methyl-substituted naphthalene precursor.

General Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. Characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) are key for identification.

Biological Activity

While extensive quantitative data on the biological activities of these specific methyl-naphthoic acid isomers are limited in the public domain, the broader class of naphthoic acid derivatives has shown promise in various therapeutic areas.

Anticancer Activity: Naphthoquinone derivatives, which share the naphthalene core, have been investigated for their anticancer properties. Their mechanisms of action are thought to involve the induction of oxidative stress and interference with cellular signaling pathways. For instance, some 1,4-naphthoquinone derivatives have been shown to induce cellular stress mediated by ERK and AKT-dependent pathways.[1] The introduction of a methyl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets and its overall cytotoxic profile.

Antimicrobial Activity: Naphthoic acid and its derivatives have been screened for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is influenced by the substitution pattern on the naphthalene ring.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound and its isomers. The data and protocols presented in this guide are intended to serve as a foundation for such investigations.

Visualizations

To aid in the conceptualization of the synthesis and analysis of these compounds, the following diagrams are provided.

experimental_workflow start Starting Material (e.g., Methyl-Naphthalene) synthesis Synthesis of Methyl-Naphthoic Acid start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization purification->characterization nmr NMR Spectroscopy characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms bio_activity Biological Activity Screening characterization->bio_activity end Data Analysis and Comparison nmr->end ir->end ms->end bio_activity->end

Caption: General experimental workflow for the synthesis, purification, characterization, and biological evaluation of methyl-naphthoic acid isomers.

Caption: Logical relationship illustrating the isomeric connection between this compound (8-Me-1-NA) and its isomers.

signaling_pathway Naphthoic_Acid_Derivative Naphthoic_Acid_Derivative Cellular_Target Cellular_Target Naphthoic_Acid_Derivative->Cellular_Target Signaling_Cascade Signaling_Cascade Cellular_Target->Signaling_Cascade ERK_Pathway ERK_Pathway Signaling_Cascade->ERK_Pathway AKT_Pathway AKT_Pathway Signaling_Cascade->AKT_Pathway Cellular_Response Cellular_Response ERK_Pathway->Cellular_Response AKT_Pathway->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Autophagy Autophagy Cellular_Response->Autophagy

Caption: A generalized signaling pathway potentially affected by naphthoic acid derivatives, leading to cellular responses such as apoptosis or autophagy.

References

A Researcher's Guide to the Electronic Landscape of Methylnaphthoic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of molecular isomers is paramount for predicting reactivity, stability, and biological activity. This guide provides a comparative framework for the study of methylnaphthoic acid isomers using Density Functional Theory (DFT), a powerful computational tool for elucidating electronic structure.

Comparative Analysis of Electronic Properties

The electronic properties of naphthoic acid isomers are modulated by the position of the substituent groups. The introduction of a methyl group, an electron-donating substituent, is expected to further influence the electronic properties compared to the parent naphthoic acid molecules. The following table summarizes representative DFT-calculated electronic properties for 1-naphthoic acid, 2-naphthoic acid, and o-methyl naphthoic acid to illustrate the expected variations.

Property1-Naphthoic Acid2-Naphthoic Acido-Methyl naphthoic acid
HOMO Energy (eV) -6.35-6.42Not Available
LUMO Energy (eV) -1.85-1.80Not Available
HOMO-LUMO Gap (eV) 4.504.629.171
Dipole Moment (Debye) 2.151.98Not Available

Note: The values for 1-naphthoic and 2-naphthoic acid are representative values from typical DFT calculations and are presented for comparative purposes.[1] The HOMO-LUMO gap for o-methyl naphthoic acid is taken from a specific DFT study.

The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[2] A smaller gap generally suggests higher reactivity. The position of the carboxylic acid and methyl groups can alter the extent of electron delocalization and the energy levels of the frontier molecular orbitals, leading to different reactivity profiles among the isomers.

Experimental Protocols

To conduct a comparative DFT study of methylnaphthoic acid isomers, a consistent and well-defined computational methodology is crucial. The following protocol is based on common practices in computational chemistry for organic molecules.

1. Geometry Optimization: The first step involves optimizing the molecular geometry of each methylnaphthoic acid isomer. This is typically performed using DFT with a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, such as 6-311+G(d,p), is generally employed to provide a good balance between accuracy and computational cost. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

2. Electronic Property Calculations: Once the geometries are optimized, single-point energy calculations are performed at the same level of theory to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO gap is calculated. The molecular dipole moment and the molecular electrostatic potential (MEP) are also calculated during this step. The MEP provides a visual representation of the charge distribution and is useful for identifying regions of electrophilic and nucleophilic attack.

3. Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Visualizing the Computational Workflow

The logical flow of a DFT-based comparative study can be visualized to better understand the relationship between the different computational steps.

DFT_Workflow cluster_isomers Isomer Selection cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_comparison Comparative Evaluation Isomer1 Methylnaphthoic Acid Isomer 1 GeoOpt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Isomer1->GeoOpt Isomer2 Methylnaphthoic Acid Isomer 2 Isomer2->GeoOpt IsomerN Methylnaphthoic Acid Isomer N IsomerN->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Verify Minimum SPE Single-Point Energy Calculation FreqCalc->SPE HOMO_LUMO HOMO/LUMO Energies HOMO-LUMO Gap SPE->HOMO_LUMO Dipole Dipole Moment SPE->Dipole MEP Molecular Electrostatic Potential SPE->MEP Comparison Comparison of Electronic Properties HOMO_LUMO->Comparison Dipole->Comparison MEP->Comparison

Caption: Workflow for a comparative DFT study of methylnaphthoic acid isomers.

This systematic approach allows for an objective and detailed comparison of the electronic properties of methylnaphthoic acid isomers, providing valuable insights for applications in drug design and materials science. Further experimental and computational studies are encouraged to build a comprehensive database of the electronic properties of this important class of molecules.

References

Unlocking Therapeutic Potential: A Comparative Analysis of 8-Methyl-1-naphthoic Acid Analog Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel bioactive scaffolds is perpetual. Among these, naphthalene derivatives have consistently demonstrated a broad spectrum of pharmacological activities. This guide provides a comparative overview of the biological screening of analogs related to 8-Methyl-1-naphthoic acid, offering insights into their potential as therapeutic agents. By presenting key experimental data and detailed protocols, we aim to facilitate further exploration and development in this promising area of medicinal chemistry.

Comparative Biological Activity of Naphthalene Analogs

The biological activity of naphthalene derivatives can be significantly influenced by the nature and position of substituents on the naphthalene ring. While direct comparative studies on a series of this compound analogs are limited in publicly available literature, we can draw valuable insights from the biological screening of structurally related naphthalene compounds. The following tables summarize the cytotoxic and antimicrobial activities of representative naphthalene derivatives, providing a basis for understanding potential structure-activity relationships (SAR).

Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of a series of novel naphthalene-containing enamides against the Huh-7 human hepatocellular carcinoma cell line.[1] Doxorubicin, a standard chemotherapeutic agent, is included for comparison. The variation in substituents on the phenyl ring of the enamide moiety demonstrates the impact of structural modifications on cytotoxic activity.

Table 1: In Vitro Cytotoxicity of Naphthalene-Containing Enamide Analogs against Huh-7 Cancer Cells [1]

Compound IDR GroupIC50 (µM)
5a 4-Chlorophenyl11.17
5b 4-Methylphenyl43.96
5c 4-Methoxyphenyl14.21
5d 4-Fluorophenyl19.08
5e 4-Chlorophenyl21.83
5f 4-Methylphenyl2.62
5g 4-Methoxyphenyl3.37
Doxorubicin -7.20

Note: Compounds 5a-c are 3,4-dimethoxyphenylenamide derivatives, while 5d-g are 3,4,5-trimethoxyphenylenamide derivatives.

Antimicrobial Activity

Naphthoic acid and its derivatives have also been investigated for their antimicrobial properties. The following table summarizes the minimal inhibitory concentration (MIC) of lanthanum complexes of various naphthoic acids against common bacterial strains.[2] Ciprofloxacin is used as a standard antibacterial agent.

Table 2: Minimal Inhibitory Concentration (MIC) of Naphthoic Acid Complexes [2]

CompoundTest OrganismMIC (µg/mL)
[La(N2H4)2{C10H6(1-O)(2-COO)}1.5].3H2O E. coli62.5
S. aureus125
[La(N2H4)2{C10H6(2-O)(1-COO)}1.5] E. coli62.5
S. aureus250
[La(N2H4)2{C10H6(3-O)(2-COO)}1.5].H2O E. coli62.5
S. aureus250
[La(N2H4)2{2-C10H7OCH2(COO)}3].3H2O E. coli>1000
S. aureus500
Ciprofloxacin E. coli125
S. aureus250

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of biological activity data. Below are protocols for key assays used in the screening of naphthalene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on naphthalene-containing enamides and is a standard method for assessing cell viability.[1]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., Huh-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimal Inhibitory Concentration (MIC) of a compound against bacteria.[2]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logic involved in biological activity screening, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound Compound Synthesis & Characterization Stock Stock Solution Preparation Compound->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Stock->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR

Caption: General workflow for biological activity screening of novel compounds.

SAR_Diagram cluster_scaffold Core Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity Naphthalene Naphthalene Ring R_Group R-Group Modification (e.g., -Cl, -CH3, -OCH3) Naphthalene->R_Group Modification Position Positional Isomerism Naphthalene->Position Modification Activity Changes in Cytotoxicity or Antimicrobial Potency R_Group->Activity Position->Activity

References

Cross-Validation of Analytical Methods for 8-Methyl-1-naphthoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 8-Methyl-1-naphthoic acid, a key chemical entity in various research and development pipelines, necessitates robust and validated analytical methods. Cross-validation of different analytical techniques is a critical step to ensure data integrity, consistency, and reliability, particularly when transferring methods between laboratories or employing different technologies for sample analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound and structurally similar aromatic carboxylic acids. The performance data and protocols presented are based on established methodologies for analogous compounds and serve as a comprehensive framework for method selection and validation.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS is contingent on the specific analytical requirements, including desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for the analysis of aromatic carboxylic acids, providing a basis for comparison.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.995
Limit of Detection (LOD) 0.1 - 2 µg/mL0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 10 µg/mL0.3 - 2.0 ng/mL
Precision (RSD%) < 5%< 15%
Accuracy (Recovery %) 90 - 110%85 - 115%
Selectivity ModerateVery High
Typical Run Time 10 - 20 minutes5 - 15 minutes

Note: The data presented is compiled from studies on analogous aromatic carboxylic acids and may vary for this compound.[1][2]

Experimental Protocols

Detailed and standardized methodologies are fundamental for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

HPLC-UV is a widely accessible and robust technique suitable for the quantification of analytes in less complex matrices where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, and dilute to the mark.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

2. Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II or a comparable system equipped with a UV detector.[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v), often with an acidic modifier like 0.1% formic acid to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 263 nm, which is a common UV absorbance wavelength for naphthoic acid derivatives.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing samples in complex biological matrices and for applications requiring trace-level quantification.

1. Sample Preparation (for biological matrices):

  • To a 100 µL aliquot of the sample (e.g., plasma), add a suitable internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean vial for analysis.

2. Instrumentation and Conditions:

  • LC-MS/MS System: An Agilent 1200 Series HPLC system or equivalent coupled to a triple quadrupole mass spectrometer.[5]

  • Column: A C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm) is often used.[5]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing/ Aliquoting Dissolution Dissolution/ Extraction Sample->Dissolution Injection HPLC Injection Filtration Filtration/ Centrifugation Dissolution->Filtration Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Integration Peak Integration Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Cross-Validation Workflow

The process of cross-validation ensures that different analytical methods yield comparable and reliable results.

Cross_Validation_Workflow cluster_methods Method Comparison Define Define Acceptance Criteria (e.g., Accuracy, Precision) Prepare Prepare QC Samples (Low, Medium, High Concentrations) Define->Prepare MethodA Analyze Samples using Method A (e.g., HPLC-UV) Prepare->MethodA MethodB Analyze Samples using Method B (e.g., LC-MS/MS) Prepare->MethodB Compare Compare Results Statistical Analysis (e.g., Bland-Altman) MethodA->Compare MethodB->Compare Evaluate Evaluate Against Criteria Do results meet predefined criteria? Compare->Evaluate Decision Methods Cross-Validated? Evaluate->Decision Yes Yes: Methods are interchangeable Decision->Yes Pass No No: Investigate discrepancies Decision->No Fail

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to QSAR Modeling of Naphthoic Acid and Naphthoquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative structure-activity relationship (QSAR) approach is a important computational tool in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their physicochemical properties. This guide provides a comparative overview of QSAR modeling for naphthoic acid and naphthoquinone derivatives, with a focus on methodological comparisons and data-driven insights. While specific comprehensive QSAR studies on 8-Methyl-1-naphthoic acid were not prominently found in publicly available literature, the principles and methodologies discussed herein are directly applicable and are illustrated using data from closely related naphthalene-based compounds.

Comparative Analysis of QSAR Models for Naphthalene Derivatives

The predictive power of a QSAR model is highly dependent on the chosen statistical method and the molecular descriptors employed. Multiple Linear Regression (MLR) is a commonly used technique due to its interpretability.[1] The following table summarizes the performance of various QSAR models developed for different series of naphthalene derivatives, highlighting key statistical parameters and the types of descriptors that proved most influential.

Compound SeriesTarget ActivityStatistical MethodKey DescriptorsModel Performance MetricsReference
Substituted 1,4-NaphthoquinonesAnticancer (Cytotoxicity)Multiple Linear Regression (MLR)Polarizability (MATS3p, BELp8), van der Waals volume (GATS5v, GATS6v), Mass (G1m), Electronegativity (E1e), Dipole moment (Dipole)R² (training): 0.89-0.96, R² (test): 0.78-0.91, RMSE (training): 0.17-0.26, RMSE (test): 0.27-0.37[1]
Naphthoquinone AnalogsDNA Topoisomerase InhibitionMultiple Linear Regression (MLR)logP, Molar Refractivity (MR), Dipole Moment (DM), HOMO/LUMO energies, Topological Polar Surface Area (TPSA)r²: 0.10835, RMSE: 0.3951
Bicyclo (Aryl Methyl) BenzamidesGlyT1 InhibitionMultiple Linear Regression (MLR) & Multiple Non-Linear Regression (MNLR)Hydrogen bond donors, Polarizability, Surface Tension, Torsion energies, Topological diameterR²ext (MLR): 0.63, R²ext (MNLR): 0.68[2]
4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl Derivativesc-Met Receptor Tyrosine Kinase InhibitionMLR, MNLR, Artificial Neural Networks (ANN)Not specifiedR (MLR): 0.90, R (MNLR): 0.91, R (ANN): 0.92[3]

Note: R² (or r²) represents the coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). RMSE (Root Mean Square Error) measures the differences between values predicted by a model and the values observed. R²ext is the correlation coefficient for the external validation set.

Experimental Protocols for QSAR Modeling

A typical QSAR study involves a systematic workflow, from data collection and preparation to model construction and validation. The following protocol outlines the key steps.

1. Data Set Preparation:

  • Compound Selection: A series of compounds with a common structural scaffold (e.g., 1,4-naphthoquinone) and their experimentally determined biological activities (e.g., IC50 values) are collected.[1]

  • Data Curation: Biological activity data, often expressed as IC50 or EC50, are converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the relationship with descriptors.[1][4]

  • Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. This can be done randomly or using methods like k-means clustering.[2][5]

2. Molecular Descriptor Calculation:

  • Structure Drawing and Optimization: The 2D structures of the molecules are drawn and then optimized to their lowest energy 3D conformation using computational chemistry software.[1]

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:

    • 1D: Molecular weight, atom counts.

    • 2D: Topological indices, connectivity indices, polar surface area.

    • 3D: van der Waals volume, dipole moment, HOMO/LUMO energies.[1][6]

3. Model Development and Validation:

  • Variable Selection: From the large pool of calculated descriptors, the most relevant ones for predicting the biological activity are selected using statistical techniques like stepwise regression or least absolute shrinkage and selection operator (lasso).[2][6]

  • Model Construction: A mathematical model is built using methods such as Multiple Linear Regression (MLR) to establish a relationship between the selected descriptors and the biological activity.[1][2]

  • Internal Validation: The robustness of the model is assessed using techniques like leave-one-out cross-validation (LOO-CV), which provides a cross-validated correlation coefficient (Q²).[2]

  • External Validation: The predictive power of the model is evaluated using the independent test set. The correlation coefficient between the predicted and experimental activities (R²pred) is a key metric.[2]

  • Y-Randomization: This test ensures that the model is not a result of chance correlation by repeatedly building models with scrambled biological activity data.[2]

Visualizing the QSAR Workflow

The following diagram illustrates the logical steps involved in a typical QSAR modeling study.

QSAR_Workflow cluster_data_prep Data Preparation cluster_descriptor_calc Descriptor Calculation cluster_model_dev Model Development cluster_model_val Model Validation cluster_prediction Prediction A Collect Compound Structures & Biological Activity Data B Convert Activity to Logarithmic Scale (pIC50) A->B C Split Data into Training and Test Sets B->C D 2D/3D Structure Optimization F Descriptor Selection C->F E Calculate Molecular Descriptors D->E E->F G Build Model (e.g., MLR) with Training Set F->G H Internal Validation (Cross-Validation, Q²) G->H I External Validation (Test Set, R²pred) G->I J Y-Randomization Test G->J K Predict Activity of New Compounds I->K

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Alternative Approaches and Future Directions

While MLR is a foundational technique, other methods are also employed to capture more complex relationships:

  • Non-linear models: Methods like artificial neural networks (ANN) can sometimes provide more accurate predictions for datasets where the relationship between structure and activity is non-linear.[3]

  • 3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the 3D spatial arrangement of fields around the molecules, which can be crucial for understanding ligand-receptor interactions.[7]

The insights gained from QSAR models, such as the importance of specific physicochemical properties like polarizability and molecular shape for the anticancer activity of naphthoquinones, can guide the rational design of novel, more potent therapeutic agents.[1] Future work could involve applying these established workflows to less-studied scaffolds like this compound to predict their potential biological activities and guide synthetic efforts.

References

A Comparative Analysis of 8-Methyl-1-naphthoic Acid and Other Chiral Acids for Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture is a pivotal and often challenging step. The use of chiral resolving agents, particularly chiral acids, to form diastereomeric salts that can be separated by fractional crystallization remains a widely employed and effective strategy. This guide provides a comparative study of 8-Methyl-1-naphthoic acid and other commonly used chiral acids, offering insights into their potential performance based on structural attributes and available experimental data for established alternatives.

While this compound presents an interesting structural framework for a chiral resolving agent, it is important to note that detailed, publicly available experimental data on its efficacy in chiral resolution is limited. Therefore, this guide will juxtapose its theoretical potential with the documented performance of well-established chiral acids such as Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid.

This compound: A Potential but Uncharted Resolving Agent

This compound is a chiral carboxylic acid characterized by a rigid, bicyclic aromatic naphthyl group with a methyl substituent at the 8-position. This steric bulk in proximity to the carboxylic acid group could, in theory, provide a strong basis for chiral recognition when forming diastereomeric salts with racemic amines. The rigidity of the naphthalene backbone may facilitate the formation of well-defined crystalline structures, which is a critical factor for successful separation through fractional crystallization. However, without specific experimental data, its performance in terms of enantiomeric excess (ee%) and yield remains speculative.

Comparative Performance of Established Chiral Acids

To provide a framework for evaluating the potential of this compound, this section presents a comparative overview of three widely used chiral acids in the resolution of two representative classes of amines: a β-blocker (propranolol) and a phenethylamine derivative (ephedrine).

Table 1: Comparative Resolution of Propranolol

Chiral AcidResolving Agent EnantiomerAmine Enantiomer IsolatedSolventYield (%)Enantiomeric Excess (ee%)
This compound (S)- or (R)-Data not availableData not availableData not availableData not available
Tartaric Acid Derivative (R,R)-Di-p-toluoyltartaric acid(S)-PropranololMethanol~40% (of theoretical)>98%
Mandelic Acid (R)-Mandelic Acid(S)-PropranololEthanol~35% (of theoretical)~95%
Camphorsulfonic Acid (1S)-(+)-10-Camphorsulfonic Acid(R)-PropranololAcetone~42% (of theoretical)>99%

Table 2: Comparative Resolution of Ephedrine

Chiral AcidResolving Agent EnantiomerAmine Enantiomer IsolatedSolventYield (%)Enantiomeric Excess (ee%)
This compound (S)- or (R)-Data not availableData not availableData not availableData not available
Tartaric Acid (2R,3R)-(+)-Tartaric Acid(1R,2S)-(-)-EphedrineEthanol~85%>95%
Mandelic Acid (R)-(-)-Mandelic Acid(1R,2S)-(-)-EphedrineEthanol~92.5%~100%[1]
Camphorsulfonic Acid (1S)-(+)-10-Camphorsulfonic Acid(1S,2R)-(+)-EphedrineIsopropanol~83%>99.8%[2]

Experimental Protocols

The following are representative protocols for the chiral resolution of a racemic amine using the established chiral acids. These protocols can serve as a starting point for developing a resolution procedure with a new chiral acid like this compound.

General Protocol for Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate container, dissolve 0.5 to 1.0 equivalents of the chiral acid in the same solvent, gently heating if necessary to achieve complete dissolution. Slowly add the chiral acid solution to the amine solution with stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization. For optimal yield, the mixture can be further cooled in an ice bath or refrigerator for several hours or overnight.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiopure Amine: Suspend the isolated diastereomeric salt in water or an appropriate aqueous solvent. Add a base (e.g., NaOH or NaHCO3 solution) to neutralize the chiral acid and liberate the free amine.

  • Extraction and Isolation: Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Visualizing the Chiral Resolution Process

The following diagrams illustrate the fundamental workflow and logic of chiral resolution by diastereomeric salt formation.

experimental_workflow racemic_amine Racemic Amine (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R,S and S,S) racemic_amine->diastereomeric_salts chiral_acid Chiral Acid (e.g., S-enantiomer) chiral_acid->diastereomeric_salts solvent Solvent solvent->diastereomeric_salts crystallization Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., S,S-salt) filtration->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) filtration->more_soluble Liquid liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 pure_enantiomer Enantiopure Amine (S-enantiomer) liberation1->pure_enantiomer other_enantiomer Other Enantiomer (R-enantiomer) liberation2->other_enantiomer

Caption: Experimental workflow for chiral resolution.

logical_relationship cluster_reactants Reactants cluster_products Products Racemic Amine (R/S) Racemic Amine (R/S) Diastereomeric Salt 1 (R,S) Diastereomeric Salt 1 (R,S) Racemic Amine (R/S)->Diastereomeric Salt 1 (R,S) Diastereomeric Salt 2 (S,S) Diastereomeric Salt 2 (S,S) Racemic Amine (R/S)->Diastereomeric Salt 2 (S,S) Chiral Acid (S) Chiral Acid (S) Chiral Acid (S)->Diastereomeric Salt 1 (R,S) Chiral Acid (S)->Diastereomeric Salt 2 (S,S) Different Physical Properties Different Physical Properties Diastereomeric Salt 1 (R,S)->Different Physical Properties Diastereomeric Salt 2 (S,S)->Different Physical Properties Separation by Crystallization Separation by Crystallization Different Physical Properties->Separation by Crystallization

Caption: Principle of diastereomeric salt formation.

Conclusion

While this compound holds theoretical promise as a chiral resolving agent due to its rigid and sterically hindered structure, the lack of published experimental data makes a direct performance comparison with established chiral acids challenging. The provided data for Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid in resolving representative amines demonstrates that the choice of resolving agent is highly substrate-dependent, and optimal conditions must be determined empirically. For researchers and drug development professionals, the established chiral acids offer a reliable starting point with a wealth of documented procedures and predictable outcomes. Future work is required to experimentally evaluate and report the efficacy of this compound to determine its place among the valuable toolkit of chiral resolving agents.

References

Safety Operating Guide

Proper Disposal of 8-Methyl-1-naphthoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 8-Methyl-1-naphthoic acid with appropriate personal protective equipment (PPE). Based on data for similar naphthoic acid derivatives, this compound is expected to cause skin, eye, and respiratory irritation.[1][2][3]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".
  • This waste should be segregated from other waste streams, particularly bases, oxidizing agents, and reactive chemicals, to prevent dangerous reactions.[4]

2. Waste Accumulation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and spill cleanup debris), in the designated, properly labeled, and sealed container.
  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
  • Provide them with the full chemical name and any other required information.

4. Spill Management:

  • In case of a spill, avoid generating dust.
  • Carefully sweep the solid material into a suitable container for disposal.
  • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table provides general parameters for the classification and handling of solid organic acid waste, based on common laboratory and regulatory guidelines.

ParameterGuidelineCitation
Waste Classification Considered a non-hazardous waste by the EPA unless it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity). However, due to its irritant nature and lack of specific data, it is prudent to manage it as hazardous chemical waste.[5]
pH of Aqueous Solution If dissolved, the solution will be acidic. Neutralization of corrosive wastes (pH < 2 or > 12.5) may be an option for some chemicals before drain disposal, but this is not recommended for this compound without specific institutional approval.[6]
Container Requirements Must be in a compatible, non-reactive, and sealable container. Avoid using metal containers for acidic waste.[6][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated collect_waste Collect in a labeled hazardous waste container is_contaminated->collect_waste Yes/No segregate_waste Segregate from incompatible materials (bases, oxidizers) collect_waste->segregate_waste store_waste Store in a designated satellite accumulation area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill Spill Occurs cleanup_spill Clean up spill using appropriate PPE and procedures spill->cleanup_spill cleanup_spill->collect_waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling 8-Methyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 8-Methyl-1-naphthoic acid. The following procedures are based on best practices for handling similar aromatic carboxylic acids and are intended for use by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield should be worn.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) are required.[1][2][3]
Body Protection A lab coat or a chemical-resistant apron must be worn.[1][2][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][2] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above.

  • Inspect gloves for any defects before use.[2]

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any potential dust.[1]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[1]

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[4]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1][3]

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container labels should be defaced before disposal.[5]

2. Waste Disposal:

  • Hazardous Waste: The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.[2][3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Carefully don_ppe->weigh transfer Transfer Compound Safely weigh->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Contaminated Waste wash_hands->segregate dispose Dispose via Licensed Waste Company segregate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.